molecular formula C25H32Cl2N4O B054887 B 193 CAS No. 124824-14-2

B 193

Cat. No.: B054887
CAS No.: 124824-14-2
M. Wt: 475.5 g/mol
InChI Key: BSXVJHKCRCHNJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B 193 is a potent and cell-permeable compound recognized in biochemical research for its ability to induce apoptosis, or programmed cell death. Its primary research value lies in its utility as a chemical tool to investigate the intricate signaling pathways that govern cell survival and death, particularly in the context of oncology. Researchers utilize this compound to model and study the apoptotic process in various cancer cell lines, providing critical insights into mechanisms of carcinogenesis and potential therapeutic vulnerabilities. The compound is believed to trigger apoptosis through the intrinsic mitochondrial pathway, characterized by events such as the disruption of the mitochondrial membrane potential, activation of caspase cascades, and externalization of phosphatidylserine. This makes it a valuable agent for probing the Bcl-2 family protein interactions, caspase activation kinetics, and downstream apoptotic events. By enabling the controlled induction of cell death, this compound serves as a fundamental reagent for high-throughput screening of anti-cancer drug candidates, studies of drug resistance mechanisms, and fundamental cell biology research aimed at understanding the balance between cell proliferation and death.

Properties

CAS No.

124824-14-2

Molecular Formula

C25H32Cl2N4O

Molecular Weight

475.5 g/mol

IUPAC Name

9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydropyrido[3,4-b]indol-1-one;dihydrochloride

InChI

InChI=1S/C25H30N4O.2ClH/c1-26-23-11-6-5-10-21(23)22-12-15-29(25(30)24(22)26)14-7-13-27-16-18-28(19-17-27)20-8-3-2-4-9-20;;/h2-6,8-11H,7,12-19H2,1H3;2*1H

InChI Key

BSXVJHKCRCHNJD-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl

Other CAS No.

124824-14-2

Synonyms

9-methyl-2-(3-(4-phenyl-1-piperazinylpropyl))-1,2,3,4-tetrahydro-beta-carbolin-1-one
B 193
B-193

Origin of Product

United States

Foundational & Exploratory

Unable to Provide In-depth Technical Guide on "B 193" Due to Ambiguous Identification

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the mechanism of action for a compound designated "B 193" cannot be provided at this time. Extensive searches of scientific literature and databases have revealed that "this compound" is not a unique identifier for a specific, publicly documented drug or compound with a well-established mechanism of action. Instead, the designation "this compound" appears in various, unrelated scientific contexts, referring to different substances, experimental labels, or even biological samples.

The search for a singular "this compound" mechanism of action has yielded multiple, distinct references:

  • A Potential Serotonin (B10506) Antagonist: A 1996 study in Folia Morphologica described a substance labeled "this compound" with embryotoxic effects in mice, classifying it as a serotonin antagonist, piperazine, and carboline derivative.[1] However, this brief report lacks the detailed mechanistic data, experimental protocols, and quantitative analysis required for a technical whitepaper.

  • A Gankyrin Binder in Cancer Research: A more recent study details a compound, numbered 193 within a synthesized series, as a potent antiproliferative agent. This compound acts as a small-molecule binder to gankyrin, an oncoprotein, and was shown to disrupt the proteasomal degradation pathway and inhibit cell cycle progression in A549 lung cancer cells.[2] While this research provides mechanistic insights, "193" is an identifier within a specific publication and not a universally recognized name for the compound.

  • An Abstract Code for Ubiquitin-Specific Protease (USP) Inhibitors: The designation "B193" has been used as an abstract number for presentations at scientific conferences. One abstract describes the discovery of selective inhibitors for ubiquitin-specific proteases (USPs), highlighting USP7 and USP8 as promising cancer targets.[3] Another abstract with the same identifier details the characterization of selective, covalent inhibitors of USP7, which play a role in cancer and immune regulation.[4] These abstracts point to a mechanism of action but do not offer the comprehensive experimental data necessary for a detailed guide.

  • An Experimental or Sample Identifier: In several other publications, "this compound" or similar variations are used as internal identifiers for experiments, samples, or library components. For instance, one paper refers to "B-193 Establishing a robust liquid chromatography-tandem mass spectrometry method," where B-193 is the title identifier for a specific protocol description.[5] Another study on foodborne pathogens lists "FMCC B-193" as a specific strain of Salmonella Typhimurium.[6]

  • Natural Products: The identifier "193" has also been assigned to various natural products in the scientific literature, including allobrevicompanine B isolated from Penicillium species[7] and citreamicin B from Streptomyces caelestis.[8] Each of these compounds has a distinct biological activity that is not generalizable under a single "this compound" heading.

Given the lack of a clear and singular subject for "this compound," creating a comprehensive technical guide with the requested data presentation, experimental protocols, and visualizations is not feasible. The available information is fragmented and pertains to multiple, distinct scientific entities. To proceed, a more specific identifier for the compound of interest is required, such as a full chemical name, a recognized code from a pharmaceutical company or research consortium, or a specific publication to serve as the primary source.

References

Compound 1: Gankyrin Binder 193 - A Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis reveals that the designation "B 193" refers to several distinct chemical entities across different research domains. This technical guide focuses on two notable synthetic compounds identified as "this compound": a promising anticancer agent that acts as a gankyrin binder, and a potential atypical antidepressant. This guide will provide a comprehensive overview of their synthesis, characterization, and mechanisms of action, adhering to the specified requirements for data presentation, experimental protocols, and pathway visualizations for a scientific audience.

Compound 193 , a 2,5-substituted pyrimidine (B1678525), has been identified as a potent antiproliferative agent with selectivity for cancer cells overexpressing the oncoprotein gankyrin.[1][2][3][4][5] Gankyrin is a key player in tumorigenesis, primarily through its role in the degradation of tumor suppressor proteins such as p53 and the retinoblastoma protein (Rb).[1][6][7]

Synthesis Pathway

The synthesis of the 2,5-substituted pyrimidine scaffold of compound 193 involves a multi-step process, which is conceptually outlined below. The precise reagents and conditions would be detailed in the source publication.

Conceptual Synthesis Workflow

Gankyrin_Binder_193_Synthesis A Starting Material (e.g., Substituted Amidrazone) B Intermediate 1 (Pyrimidine Ring Formation) A->B Cyclocondensation C Intermediate 2 (Functional Group Introduction at C2) B->C Substitution/Coupling D Compound 193 (Final Product - Functionalization at C5) C->D Substitution/Coupling

Figure 1: Conceptual synthesis workflow for Gankyrin Binder 193.

Characterization and Biological Activity

Compound 193 has been characterized through various analytical techniques to confirm its structure and purity. Its biological activity has been assessed through in vitro studies, demonstrating potent and selective antiproliferative effects against specific cancer cell lines.

Table 1: Biological Activity of Gankyrin Binder 193

Cell LineCancer TypeIC₅₀ (µM)Selectivity
A549Lung Cancer5.7[1]Selective vs. noncancerous cells
HEK293Noncancerous>50[1]N/A
Mechanism of Action and Signaling Pathways

Gankyrin binder 193 exerts its anticancer effects by binding to gankyrin, thereby disrupting its protein-protein interactions and downstream signaling pathways that promote cancer cell survival and proliferation.[1][2][3][4][5] The binding of compound 193 to gankyrin leads to the stabilization of tumor suppressor proteins and cell cycle arrest.[1][2][3][4][5]

Gankyrin is a hub protein that modulates several key oncogenic signaling pathways.[6][8][9][10] By inhibiting gankyrin, compound 193 is anticipated to impact these pathways.

Gankyrin_Signaling_Pathway cluster_Gankyrin_Inhibition Intervention by Compound 193 cluster_Tumor_Suppressors Tumor Suppressor Regulation cluster_Downstream_Pathways Downstream Signaling cluster_Cellular_Effects Cellular Outcomes Compound_193 Compound 193 Gankyrin Gankyrin Compound_193->Gankyrin Binds and Inhibits p53 p53 Gankyrin->p53 Promotes Degradation Rb Rb Gankyrin->Rb Promotes Degradation Akt Akt Gankyrin->Akt Activates STAT3 STAT3 Gankyrin->STAT3 Activates Nrf2 Nrf2 Gankyrin->Nrf2 Inhibits Degradation Apoptosis Apoptosis p53->Apoptosis Induces CellCycle Cell Cycle Progression Rb->CellCycle Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes STAT3->Proliferation Promotes Nrf2->Proliferation Promotes CellCycle->Proliferation Leads to

Figure 2: Simplified signaling pathways modulated by Gankyrin and the inhibitory effect of Compound 193.

Experimental Protocols

Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., A549) and noncancerous control cells (e.g., HEK293) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of compound 193 for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Western Blot Analysis for Tumor Suppressor Proteins

  • Cell Lysis: Cells treated with compound 193 are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for tumor suppressor proteins (e.g., p53, Rb) and a loading control (e.g., β-actin), followed by incubation with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Compound 2: B-193 - A Potential Atypical Antidepressant

The compound designated B-193 is 9-methyl-2-[3-(4-phenyl-1-piperazinylpropyl)]-1,2,3,4-tetrahydro-beta-carbolin-1-one.[11] It has been investigated for its potential antidepressant activity and is characterized as an "atypical antidepressant" due to its unique pharmacological profile.[11]

Synthesis Pathway

The synthesis of B-193, a tetrahydro-beta-carboline derivative, can be achieved through established synthetic methodologies. A plausible synthetic route is outlined below.

Plausible Synthesis Workflow for B-193

Antidepressant_B193_Synthesis A Tryptophan Derivative C Tetrahydro-beta-carboline Core A->C Cyclization B Pictet-Spengler Reaction with Aldehyde E B-193 C->E N-Alkylation D Alkylation with 3-(4-phenyl-1-piperazinyl)propyl halide

Figure 3: Plausible synthesis workflow for the potential antidepressant B-193.

Pharmacological Characterization

Pharmacological studies have revealed that B-193 exhibits antidepressant-like effects in animal models.[11] Unlike typical antidepressants, it does not significantly inhibit the reuptake of norepinephrine (B1679862) (NA) or serotonin (B10506) (5-HT).[11] Its mechanism of action appears to involve the modulation of adrenergic receptors in the brain.[11]

Table 2: Pharmacological Profile of Antidepressant B-193

ParameterObservation
Norepinephrine (NA) UptakeNo significant inhibition[11]
Serotonin (5-HT) UptakeNo significant inhibition[11]
β-adrenoceptor DensityDecreased upon repeated administration[11]
α₁-adrenoceptor DensityIncreased upon repeated administration[11]
Behavioral EffectsPositive effect in the despair test[11]
Mechanism of Action and Signaling Pathways

The antidepressant effect of B-193 is attributed to its ability to induce adaptive changes in brain neurotransmitter receptor systems with repeated administration.[11] Specifically, it downregulates β-adrenoceptors and upregulates α₁-adrenoceptors, leading to functional alterations in the reactivity of these receptors.[11]

Antidepressant_B193_MoA cluster_Receptors Adrenergic Receptor Modulation cluster_Signaling Downstream Signaling Cascade cluster_Neuronal_Response Neuronal and Behavioral Response B193 B-193 (Repeated Administration) Beta_Adrenoceptor β-adrenoceptor B193->Beta_Adrenoceptor Downregulates Alpha1_Adrenoceptor α₁-adrenoceptor B193->Alpha1_Adrenoceptor Upregulates cAMP cAMP Pathway Beta_Adrenoceptor->cAMP Activates IP3_DAG IP₃/DAG Pathway Alpha1_Adrenoceptor->IP3_DAG Activates Neuronal_Adaptation Neuronal Adaptation cAMP->Neuronal_Adaptation IP3_DAG->Neuronal_Adaptation Antidepressant_Effect Antidepressant-like Effect Neuronal_Adaptation->Antidepressant_Effect

Figure 4: Proposed mechanism of action for the potential antidepressant B-193 involving adrenergic receptor modulation.

Experimental Protocols

Forced Swim Test (Porsolt's Test)

  • Animal Acclimation: Rodents (mice or rats) are acclimated to the testing room.

  • Pre-test Session: Animals are placed individually in a cylinder of water for a short period (e.g., 15 minutes) one day before the test.

  • Drug Administration: B-193 or a control vehicle is administered at specified doses and time points before the test session.

  • Test Session: On the test day, animals are placed back in the water cylinder for a shorter duration (e.g., 5 minutes).

  • Behavioral Scoring: The duration of immobility (floating without struggling) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Receptor Binding Assays

  • Brain Tissue Preparation: Brain regions of interest are dissected from animals treated with B-193 or a control.

  • Membrane Preparation: Crude membrane fractions are prepared from the brain tissue through homogenization and centrifugation.

  • Incubation: The membrane preparations are incubated with specific radioligands for β-adrenoceptors (e.g., [³H]dihydroalprenolol) or α₁-adrenoceptors (e.g., [³H]prazosin) in the presence or absence of competing non-labeled ligands.

  • Separation: Bound and free radioligands are separated by rapid filtration.

  • Radioactivity Measurement: The radioactivity of the filters (representing bound ligand) is measured using a scintillation counter.

  • Data Analysis: The density of receptors (Bmax) and their affinity for the ligand (Kd) are determined by Scatchard analysis of the saturation binding data.

This technical guide provides a consolidated overview of the synthesis, characterization, and proposed mechanisms of action for two distinct compounds designated as "this compound". The gankyrin binder 193 represents a targeted approach in cancer therapy, while the antidepressant B-193 offers a novel pharmacological profile for the treatment of depression. Further research and development are necessary to fully elucidate their therapeutic potential.

References

In Vitro Efficacy of B 193 (AMG 193): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B 193, also known as AMG 193, is a clinical-stage, first-in-class small molecule inhibitor that operates through a mechanism of methylthioadenosine (MTA)-cooperative inhibition of protein arginine methyltransferase 5 (PRMT5).[1] This targeted therapy exploits the synthetic lethality associated with the deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in a significant fraction of human cancers. In MTAP-deleted tumors, the accumulation of MTA leads to a unique conformational state of the PRMT5 enzyme, which this compound preferentially binds to and inhibits. This technical guide provides an in-depth overview of the in vitro efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation.

Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

The core of this compound's therapeutic strategy lies in its selective targeting of cancer cells with MTAP gene deletion. MTAP is an essential enzyme in the methionine salvage pathway. Its absence in cancer cells leads to the intracellular accumulation of its substrate, MTA.

PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including RNA splicing, cell cycle progression, and DNA damage repair. While MTA is a weak endogenous inhibitor of PRMT5, its accumulation in MTAP-deleted cells creates a PRMT5-MTA complex. This compound exhibits a high affinity for this complex, effectively and potently inhibiting the enzymatic activity of PRMT5. This selective inhibition in MTAP-deleted cells, while sparing normal tissues with functional MTAP, forms the basis of its therapeutic window.

The downstream consequences of PRMT5 inhibition by this compound in MTAP-deleted cancer cells are multifactorial and culminate in anti-tumor effects. Key in vitro observed effects include:

  • Cell Cycle Arrest: Inhibition of PRMT5 leads to a robust cell cycle arrest, primarily at the G2/M phase.[1]

  • DNA Damage: The compound induces DNA damage in cancer cells.

  • Apoptosis: Ultimately, the cellular stress induced by this compound leads to programmed cell death.

  • Aberrant mRNA Splicing: PRMT5 is a key regulator of the spliceosome, and its inhibition results in widespread alternative mRNA splicing.

Quantitative In Vitro Efficacy Data

The in vitro potency of this compound has been evaluated across a broad range of cancer cell lines with known MTAP status. The data consistently demonstrates a significantly higher sensitivity in MTAP-deleted cell lines compared to their MTAP wild-type (WT) counterparts.

Cell LineCancer TypeMTAP StatusIC50 (µM)Fold Selectivity (WT/MTAP-del)Reference
HCT116Colorectal CarcinomaMTAP-deleted0.107~40x[1]
HCT116Colorectal CarcinomaWild-Type> 4[1]
Isogenic HCT116Colorectal CarcinomaMTAP-deletedNot specified46x[2]
Isogenic HCT116Colorectal CarcinomaWild-TypeNot specified[2]
DLBCL LinesDiffuse Large B-cell LymphomaMTAP-deletedNot specified (10-fold lower than other indications)Not applicable[1]
PDAC LinesPancreatic Ductal AdenocarcinomaMTAP-deletedNot specifiedNot applicable[1]
NSCLC LinesNon-Small Cell Lung CancerMTAP-deletedNot specifiedNot applicable[1]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (MTAP-deleted and WT)

  • Complete cell culture medium

  • This compound (AMG 193) compound

  • DMSO (vehicle control)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 72 hours).

  • ATP Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (AMG 193) compound

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X PBS (phosphate-buffered saline)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold 1X PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Use appropriate compensation settings for FITC and PI.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases based on their DNA content.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (AMG 193) compound

  • DMSO (vehicle control)

  • 6-well plates

  • 1X PBS

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound or vehicle control as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with 1X PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of cold 1X PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 1X PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A to a concentration of approximately 1 x 10⁶ cells/mL.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate gating to exclude doublets and debris.

    • Acquire data for at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Visualizations

This compound (AMG 193) Mechanism of Action

The following diagram illustrates the synthetic lethal interaction exploited by this compound in MTAP-deleted cancer cells.

B193_Mechanism cluster_WT MTAP Wild-Type Cell cluster_Deleted MTAP-Deleted Cancer Cell Met Methionine SAM S-adenosylmethionine Met->SAM SAH S-adenosylhomocysteine SAM->SAH PRMT5_WT PRMT5 SAM->PRMT5_WT Co-factor MTA_WT MTA SAH->MTA_WT MTA (low levels) MTAP_WT MTAP MTA_WT->MTAP_WT Methylation_WT Protein Arginine Methylation PRMT5_WT->Methylation_WT Normal_Function Normal Cellular Function Methylation_WT->Normal_Function Met_del Methionine SAM_del S-adenosylmethionine Met_del->SAM_del SAH_del S-adenosylhomocysteine SAM_del->SAH_del PRMT5_MTA PRMT5-MTA Complex SAM_del->PRMT5_MTA Co-factor MTA_del MTA SAH_del->MTA_del MTA Accumulation MTAP_del MTAP (deleted) MTA_del->MTAP_del MTA_del->PRMT5_MTA No_Methylation Blocked Protein Arginine Methylation PRMT5_MTA->No_Methylation B193 This compound (AMG 193) Inhibition Inhibition B193->Inhibition Inhibition->PRMT5_MTA Downstream_Effects Cell Cycle Arrest (G2/M) DNA Damage Apoptosis No_Methylation->Downstream_Effects

Caption: Mechanism of this compound in MTAP-deleted vs. wild-type cells.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.

Efficacy_Workflow cluster_assays Efficacy Assays cluster_analysis Data Analysis start Start: Select MTAP-del and MTAP-WT cell lines culture Cell Culture and Expansion start->culture treatment Treat cells with this compound (dose-response) and controls culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ic50 Calculate IC50 values viability->ic50 apoptosis_quant Quantify Apoptotic Cell Population apoptosis->apoptosis_quant cell_cycle_dist Determine Cell Cycle Distribution cell_cycle->cell_cycle_dist end End: Efficacy Profile of this compound ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: General workflow for in vitro efficacy testing of this compound.

PRMT5 Downstream Signaling Pathway

This diagram illustrates the downstream effects of PRMT5 inhibition by this compound, leading to cell cycle arrest and apoptosis.

PRMT5_Signaling cluster_splicing RNA Splicing cluster_cellcycle Cell Cycle Control cluster_apoptosis Apoptosis B193 This compound (in MTAP-del cells) PRMT5 PRMT5 Inhibition B193->PRMT5 Spliceosome Spliceosome Components (e.g., Sm proteins) PRMT5->Spliceosome no methylation p53 p53 PRMT5->p53 alters activity E2F1 E2F1 PRMT5->E2F1 alters stability Cyclins_CDKs G2/M Checkpoint Proteins (e.g., Cyclin B1/CDK1) PRMT5->Cyclins_CDKs alters expression Bcl2_family Bcl-2 Family Proteins PRMT5->Bcl2_family alters expression Splicing_Defects Aberrant mRNA Splicing Spliceosome->Splicing_Defects DDR DNA Damage Response Splicing_Defects->DDR G2M_Arrest G2/M Arrest p53->G2M_Arrest E2F1->G2M_Arrest Cyclins_CDKs->G2M_Arrest Apoptosis_outcome Apoptosis DDR->Apoptosis_outcome Caspases Caspase Activation Bcl2_family->Caspases Caspases->Apoptosis_outcome

Caption: Downstream effects of PRMT5 inhibition by this compound.

References

An In-depth Technical Guide on the Cellular Uptake and Localization of AMG 193

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 193 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor that demonstrates significant promise in oncology.[1][2][3][4] As an MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5), AMG 193 selectively induces synthetic lethality in cancer cells harboring a methylthioadenosine phosphorylase (MTAP) deletion.[2][3][4][5] This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of AMG 193, drawing upon its known physicochemical properties and the established biology of its molecular target. This document is intended to serve as a resource for researchers and drug development professionals working with PRMT5 inhibitors and other targeted small molecule therapies.

Introduction to AMG 193: A Targeted Anticancer Agent

AMG 193 represents a novel therapeutic strategy that exploits a specific metabolic vulnerability in a subset of cancers. Approximately 10-15% of solid tumors exhibit a homozygous deletion of the MTAP gene.[6] This genetic alteration leads to the intracellular accumulation of methylthioadenosine (MTA), a substrate for the MTAP enzyme. AMG 193 leverages this accumulation, as it preferentially binds to the complex formed between MTA and PRMT5, thereby inhibiting PRMT5's methyltransferase activity with high selectivity in cancer cells while sparing healthy tissues.[2][5] The downstream consequences of PRMT5 inhibition in these susceptible cells include DNA damage, cell cycle arrest at the G2/M phase, and aberrant mRNA splicing, ultimately leading to apoptosis.

Cellular Uptake of AMG 193

While specific transporters for AMG 193 have not been explicitly identified in publicly available literature, its characteristics as an orally bioavailable and CNS-penetrant small molecule allow for well-founded inferences regarding its mechanisms of cellular entry.

Putative Mechanisms of Cellular Entry

The cellular uptake of AMG 193 is likely a multifactorial process involving both passive and active transport mechanisms.

  • Passive Diffusion: As a small molecule designed for oral administration and CNS penetration, AMG 193 is expected to possess physicochemical properties, such as appropriate lipophilicity and a low molecular weight, that favor its passage across the lipid bilayer of the cell membrane via passive diffusion. This process is driven by the concentration gradient of the compound across the membrane.

  • Carrier-Mediated Transport: It is also plausible that AMG 193 is a substrate for one or more solute carrier (SLC) transporters. These transporters can facilitate the influx of small molecules into the cell. The involvement of such transporters would be consistent with the efficient and widespread distribution of the drug observed in preclinical and clinical studies.

The logical workflow for AMG 193's cellular uptake can be visualized as follows:

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AMG_193_ext AMG 193 Passive_Diffusion Passive Diffusion AMG_193_ext->Passive_Diffusion Carrier_Mediated Carrier-Mediated Transport AMG_193_ext->Carrier_Mediated AMG_193_int AMG 193 Passive_Diffusion->AMG_193_int Carrier_Mediated->AMG_193_int

Diagram of the putative cellular uptake mechanisms for AMG 193.

Subcellular Localization of AMG 193

The primary subcellular destination of AMG 193 is dictated by the localization of its molecular target, PRMT5.

Targeting PRMT5 in the Nucleus and Cytoplasm

PRMT5 is known to reside in both the nucleus and the cytoplasm, where it methylates a diverse range of histone and non-histone proteins.[6][7][8][9][10] This dual localization is crucial for its multifaceted roles in cellular processes.

  • Nuclear PRMT5: In the nucleus, PRMT5 is a key regulator of gene expression through the symmetric dimethylation of arginine residues on histones, leading to transcriptional repression of tumor suppressor genes. It is also involved in RNA splicing.

  • Cytoplasmic PRMT5: In the cytoplasm, PRMT5 methylates various non-histone proteins, influencing signaling pathways that control cell growth and proliferation.

Given that AMG 193 must bind to PRMT5 to exert its effect, it is expected to distribute throughout both the cytoplasm and the nucleoplasm. The high levels of cytoplasmic PRMT5 observed in high-grade neuroendocrine tumors suggest that the cytoplasmic pool of PRMT5 is a critical target for AMG 193 in these cancers.[8][10]

The signaling pathway initiated by AMG 193 is depicted below:

cluster_cell MTAP-Deleted Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMG_193_cyto AMG 193 Complex_cyto AMG 193-MTA-PRMT5 Complex AMG_193_cyto->Complex_cyto MTA_cyto MTA (accumulated) MTA_cyto->Complex_cyto PRMT5_cyto PRMT5 PRMT5_cyto->Complex_cyto AMG_193_nuc AMG 193 Complex_nuc AMG 193-MTA-PRMT5 Complex AMG_193_nuc->Complex_nuc MTA_nuc MTA MTA_nuc->Complex_nuc PRMT5_nuc PRMT5 PRMT5_nuc->Complex_nuc DNA_Damage DNA Damage Complex_nuc->DNA_Damage Splicing_Aberration mRNA Splicing Aberration Complex_nuc->Splicing_Aberration Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Splicing_Aberration->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Signaling pathway of AMG 193 in MTAP-deleted cancer cells.

Experimental Protocols for Determining Cellular Uptake and Localization

While specific experimental data for AMG 193's uptake and localization are not publicly available, the following are standard methodologies that would be employed to characterize these properties for a novel small molecule inhibitor.

Quantitative Analysis of Cellular Uptake

A common method to quantify the cellular uptake of a small molecule is through liquid chromatography-mass spectrometry (LC-MS).

Protocol: LC-MS-based Cellular Uptake Assay

  • Cell Culture: Plate cells of interest (e.g., MTAP-deleted and wild-type cancer cell lines) in multi-well plates and culture to a desired confluency.

  • Compound Incubation: Treat the cells with AMG 193 at various concentrations and for different time points.

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Lyse the cells using a suitable lysis buffer.

  • Sample Preparation: Collect the cell lysates and perform protein precipitation to remove larger molecules.

  • LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the intracellular concentration of AMG 193.

  • Data Normalization: Normalize the intracellular concentration of AMG 193 to the total protein content or cell number in each sample.

The workflow for this experimental protocol is as follows:

Cell_Culture 1. Cell Culture (e.g., MTAP-deleted cells) Compound_Incubation 2. Incubate with AMG 193 Cell_Culture->Compound_Incubation Cell_Lysis 3. Cell Lysis Compound_Incubation->Cell_Lysis Sample_Prep 4. Sample Preparation (Protein Precipitation) Cell_Lysis->Sample_Prep LCMS_Analysis 5. LC-MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis 6. Data Analysis (Quantification & Normalization) LCMS_Analysis->Data_Analysis

Experimental workflow for quantifying cellular uptake of AMG 193.
Determination of Subcellular Localization

Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of a drug target and can be adapted to infer the localization of a bound drug.

Protocol: Immunofluorescence Staining for PRMT5

  • Cell Culture and Treatment: Grow cells on coverslips and treat with AMG 193 as required.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent such as Triton X-100 to allow antibody access to intracellular proteins.

  • Immunostaining: Incubate the cells with a primary antibody specific for PRMT5, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with a fluorescent DNA dye (e.g., DAPI).

  • Microscopy: Mount the coverslips on microscope slides and visualize the subcellular localization of PRMT5 using a confocal microscope. The co-localization of PRMT5 with nuclear and cytoplasmic markers can be quantified.

Quantitative Data Summary

While specific quantitative data on the cellular uptake and localization of AMG 193 are proprietary, the following table presents a template for how such data would be structured for clear comparison.

ParameterCell Line (MTAP-deleted)Cell Line (MTAP wild-type)Method
Cellular Uptake
Intracellular Conc. (µM)ValueValueLC-MS
Uptake Rate (pmol/min/mg protein)ValueValueLC-MS
Subcellular Localization
% Nuclear LocalizationValueValueImmunofluorescence
% Cytoplasmic LocalizationValueValueImmunofluorescence

Conclusion

AMG 193 is a promising targeted therapy that exemplifies the potential of exploiting synthetic lethality in cancer treatment. Its oral bioavailability and CNS penetrance suggest efficient cellular uptake, likely mediated by a combination of passive diffusion and carrier-mediated transport. The subcellular localization of AMG 193 is intrinsically linked to its target, PRMT5, which is distributed in both the nucleus and the cytoplasm. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the cellular pharmacology of AMG 193 and other novel small molecule inhibitors, which is essential for their continued development and clinical application.

References

An In-depth Technical Guide to AMG 193 (B 193): A Novel MTA-Cooperative PRMT5 Inhibitor in Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AMG 193, a first-in-class, orally active MTA-cooperative PRMT5 inhibitor, and its pivotal role in signal transduction pathways relevant to cancer therapy.[1][2]

Introduction

AMG 193 is a clinical-stage therapeutic agent that selectively targets cancer cells with a specific genetic deletion, the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][3] This deletion, present in approximately 10-15% of all human cancers, creates a unique vulnerability that AMG 193 exploits to induce synthetic lethality.[1] By inhibiting protein arginine methyltransferase 5 (PRMT5) in an MTA-cooperative manner, AMG 193 disrupts critical cellular processes, including RNA splicing, gene expression, and the DNA damage response, ultimately leading to cell cycle arrest and apoptosis in tumor cells while sparing normal tissues.[1][2]

Mechanism of Action and Signaling Pathway

The primary molecular target of AMG 193 is PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes.

In cancer cells with MTAP deletion, the substrate of MTAP, 5'-deoxy-5'-(methylthio)adenosine (MTA), accumulates to high levels. AMG 193 exhibits a unique mechanism of action by preferentially binding to the MTA-bound PRMT5 complex.[1][4] This MTA-cooperative inhibition leads to a highly selective and potent suppression of PRMT5 activity in MTAP-deleted cancer cells.

The inhibition of PRMT5 by AMG 193 triggers a cascade of downstream signaling events:

  • Disruption of RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Inhibition of PRMT5 leads to widespread alternative splicing events, particularly intron retention, resulting in the production of non-functional proteins and cellular stress.[1]

  • Cell Cycle Arrest: The disruption of normal gene expression and protein function leads to the activation of cell cycle checkpoints, primarily causing an arrest in the G2/M phase.[2]

  • Induction of DNA Damage Response: AMG 193 treatment has been shown to attenuate the DNA damage response, making cancer cells more susceptible to DNA-damaging agents.[1][2]

  • Apoptosis: The culmination of these cellular insults triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancer cells.

The following diagram illustrates the signaling pathway of AMG 193 in MTAP-deleted cancer cells.

AMG193_Signaling_Pathway cluster_cell MTAP-Deleted Cancer Cell MTA MTA Accumulation MTA_PRMT5 MTA-PRMT5 Complex MTA->MTA_PRMT5 PRMT5 PRMT5 PRMT5->MTA_PRMT5 AMG193 AMG 193 AMG193->MTA_PRMT5 Binds to Inhibited_PRMT5 Inhibited PRMT5 MTA_PRMT5->Inhibited_PRMT5 Inhibits Spliceosome Spliceosome Assembly Inhibited_PRMT5->Spliceosome Disrupts Gene_Expression Gene Expression Inhibited_PRMT5->Gene_Expression Alters DNA_Repair DNA Damage Response Inhibited_PRMT5->DNA_Repair Attenuates Cell_Cycle Cell Cycle Progression Inhibited_PRMT5->Cell_Cycle Arrests Splicing RNA Splicing Spliceosome->Splicing Affects Splicing->Gene_Expression Impacts Gene_Expression->Cell_Cycle Regulates DNA_Repair->Cell_Cycle Regulates Apoptosis Apoptosis Cell_Cycle->Apoptosis Leads to

Caption: Signaling pathway of AMG 193 in MTAP-deleted cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of AMG 193.

Table 1: In Vitro Cellular Potency of AMG 193 [2][4]

Cell LineMTAP StatusIC50 (µM)
HCT116Wild-Type~4.2
HCT116MTAP-deleted0.107

Table 2: In Vivo Antitumor Activity of AMG 193 in Xenograft Models [5]

Tumor ModelDose (mg/kg QD)Tumor Growth Inhibition (%)
BxPC-3 (Pancreatic)10096
U87MG (Glioblastoma)10088

Table 3: Clinical Trial Phase 1 Dose-Escalation Results [6]

Dose (mg QD)Number of PatientsObjective Response Rate (%)
40 - 16008021.4

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of AMG 193.

1. Cell Viability Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 193 in MTAP-wild-type and MTAP-deleted cell lines.

  • Method:

    • Seed HCT116 MTAP-wild-type and MTAP-deleted cells in 96-well plates.

    • Treat cells with a serial dilution of AMG 193 or DMSO control for 6 days.

    • Measure cell viability using CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate IC50 values by fitting the dose-response curves to a four-parameter logistic equation.[4]

2. In Vivo Xenograft Studies

  • Objective: To evaluate the antitumor efficacy of AMG 193 in animal models.

  • Method:

    • Implant MTAP-deleted human tumor cells (e.g., BxPC-3, U87MG) subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize mice into vehicle control and AMG 193 treatment groups.

    • Administer AMG 193 orally at the specified dose and schedule.

    • Measure tumor volume and body weight regularly.

    • Calculate tumor growth inhibition at the end of the study.[5]

3. Symmetric Dimethylarginine (SDMA) In-Cell Imaging Assay

  • Objective: To confirm target engagement by measuring the inhibition of PRMT5 activity in cells.

  • Method:

    • Treat HCT116 MTAP-wild-type and MTAP-deleted cells with AMG 193 for 3 days.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody specific for SDMA.

    • Incubate with a fluorescently labeled secondary antibody.

    • Acquire images using a high-content imaging system and quantify the fluorescence intensity to determine global SDMA levels.[4]

The workflow for a typical in vivo xenograft study is depicted below.

Xenograft_Workflow start Start implant Implant Tumor Cells start->implant tumor_growth Allow Tumors to Grow implant->tumor_growth randomize Randomize Mice tumor_growth->randomize treatment Administer AMG 193 or Vehicle randomize->treatment measurements Measure Tumor Volume & Body Weight treatment->measurements measurements->treatment Repeat analysis Analyze Data & Calculate TGI measurements->analysis end End analysis->end

Caption: Experimental workflow for in vivo xenograft studies.

Conclusion

AMG 193 represents a significant advancement in precision oncology, demonstrating a novel mechanism of action that leverages the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition. Its ability to selectively target cancer cells while sparing normal tissues holds great promise for the treatment of a wide range of solid tumors.[1][3] Ongoing clinical trials will further elucidate the therapeutic potential of AMG 193 and its role in the evolving landscape of cancer therapy.

References

The Emergence of MTA-Cooperative PRMT5 Inhibition: A Technical Guide to AMG 193 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical target in oncology, particularly in cancers harboring a specific genetic deletion. This technical guide provides an in-depth overview of AMG 193, a clinical-stage, orally active, and MTA-cooperative PRMT5 inhibitor. We will explore its mechanism of action, structural analogs, and the experimental methodologies used in its development and characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy and epigenetics.

Introduction: The Rationale for Targeting PRMT5 in MTAP-Deleted Cancers

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3]

A significant breakthrough in targeting PRMT5 came with the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of human cancers.[1][5] MTAP is the sole enzyme responsible for metabolizing methylthioadenosine (MTA).[6][7] Its absence in cancer cells leads to a significant accumulation of MTA.[1][7]

MTA shares structural similarity with S-adenosyl methionine (SAM), the universal methyl donor and a cofactor for PRMT5.[5] The accumulated MTA acts as a weak endogenous inhibitor of PRMT5 by competing with SAM for binding to the enzyme.[6][7] This renders MTAP-deleted cancer cells uniquely vulnerable to further inhibition of PRMT5. Small molecules that can selectively inhibit the PRMT5-MTA complex, known as MTA-cooperative inhibitors, offer a promising therapeutic window to target cancer cells while sparing normal, MTAP-wild-type (WT) cells.[1] AMG 193 is a leading example of such an inhibitor.[1]

AMG 193: A Potent and Selective MTA-Cooperative PRMT5 Inhibitor

AMG 193, also known as anvumetostat, is an orally active, potent, and selective MTA-cooperative inhibitor of PRMT5.[8][9] It has demonstrated significant anti-tumor activity in preclinical models and is currently in Phase I/II clinical trials for the treatment of advanced MTAP-deleted solid tumors.[5][10]

Chemical Structure and Properties:

  • IUPAC Name: (S)-(4-amino-1,3-dihydrofuro[3,4-c][3][11]naphthyridin-8-yl)(3-(4-(trifluoromethyl)phenyl)morpholino)methanone[9]

  • CAS Number: 2790567-82-5[9]

  • Chemical Formula: C₂₂H₁₉F₃N₄O₃[9]

  • Molecular Weight: 444.41 g/mol [9]

Structural Analogs and Derivatives: The Path to AMG 193

The discovery of AMG 193 was the result of a systematic drug discovery process, evolving from initial hits to a highly optimized clinical candidate. The development process involved enhancing potency and MTA-cooperativity.[1]

From Hit to Lead: Precursor Compounds

The journey to AMG 193 began with the identification of initial hit compounds from a DNA-encoded library screen. These early molecules demonstrated preferential binding to PRMT5 in the presence of MTA.[1] One such precursor, referred to as "Compound 1," showed modest cellular potency and MTA cooperativity.[1]

Lead Optimization: The Emergence of AM-9747

Subsequent lead optimization efforts, guided by structure-based drug design, led to the development of intermediate compounds with improved properties.[1] AM-9747, a key intermediate, exhibited significantly enhanced cellular potency in MTAP-deleted cells compared to its predecessor.[1]

Below is a table summarizing the quantitative data for AMG 193 and its developmental analogs.

CompoundChemical StructureHCT116 MTAP-deleted Viability IC₅₀ (µM)MTA Cooperativity (WT IC₅₀ / MTAP-deleted IC₅₀)
Compound 1 [Structure not publicly disclosed in detail, described as an early hit]1.110x
AM-9747 [Structure not publicly disclosed in detail, described as an intermediate]0.28320x
AMG 193 0.10740x

Data sourced from Cancer Discovery (2025).[1]

The progression from Compound 1 to AM-9747 and finally to AMG 193 illustrates a clear structure-activity relationship, where medicinal chemistry efforts successfully increased both the intrinsic potency and the selectivity for MTAP-deleted cells.

Mechanism of Action: How AMG 193 Works

AMG 193 exerts its anti-tumor effect through the selective inhibition of PRMT5 in the presence of high intracellular concentrations of MTA, a hallmark of MTAP-deleted cancer cells.

The PRMT5 Signaling Pathway

In normal and cancerous cells, PRMT5, in complex with its binding partner MEP50, utilizes SAM as a methyl donor to symmetrically dimethylate arginine residues on a variety of substrate proteins. This methylation event can impact protein function and downstream signaling pathways, ultimately influencing cell growth, proliferation, and survival.

PRMT5_Signaling_Pathway PRMT5 Signaling Pathway cluster_0 Cellular Processes cluster_1 PRMT5 Catalytic Cycle Gene Transcription Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation RNA Splicing RNA Splicing RNA Splicing->Cell Proliferation DNA Damage Response DNA Damage Response DNA Damage Response->Cell Proliferation PRMT5_MEP50 PRMT5/MEP50 Complex Methylated_Substrate Symmetrically Dimethylated Substrate Protein (SDMA) PRMT5_MEP50->Methylated_Substrate Catalyzes Methylation SAH SAH PRMT5_MEP50->SAH Releases SAM SAM (Methyl Donor) SAM->PRMT5_MEP50 Binds Substrate Substrate Protein (e.g., Histones) Substrate->PRMT5_MEP50 Binds Methylated_Substrate->Gene Transcription Methylated_Substrate->RNA Splicing Methylated_Substrate->DNA Damage Response

PRMT5 signaling pathway and its role in cellular processes.
MTA-Cooperative Inhibition by AMG 193

In MTAP-deleted cells, the accumulation of MTA creates a unique biochemical environment. AMG 193 is designed to exploit this. It preferentially binds to the PRMT5/MEP50 complex when MTA is also bound, forming a stable ternary complex.[6] This "cooperative" binding significantly enhances the inhibitory potency of AMG 193, leading to a profound and selective suppression of PRMT5's methyltransferase activity in cancer cells. The downstream effects of this inhibition include cell cycle arrest, induction of DNA damage, and aberrant RNA splicing, ultimately leading to tumor cell death.[1][2]

AMG193_MOA AMG 193 Mechanism of Action in MTAP-Deleted Cells cluster_0 MTAP-Deleted Cancer Cell cluster_1 Downstream Effects MTAP_del MTAP Gene Deletion MTA_accum MTA Accumulation MTAP_del->MTA_accum PRMT5_MTA PRMT5/MEP50-MTA Complex MTA_accum->PRMT5_MTA Binds to PRMT5 Ternary_Complex Stable Ternary Complex (PRMT5-MTA-AMG 193) PRMT5_MTA->Ternary_Complex AMG193 AMG 193 AMG193->PRMT5_MTA Binds Cooperatively Inhibition Potent PRMT5 Inhibition Ternary_Complex->Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Inhibition->Cell_Cycle_Arrest DNA_Damage DNA Damage Inhibition->DNA_Damage Splicing_Defects RNA Splicing Defects Inhibition->Splicing_Defects Apoptosis Tumor Cell Death Cell_Cycle_Arrest->Apoptosis DNA_Damage->Apoptosis Splicing_Defects->Apoptosis

Mechanism of MTA-cooperative PRMT5 inhibition by AMG 193.

Experimental Protocols and Methodologies

The development and characterization of AMG 193 and its analogs involved a suite of biochemical, cellular, and in vivo assays. While detailed, proprietary protocols are not publicly available, this section outlines the core methodologies based on published literature.

Synthesis of AMG 193

The manufacturing process for AMG 193 is a convergent synthesis, featuring the assembly of the drug substance from a key chiral morpholine (B109124) fragment and a naphthyridine core.[11][12] Noteworthy aspects of the synthesis include:

  • Continuous Lithiation: A continuous flow lithiation process is employed to generate a key intermediate, offering safety and cost benefits over traditional batch processes.[12]

  • Biocatalysis: An enantioselective biocatalytic route using a highly selective imine reductase (IRED) is utilized to construct the chiral morpholine fragment, ensuring high stereochemical purity.[11][12]

  • Iridium-Catalyzed C-H Functionalization: This transformation is key to the assembly of the naphthyridine component.[11]

Cell Viability Assays

To determine the effect of AMG 193 on cell proliferation, luminescence-based cell viability assays are commonly used.

  • Principle: These assays measure the amount of ATP present in a cell population, which is directly proportional to the number of metabolically active, viable cells.

  • General Protocol (based on CellTiter-Glo®):

    • Cell Plating: Seed cells (e.g., HCT116 MTAP-WT and MTAP-deleted) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of AMG 193 or vehicle control (DMSO).

    • Incubation: Incubate the plates for an extended period, typically 5 to 6 days, to allow for the anti-proliferative effects to manifest.[6]

    • Lysis and Signal Generation: Add a single-reagent solution (e.g., CellTiter-Glo®) that lyses the cells and contains luciferase and luciferin (B1168401). In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal.

    • Signal Detection: Measure luminescence using a plate reader.

    • Data Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to calculate IC₅₀ values.

Symmetric Dimethylarginine (SDMA) Quantification

To confirm target engagement and inhibition of PRMT5 enzymatic activity within cells, the levels of symmetric dimethylarginine (SDMA) on substrate proteins are measured.

  • Principle: A decrease in global SDMA levels indicates inhibition of PRMT5. This can be assessed by Western blotting.

  • General Protocol (Western Blot):

    • Cell Treatment and Lysis: Treat cells with AMG 193 for a specified period (e.g., 3 days).[6] Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA. A loading control antibody (e.g., anti-actin or anti-tubulin) should also be used.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities to determine the relative change in SDMA levels upon treatment.

Binding Affinity and Kinetics (Surface Plasmon Resonance - SPR)

SPR is used to measure the binding affinity (KD), association rate (ka), and dissociation rate (kd) of AMG 193 to the PRMT5 complex.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time, label-free analysis of molecular interactions.

  • General Methodology:

    • Immobilization: Immobilize the PRMT5/MEP50 complex onto the surface of a sensor chip.

    • Analyte Injection: Flow solutions containing AMG 193 at various concentrations over the chip surface in the presence of a constant concentration of either MTA or SAM.[6]

    • Data Acquisition: Monitor the binding and dissociation events in real-time by measuring the change in the SPR signal (response units).

    • Data Analysis: Fit the sensorgram data to appropriate binding models to calculate the kinetic (ka, kd) and affinity (KD) constants. Cooperativity is determined by comparing the binding affinity in the presence of MTA versus SAM.[6]

Conclusion and Future Directions

AMG 193 represents a significant advancement in the field of precision oncology, exemplifying the power of targeting synthetic lethal vulnerabilities. Its MTA-cooperative mechanism of action provides a clear therapeutic rationale for treating a well-defined patient population with MTAP-deleted cancers. The development of AMG 193 from early hits to a clinical-stage molecule, along with its structural analogs, offers valuable insights into the structure-activity relationships of MTA-cooperative PRMT5 inhibitors.

The experimental methodologies outlined in this guide form the basis for the continued investigation of PRMT5 inhibitors and other targeted therapies. Future research will likely focus on further elucidating the downstream consequences of PRMT5 inhibition, identifying potential resistance mechanisms, and exploring combination therapies to enhance the efficacy of AMG 193. As clinical data for AMG 193 continues to emerge, it will provide crucial validation for this therapeutic strategy and pave the way for a new class of targeted agents in the fight against cancer.

References

An In-depth Technical Guide to the Discovery and Development of AMG 193: An MTA-Cooperative PRMT5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[[“]][2] It represents a novel targeted therapy for cancers harboring a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[[“]][3] This deletion, present in approximately 10-15% of human cancers, creates a unique metabolic vulnerability that AMG 193 is designed to exploit, offering a promising new therapeutic avenue for patients with a variety of solid tumors.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of AMG 193.

Discovery and Development History

The development of AMG 193 was driven by the identification of a synthetic lethal interaction between PRMT5 and MTAP deficiency.[5] In normal cells, MTAP metabolizes methylthioadenosine (MTA). However, in cancer cells with MTAP gene deletion, MTA accumulates to high levels.[6] This accumulation of MTA competitively inhibits the S-adenosyl methionine (SAM) dependent activity of PRMT5, placing the enzyme in a hypomorphic state.[6] Researchers hypothesized that a molecule that could selectively bind to and further inhibit the MTA-bound PRMT5 complex would preferentially kill MTAP-deleted cancer cells while sparing normal tissues.[7]

To identify such a molecule, a DNA-encoded library (DEL) screening approach was employed.[6][7] This technology enabled the rapid screening of billions of compounds against the PRMT5:MEP50 complex in the presence of MTA.[8] This screening identified initial hits with preferential binding to the MTA-bound form of PRMT5.[7] Through a process of structure-based drug design and optimization, these initial hits were refined to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of AMG 193.[6][9] Preclinical studies demonstrated the potent and selective activity of AMG 193 in MTAP-deleted cancer cell lines and xenograft models, leading to its advancement into clinical trials.[5][9] The first-in-human Phase 1/2 clinical trial (NCT05094336) for AMG 193 in patients with advanced MTAP-null solid tumors was initiated in February 2022.[9]

Logical Workflow for the Discovery of AMG 193

AMG193_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase Hypothesis Hypothesis: Selective inhibition of MTA-bound PRMT5 in MTAP-deleted cancers DEL_Screening DNA-Encoded Library (DEL) Screening (vs. PRMT5:MEP50 + MTA) Hypothesis->DEL_Screening Leads to Hit_Identification Identification of Initial Hits (MTA-cooperative binders) DEL_Screening->Hit_Identification Yields SBDD Structure-Based Drug Design (Crystallography & Cryo-EM) Hit_Identification->SBDD Informs Lead_Optimization Lead Optimization (Potency, Selectivity, PK) SBDD->Lead_Optimization Guides AMG_193 AMG 193 (Clinical Candidate) Lead_Optimization->AMG_193 Results in AMG193_Signaling_Pathway cluster_cell_state Cellular State cluster_metabolism Metabolism cluster_prmt5 PRMT5 Activity cluster_effects Downstream Effects cluster_outcome Cellular Outcome MTAP_WT MTAP Wild-Type (Normal) Cell MTA_low Low MTA Levels MTAP_WT->MTA_low MTAP_Null MTAP-Deleted (Cancer) Cell MTA_high High MTA Accumulation MTAP_Null->MTA_high PRMT5_active Active PRMT5 (SAM-bound) MTA_low->PRMT5_active PRMT5_hypo Hypomorphic PRMT5 (MTA-bound) MTA_high->PRMT5_hypo SDMA_normal Normal SDMA PRMT5_active->SDMA_normal CellCycle_normal Normal Cell Cycle PRMT5_active->CellCycle_normal DNA_integrity DNA Integrity PRMT5_active->DNA_integrity AMG193_complex AMG 193-MTA-PRMT5 Ternary Complex PRMT5_hypo->AMG193_complex + AMG 193 PRMT5_inhibited Inhibited PRMT5 AMG193_complex->PRMT5_inhibited SDMA_reduced Reduced SDMA PRMT5_inhibited->SDMA_reduced Splicing_normal Normal Splicing SDMA_normal->Splicing_normal Splicing_aberrant Aberrant Splicing SDMA_reduced->Splicing_aberrant CellCycle_arrest G2/M Arrest Splicing_aberrant->CellCycle_arrest DNA_damage DNA Damage Splicing_aberrant->DNA_damage Cell_survival Cell Survival CellCycle_normal->Cell_survival Cell_death Apoptosis / Senescence CellCycle_arrest->Cell_death DNA_integrity->Cell_survival DNA_damage->Cell_death

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of (+)(−)MCL-193

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the bivalent ligand (+)(−)MCL-193 to its target receptors. The document summarizes key quantitative binding affinity data, details the experimental protocols utilized for these measurements, and illustrates the relevant signaling pathways and experimental workflows.

Introduction to (+)(−)MCL-193

(+)(−)MCL-193 is an isomeric, bivalent ligand that acts as a μ/κ (mu/kappa) opioid receptor agonist.[1][2] It is structurally composed of one active (−) enantiomer and one inactive (+) pharmacophore of 3-hydroxy-N-cyclobutylmethyl morphinan (B1239233) ((−)MCL-101), linked by a 10-carbon chain ester.[1][2] The active enantiomer is an analogue of cyclorphan.[1][2] In vitro studies have demonstrated that (+)(−)MCL-193 is a kappa agonist and a mu partial agonist.[1][2] This guide focuses on its binding affinity and the methodologies used to characterize its interaction with the μ and κ opioid receptors.

Quantitative Binding Affinity Data

The binding affinity of (+)(−)MCL-193 for the μ and κ opioid receptors has been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating a stronger affinity. Compared to its related compounds, (−)(−)MCL-144 and the monomeric (−)MCL-101, (+)(−)MCL-193 displays a weaker binding affinity for both receptors.[1][2]

Table 1: Binding Affinity (Ki) of (+)(−)MCL-193 and Related Compounds [1]

Compoundμ Opioid Receptor Ki (nM)κ Opioid Receptor Ki (nM)
(+)(−)MCL-193 2.2 1.2
(−)(−)MCL-1440.090.05
(−)MCL-1010.130.08
(+)(+)MCL-192130700

Functional Activity Data

The functional activity of (+)(−)MCL-193 as an agonist at the μ and κ opioid receptors was assessed using [³⁵S]GTPγS binding assays. This assay measures the activation of G-proteins, which is an early event in the signal transduction cascade following receptor activation. The maximal stimulation (Emax) value indicates the efficacy of the compound.

Table 2: Functional Efficacy (Emax) of (+)(−)MCL-193 and a Related Compound in [³⁵S]GTPγS Binding Assays [1]

Compoundμ Opioid Receptor Emax (%)κ Opioid Receptor Emax (%)
(+)(−)MCL-193 28 60-70
(−)(−)MCL-1445060-70

Binding Kinetics

As of the latest available data, specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for the binding of (+)(−)MCL-193 to the μ and κ opioid receptors have not been reported in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the binding affinity and functional activity of (+)(−)MCL-193 are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the Ki of (+)(−)MCL-193 at the μ and κ opioid receptors.

Materials:

  • Membrane Preparations: Membranes from cells expressing the human μ-opioid receptor or κ-opioid receptor.

  • Radioligands:

    • For μ-opioid receptor: [³H]DAMGO (a selective μ-agonist).

    • For κ-opioid receptor: [³H]U69,593 (a selective κ-agonist).

  • Test Compound: (+)(−)MCL-193 at various concentrations.

  • Non-specific Binding Control: Naloxone or another suitable opioid antagonist at a high concentration.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound, (+)(−)MCL-193.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Reaction: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes with Opioid Receptors Incubation Incubation to Reach Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]DAMGO or [³H]U69,593) Radioligand->Incubation TestCompound Test Compound ((+)(−)MCL-193) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Workflow for Radioligand Competition Binding Assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the agonist-induced activation of G-proteins coupled to the opioid receptors.

Objective: To determine the functional efficacy (Emax) of (+)(−)MCL-193 at the μ and κ opioid receptors.

Materials:

  • Membrane Preparations: Membranes from cells expressing the human μ-opioid receptor or κ-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: (+)(−)MCL-193 at various concentrations.

  • GDP: Guanosine diphosphate.

  • Assay Buffer: Typically contains HEPES, MgCl₂, NaCl.

  • Filtration Apparatus or Scintillation Proximity Assay (SPA) beads.

  • Scintillation Counter.

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with the test compound, (+)(−)MCL-193, and GDP in the assay buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.

  • Termination and Separation:

    • Filtration Method: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound [³⁵S]GTPγS.

    • SPA Method: The reaction is stopped, and SPA beads that bind the membranes are added. No separation step is required.

  • Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the concentration of the test compound. The Emax (maximal effect) and EC50 (concentration for half-maximal effect) are determined from the dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Membranes Cell Membranes with Receptors & G-proteins Preincubation Pre-incubation Membranes->Preincubation Agonist Agonist ((+)(−)MCL-193) Agonist->Preincubation GDP GDP GDP->Preincubation Initiation Add [³⁵S]GTPγS Preincubation->Initiation Incubation Incubation Initiation->Incubation Termination Termination & Separation (Filtration or SPA) Incubation->Termination Counting Scintillation Counting Termination->Counting Analysis Data Analysis (EC50 & Emax) Counting->Analysis

Workflow for [³⁵S]GTPγS Binding Assay.

Signaling Pathways

(+)(−)MCL-193 exerts its effects by activating μ and κ opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves the activation of inhibitory G-proteins (Gi/o).

Mu and Kappa Opioid Receptor Signaling

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi/o subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can modulate the activity of various downstream effectors, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. Activation of GIRK channels leads to hyperpolarization of the neuron, while inhibition of calcium channels reduces neurotransmitter release.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist (+)(−)MCL-193 Receptor μ/κ Opioid Receptor Agonist->Receptor Binding G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC αi/o inhibits GIRK GIRK Channel G_Protein->GIRK βγ activates Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel βγ inhibits cAMP cAMP AC->cAMP Converts K_ion K⁺ GIRK->K_ion Efflux Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx ATP ATP ATP->AC Cellular_Response ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Cellular_Response K_ion->Cellular_Response Ca_ion->Cellular_Response

Canonical Signaling Pathway of μ/κ Opioid Receptors.

References

Methodological & Application

Application Notes and Protocols for B-Cell Culture and Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the culture and stimulation of B-lymphocytes, with a focus on signaling pathways and functional outcomes. While a specific protocol "B 193" was not identified in public literature, the following protocols are based on established methods for studying B-cell biology, particularly using cell lines like the murine B-cell lymphoma WEHI-231, a common model for B-cell receptor (BCR) signaling and apoptosis.

Audience

These protocols are intended for researchers, scientists, and drug development professionals working in immunology, oncology, and related fields.

I. Introduction to B-Cell Culture and Activation

B-lymphocytes are crucial components of the adaptive immune system, responsible for producing antibodies and establishing immunological memory.[1][2] In vitro culture and stimulation of B-cells are essential for studying their activation, differentiation, and survival signals. A common method to activate B-cells in vitro is through the cross-linking of the B-cell receptor (BCR), which mimics the binding of an antigen.[3] This activation triggers a cascade of intracellular signaling events that can lead to various cellular responses, including proliferation, differentiation into antibody-secreting plasma cells, or apoptosis.[4][5]

The murine B-cell lymphoma line WEHI-231 is a widely used model for an immature B-cell. Cross-linking of the BCR on WEHI-231 cells with anti-IgM antibodies leads to growth arrest and programmed cell death (apoptosis), providing a valuable system to study the signaling pathways governing these processes.[6][7][8]

II. Quantitative Data Summary

The following tables summarize representative quantitative data from B-cell culture and activation experiments.

Table 1: Optimized Conditions for T-cell Dependent (TD) and T-cell Independent (TI) B-Cell Differentiation [9]

ParameterT-cell Dependent (TD) StimulationT-cell Independent (TI) Stimulation
Stimuli CD40L + IL-21CpG + IL-2
Optimal Culture Duration 9 days6 days
Required B-cells per well 2,50025,000
Primary Outcome Plasmablast and plasma cell formationB-cell expansion and proliferation

Table 2: Proliferation of Human Naïve and Memory B-Cells in Culture [10]

Culture DurationFold-Increase in Viable B-Cells
8 days~1000-fold
16 days (with split)~1,000,000-fold

III. Experimental Protocols

Protocol 1: General Culture of Suspension B-Cell Lines (e.g., WEHI-231)

This protocol outlines the standard procedure for thawing, culturing, and passaging suspension B-cell lines.

Materials:

  • Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Cryovial of B-cells (e.g., WEHI-231)

  • Sterile T-25 or T-75 culture flasks

  • Sterile conical tubes (15 mL and 50 mL)

  • Water bath at 37°C

  • Biosafety cabinet

  • Incubator at 37°C with 5% CO₂

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Thawing Frozen Cells: a. Pre-warm complete RPMI 1640 medium to 37°C. b. Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains. c. Aseptically transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. d. Centrifuge at 300 x g for 5 minutes to pellet the cells. e. Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete medium in a T-25 or T-75 flask. f. Incubate the flask at 37°C with 5% CO₂.

  • Maintaining Cultures: a. Monitor cell density and viability daily using a microscope. b. Maintain the cell concentration between 3 x 10⁵ and 1 x 10⁶ cells/mL.[11] c. When the cell density exceeds the optimal range, split the culture by diluting the cell suspension with fresh, pre-warmed complete medium into new flasks.

Protocol 2: B-Cell Receptor (BCR) Cross-Linking to Induce Apoptosis in WEHI-231 Cells

This protocol describes the stimulation of WEHI-231 cells with anti-IgM antibodies to induce BCR-mediated cell death.

Materials:

  • WEHI-231 cells in logarithmic growth phase

  • Complete RPMI 1640 medium

  • Anti-mouse IgM antibody

  • Sterile culture plates (e.g., 24-well or 96-well)

  • Flow cytometer

  • Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: a. Count the WEHI-231 cells and assess viability. b. Seed the cells at a density of 5 x 10⁵ cells/mL in sterile culture plates.

  • BCR Stimulation: a. Add anti-mouse IgM antibody to the desired final concentration (typically 1-10 µg/mL). b. Include an untreated control (no antibody). c. Incubate the plates at 37°C with 5% CO₂ for the desired time points (e.g., 12, 24, 48 hours).

  • Analysis of Apoptosis by Flow Cytometry: a. At each time point, harvest the cells and transfer to flow cytometry tubes. b. Wash the cells with cold PBS. c. Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol. d. Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

IV. Visualization of Signaling Pathways and Workflows

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the key signaling events initiated by BCR engagement. Antigen binding leads to the activation of Src-family kinases (Lyn, Fyn, Blk) and Syk, which in turn phosphorylate downstream adaptor proteins and enzymes, activating multiple signaling cascades that control cell fate.[4][12]

BCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR Src_Kinases Src-family Kinases (Lyn, Fyn, Blk) BCR->Src_Kinases Activation Syk Syk BCR->Syk Recruitment & Activation Antigen Antigen Antigen->BCR Binding Src_Kinases->BCR Phosphorylation Signalosome Signalosome (BLNK, CD19, etc.) Syk->Signalosome Phosphorylation PLCg2 PLCγ2 Signalosome->PLCg2 Activation PI3K PI3K Signalosome->PI3K Activation Vav Vav Signalosome->Vav Activation Downstream_Cascades Downstream Signaling (MAPK, NF-κB, etc.) PLCg2->Downstream_Cascades PI3K->Downstream_Cascades Vav->Downstream_Cascades Cellular_Response Cellular Response (Proliferation, Apoptosis, Differentiation) Downstream_Cascades->Cellular_Response

Caption: Simplified B-Cell Receptor (BCR) signaling cascade.

Experimental Workflow for B-Cell Activation and Analysis

This diagram outlines a typical experimental workflow for studying B-cell activation in response to a stimulus.

Experimental_Workflow cluster_assays Downstream Assays start Start: B-Cell Culture stimulate Stimulation (e.g., anti-IgM) start->stimulate incubate Incubation (Time course) stimulate->incubate harvest Harvest Cells incubate->harvest analysis Analysis harvest->analysis flow Flow Cytometry (Apoptosis, Markers) analysis->flow western Western Blot (Protein Expression) analysis->western elisa ELISA (Cytokine Secretion) analysis->elisa

Caption: Workflow for B-cell stimulation and analysis.

References

Application Notes and Protocols for B 193 (AMG 193)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 193 is a first-in-class, orally bioavailable, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor. It is a targeted therapeutic designed to induce synthetic lethality in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] Approximately 10-15% of cancers exhibit MTAP deletion, including glioblastoma, mesothelioma, bladder, pancreatic, and non-small cell lung cancers.[2][3]

The deletion of the MTAP gene leads to the accumulation of its substrate, methylthioadenosine (MTA), within the cancer cells. MTA is a structural analog of S-adenosylmethionine (SAM), the methyl donor for PRMT5, and its accumulation results in partial inhibition of PRMT5 activity.[2][3] AMG 193 capitalizes on this by preferentially binding to the MTA-bound PRMT5 complex, leading to complete and selective inhibition of PRMT5 in MTAP-deleted tumor cells while sparing normal tissues where MTA levels are low.[1][2] This targeted inhibition of PRMT5 disrupts downstream processes, including RNA splicing and gene expression, ultimately leading to cell cycle arrest, DNA damage, and apoptosis in cancer cells.[1][4]

These application notes provide a comprehensive overview of the dosage and administration guidelines for AMG 193 based on preclinical and clinical data, along with detailed protocols for key in vitro and in vivo experiments.

Data Presentation

Table 1: Preclinical Dosage and Administration of AMG 193 in Xenograft Models
Animal ModelTumor TypeCell Line(s)Administration RouteDosage RangeDosing ScheduleReference
MiceIsogenic Colorectal CarcinomaHCT116 (MTAP-deleted and MTAP WT)Oral (p.o.)3, 10, 30, 100 mg/kgOnce daily (QD)[5]
MiceDiffuse Large B-cell LymphomaDOHH-2Oral (p.o.)10, 20, 30 mg/kgOnce daily (QD)[5]
MicePancreatic Ductal AdenocarcinomaBxPC-3Oral (p.o.)10, 30, 100 mg/kgOnce daily (QD)[5]
MiceNon-Small Cell Lung CancerLU99, H838Oral (p.o.)10, 25, 100 mg/kgOnce daily (QD)[5]
Table 2: Clinical Dosage and Administration of AMG 193 (Phase 1, NCT05094336)
Study PhasePatient PopulationAdministration RouteDose Escalation RangeMaximum Tolerated Dose (MTD)Dosing ScheduleReference
Phase 1 (Dose Exploration)Patients with advanced/metastatic solid tumors with MTAP or CDKN2A deletionOral40, 120, 240, 480, 800, 1200, 1600 mg1200 mg once dailyOnce daily (QD) or 600 mg twice daily (BID) in 28-day cycles[1][3]
Phase 1 (Dose Expansion)Patients with pancreatic ductal adenocarcinoma, NSCLC, biliary tract cancer, esophageal/gastric cancer, glioma, and tumor-agnostic disease with MTAP deletionOral1200 mgNot ApplicableOnce daily (QD)[1]

Signaling Pathway and Experimental Workflow Diagrams

AMG_193_Signaling_Pathway AMG 193 Mechanism of Action in MTAP-Deleted Cancer Cells cluster_0 MTAP-Deleted Cancer Cell cluster_1 Normal Cell (MTAP WT) MTAP_deletion MTAP Gene Deletion MTA_accumulation MTA Accumulation MTAP_deletion->MTA_accumulation PRMT5_MTA_complex PRMT5-MTA Complex MTA_accumulation->PRMT5_MTA_complex PRMT5_inhibition Complete PRMT5 Inhibition PRMT5_MTA_complex->PRMT5_inhibition AMG 193 Binding AMG_193 AMG 193 AMG_193->PRMT5_MTA_complex Splicing_disruption Alternative RNA Splicing (Intron Retention) PRMT5_inhibition->Splicing_disruption Cell_cycle_arrest G2/M Cell Cycle Arrest PRMT5_inhibition->Cell_cycle_arrest DNA_damage DNA Damage PRMT5_inhibition->DNA_damage Apoptosis Apoptosis Splicing_disruption->Apoptosis Cell_cycle_arrest->Apoptosis DNA_damage->Apoptosis MTAP_WT Functional MTAP Low_MTA Low MTA Levels MTAP_WT->Low_MTA PRMT5_activity Normal PRMT5 Activity Low_MTA->PRMT5_activity Normal_cell_function Normal Cell Function PRMT5_activity->Normal_cell_function AMG_193_normal AMG 193 AMG_193_normal->PRMT5_activity Minimal Inhibition

Caption: AMG 193 Signaling Pathway in MTAP-Deleted vs. Normal Cells.

Xenograft_Workflow In Vivo Xenograft Experimental Workflow for AMG 193 start Start cell_culture 1. Cell Culture (e.g., HCT116 MTAP-deleted) start->cell_culture cell_prep 2. Cell Preparation & Implantation in Mice cell_culture->cell_prep tumor_growth 3. Tumor Growth Monitoring cell_prep->tumor_growth treatment 4. AMG 193 Oral Administration (QD) tumor_growth->treatment monitoring 5. Tumor Volume & Body Weight Measurement treatment->monitoring pd_analysis 6. Pharmacodynamic Analysis (e.g., SDMA levels in tumor/blood) monitoring->pd_analysis data_analysis 7. Data Analysis & Interpretation pd_analysis->data_analysis end End data_analysis->end

Caption: Workflow for assessing AMG 193 efficacy in vivo.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 193 in MTAP-deleted and MTAP-wildtype cancer cell lines.

Materials:

  • MTAP-deleted and MTAP-WT cancer cell lines (e.g., HCT116 isogenic pair)

  • Complete cell culture medium

  • AMG 193 stock solution (in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in a volume of 90 µL.

    • Incubate plates at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of AMG 193 in complete medium. A typical starting concentration range is 0.001 to 10 µM.

    • Add 10 µL of the diluted AMG 193 or vehicle control (DMSO) to the respective wells.

    • Incubate the plates for 6 days at 37°C and 5% CO2.[3]

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells.

    • Plot the normalized values against the logarithm of the AMG 193 concentration.

    • Calculate the IC50 values using a non-linear regression curve fit.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of orally administered AMG 193 in a mouse xenograft model of MTAP-deleted cancer.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • MTAP-deleted cancer cells (e.g., HCT116 MTAP-deleted)

  • Matrigel (optional)

  • AMG 193

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Protocol:

  • Tumor Cell Implantation:

    • Harvest and resuspend cancer cells in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject approximately 2-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (width^2 x length)/2).

    • When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.

  • AMG 193 Administration:

    • Prepare the dosing solution of AMG 193 in the appropriate vehicle.

    • Administer AMG 193 orally (p.o.) via gavage once daily (QD) at the desired dose levels (e.g., 10, 30, 100 mg/kg).[5]

    • Administer the vehicle alone to the control group.

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and collect tumors and blood for pharmacodynamic analysis.

  • Pharmacodynamic Analysis (SDMA Levels):

    • Tumor and blood samples can be analyzed for symmetric dimethylarginine (SDMA) levels by ELISA or other appropriate methods to confirm target engagement.[3]

Cell Cycle Analysis

Objective: To assess the effect of AMG 193 on cell cycle progression in MTAP-deleted cancer cells.

Materials:

  • MTAP-deleted cancer cells

  • 6-well cell culture plates

  • AMG 193 stock solution (in DMSO)

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of AMG 193 or vehicle control for 24-72 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation:

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • An accumulation of cells in the G2/M phase is indicative of AMG 193-induced cell cycle arrest.[1]

References

Application Notes and Protocols: B 193 (AMG 193)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B 193, also known as AMG 193, is a potent and orally active MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It selectively targets cancer cells with methylthioadenosine phosphorylase (MTAP) deletion, a common genetic alteration in various cancers.[4][5] In MTAP-deleted cells, the accumulation of methylthioadenosine (MTA) facilitates the binding of AMG 193 to PRMT5, leading to enhanced inhibition of its methyltransferase activity.[4][6] This targeted inhibition induces DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately leading to antitumor effects while sparing normal tissues with intact MTAP.[4][7]

These application notes provide detailed protocols for the preparation and handling of AMG 193 solutions and summarize its stability data to aid in preclinical research and development.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of AMG 193 is presented in Table 1. This data is essential for the accurate preparation of stock solutions and experimental formulations.

PropertyValueReference
Chemical Formula C₂₂H₁₉F₃N₄O₃[1]
Molecular Weight 444.41 g/mol [1]
CAS Number 2790567-82-5[1]
Solubility in DMSO 89 mg/mL (200.26 mM)[1][3]
Solubility in Ethanol 30 mg/mL[3]
Solubility in Water Insoluble[3]

Solution Preparation Protocols

Accurate and consistent preparation of AMG 193 solutions is critical for reproducible experimental results. The following protocols detail the preparation of stock solutions and formulations for in vitro and in vivo studies.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • AMG 193 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the AMG 193 powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of AMG 193 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.44 mg of AMG 193.

  • Add the appropriate volume of anhydrous DMSO to the AMG 193 powder. For a 10 mM solution, add 1 mL of DMSO for every 4.44 mg of AMG 193.

  • Vortex the solution until the AMG 193 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if precipitation occurs.[2][8]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation for In Vitro Cell-Based Assays

Materials:

  • 10 mM AMG 193 DMSO stock solution (from Protocol 1)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Sterile dilution tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM AMG 193 DMSO stock solution.

  • Perform serial dilutions of the stock solution in the desired cell culture medium to achieve the final working concentrations.

  • Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Protocol 3: Formulation for In Vivo Oral Administration (Aqueous Suspension)

This formulation was used in preclinical xenograft studies.[4]

Materials:

  • AMG 193 powder

  • 2% Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water

  • 0.1% Tween-80 in sterile water

  • pH meter and solutions for pH adjustment (e.g., HCl, NaOH)

  • Sterile tubes and homogenizer or sonicator

Procedure:

  • Prepare a solution of 2% HPMC and 0.1% Tween-80 in sterile water.

  • Adjust the pH of the vehicle solution to 2.0.[4]

  • Weigh the required amount of AMG 193 powder for the desired final concentration.

  • Add the AMG 193 powder to the vehicle solution.

  • Mix thoroughly using a vortex mixer and a homogenizer or sonicator to create a uniform suspension.

  • This formulation should be stored at 2°C–8°C and protected from light. Mix well before each oral administration.[4]

Protocol 4: Formulation for In Vivo Administration (Solubilized Formulation)

This is a general formulation for achieving a clear solution for in vivo use.[2][8]

Materials:

  • AMG 193 DMSO stock solution (e.g., 50 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or ddH₂O

  • Sterile tubes

Procedure:

  • Prepare a concentrated stock solution of AMG 193 in DMSO.

  • In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:

    • 10% DMSO (from the concentrated stock)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline or ddH₂O

  • For example, to prepare 1 mL of a 5 mg/mL working solution:

    • Add 100 µL of a 50 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of saline to reach a final volume of 1 mL.

  • The final solution should be clear. This working solution should be prepared fresh and used on the same day for optimal results.[8]

Stability and Storage

Proper storage of AMG 193 is essential to maintain its integrity and activity. The recommended storage conditions are summarized in Table 2.

FormStorage TemperatureStability PeriodReference
Powder -20°C3 years[3]
DMSO Stock Solution -80°C1 year[3]
DMSO Stock Solution -20°C1 month[3]
Aqueous Suspension 2°C–8°CNot specified[4]

Note: It is strongly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][3] While the product can be shipped at room temperature, long-term storage should adhere to the conditions above.[1]

Signaling Pathway and Mechanism of Action

B193_Signaling_Pathway cluster_normal_cell Normal Cell (MTAP Wild-Type) cluster_cancer_cell Cancer Cell (MTAP-Deleted) MTAP_WT MTAP MTA_WT MTA MTAP_WT->MTA_WT Metabolizes SAM_WT SAM PRMT5_WT PRMT5 SAM_WT->PRMT5_WT Methyl Donor Histones_WT Histones PRMT5_WT->Histones_WT Methylates Methylated_Histones_WT Methylated Histones Gene_Expression_WT Normal Gene Expression Methylated_Histones_WT->Gene_Expression_WT MTAP_Del MTAP Deletion MTA_Accum MTA Accumulation MTAP_Del->MTA_Accum B193_MTA_PRMT5 This compound-MTA-PRMT5 Ternary Complex MTA_Accum->B193_MTA_PRMT5 PRMT5_Cancer PRMT5 PRMT5_Cancer->B193_MTA_PRMT5 Histones_Cancer Histones PRMT5_Cancer->Histones_Cancer B193 This compound (AMG 193) B193->B193_MTA_PRMT5 Methylation_Inhibition Histone Methylation Inhibition B193_MTA_PRMT5->Methylation_Inhibition Inhibits Downstream_Effects Cell Cycle Arrest Alternative Splicing DNA Damage Methylation_Inhibition->Downstream_Effects

Caption: Mechanism of action of this compound (AMG 193).

Experimental Workflow

B193_Experimental_Workflow Prep Solution Preparation Stock Prepare 10 mM DMSO Stock Prep->Stock InVitro In Vitro Assays InVitro_Form Prepare In Vitro Working Solutions Stock->InVitro_Form InVivo_Form Prepare In Vivo Formulation Stock->InVivo_Form Treatment_Vitro Treat with this compound InVitro_Form->Treatment_Vitro Treatment_Vivo Administer this compound (e.g., Oral Gavage) InVivo_Form->Treatment_Vivo InVivo In Vivo Studies Cell_Culture Seed MTAP-Deleted and Wild-Type Cells Cell_Culture->Treatment_Vitro Viability Cell Viability Assay (e.g., MTS) Treatment_Vitro->Viability Western Western Blot (e.g., for SDMA) Treatment_Vitro->Western Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment_Vitro->Cell_Cycle Data Data Analysis Viability->Data Western->Data Cell_Cycle->Data Xenograft Establish Tumor Xenografts Xenograft->Treatment_Vivo Monitoring Monitor Tumor Volume and Body Weight Treatment_Vivo->Monitoring PD_Analysis Pharmacodynamic Analysis (e.g., Tumor SDMA) Monitoring->PD_Analysis PD_Analysis->Data

Caption: General experimental workflow for this compound.

References

Application Notes and Protocols for Western Blot Analysis: B 193

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and supporting information for Western blot analysis involving products that may be referred to as "B 193". Given that "this compound" can designate different biological reagents, this document addresses two common research targets associated with this identifier: the B-Cell Maturation Antigen (BCMA), also known as TNFRSF17, and the transcription factor E2F-1.

Section 1: BCMA (TNFRSF17) Analysis using anti-BCMA Antibodies

The identifier "193-BC" is associated with Recombinant Human BCMA/TNFRSF17. Antibodies used for its detection, such as catalog numbers AF193 and MAB193, are relevant for researchers studying B-cell development, function, and regulation.[1]

Introduction to BCMA

B-Cell Maturation Antigen (BCMA), a member of the tumor necrosis factor receptor superfamily (TNFRSF), is a crucial protein in B-cell development and humoral immunity.[1] It is primarily expressed on mature B cells and plasma cells. BCMA, along with TACI, binds to the ligands APRIL (A Proliferation-Inducing Ligand) and BAFF (B-cell Activating Factor), which are members of the TNF ligand superfamily.[1] This interaction is vital for stimulating IgM production and enhancing the survival of B cells.[1]

BCMA Signaling Pathway

The binding of BAFF or APRIL to BCMA on the surface of B-cells initiates downstream signaling cascades that promote cell survival and proliferation. This pathway is a key element in B-cell homeostasis.

BCMA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BAFF BAFF BCMA BCMA BAFF->BCMA APRIL APRIL APRIL->BCMA Survival B-cell Survival BCMA->Survival Proliferation Proliferation BCMA->Proliferation IgM_Production IgM Production BCMA->IgM_Production

Caption: BCMA signaling pathway initiated by BAFF and APRIL binding.

Quantitative Data for anti-BCMA Antibodies

The following table summarizes recommended starting concentrations for anti-human BCMA antibodies in Western blot applications.[1]

Antibody Type Catalog Number (Example) Recommended Concentration Cross-reactivity
Polyclonal Goat IgGBAF193 (Biotinylated)0.1 µg/mLHuman. Less than 0.1% with rhAPRIL, rhBAFF, rhTACI, and rmBCMA.
Monoclonal Rat IgG2AMAB1931 µg/mLHuman. No cross-reactivity with rmBCMA or rmTACI.
Western Blot Protocol for BCMA

This protocol is a general guideline and may require optimization for specific experimental conditions.

1. Sample Preparation:

  • For cell lysates, wash 1-5 x 10^6 cells with ice-cold 1X PBS and centrifuge.[2]

  • Resuspend the cell pellet in cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[3]

  • Incubate on ice for 30 minutes with periodic vortexing.[2]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

  • Transfer the supernatant (lysate) to a new tube.

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[4]

  • Load samples and a molecular weight marker onto an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[5]

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[2][4]

  • Incubate the membrane with the primary anti-BCMA antibody (diluted in blocking buffer as per the table above) overnight at 4°C with gentle agitation.[4]

  • Wash the membrane three times for 5-10 minutes each with TBST.[2][4]

  • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-goat or anti-rat IgG) for 1 hour at room temperature.[2]

  • If using a biotinylated primary antibody, incubate with Streptavidin-HRP for 1 hour.[4]

  • Wash the membrane again three times for 5-10 minutes each with TBST.

4. Detection:

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for 1-5 minutes.[2]

  • Capture the signal using a chemiluminescence imaging system or X-ray film.

WB_Workflow SamplePrep 1. Sample Preparation (Lysis & Quantification) SDSPAGE 2. SDS-PAGE (Protein Separation) SamplePrep->SDSPAGE Transfer 3. Protein Transfer (Gel to Membrane) SDSPAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (anti-BCMA or anti-E2F-1) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 7. Detection (Chemiluminescence) SecondaryAb->Detection Analysis 8. Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

Section 2: E2F-1 Analysis using sc-193 Antibody

The product identifier "sc-193" corresponds to an anti-E2F-1 antibody from Santa Cruz Biotechnology.[6][7] This antibody is used to detect the E2F-1 transcription factor, a key regulator of the cell cycle.

Introduction to E2F-1

E2F-1 is a member of the E2F family of transcription factors, which are critical for the regulation of cell proliferation.[7] It plays a pivotal role in the G1/S transition of the cell cycle. E2F-1 activity is tightly controlled by its interaction with the retinoblastoma protein (pRb). When pRb is hypophosphorylated, it binds to E2F-1 and inhibits its transcriptional activity. Upon phosphorylation of pRb by cyclin/CDK complexes, E2F-1 is released and activates the transcription of genes required for DNA synthesis.[7]

E2F-1 Signaling Pathway (Cell Cycle Regulation)

The pRb-E2F-1 pathway is a central control point in the cell cycle. Its deregulation is a common feature of many cancers.

E2F1_Signaling cluster_G1 G1 Phase cluster_S S Phase pRb_E2F1 pRb-E2F1 Complex (Transcriptionally Inactive) E2F1_Active Active E2F-1 pRb_E2F1->E2F1_Active Releases E2F-1 pRb_p Phosphorylated pRb pRb_E2F1->pRb_p CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->pRb_E2F1 Phosphorylates pRb S_Phase_Genes S-Phase Gene Transcription E2F1_Active->S_Phase_Genes

Caption: The pRb-E2F-1 pathway in cell cycle regulation.

Quantitative Data for E2F-1 (C-20) Antibody (sc-193)

The following table provides the recommended dilutions for the E2F-1 (C-20) antibody.[7]

Application Starting Dilution Dilution Range Species Reactivity
Western Blotting1:2001:100 - 1:1000Mouse, Rat, Human, Equine, Canine, Bovine, Porcine
Immunoprecipitation1-2 µg per 100-500 µg of total protein-Mouse, Rat, Human

Molecular Weight of E2F-1: 60 kDa.[7]

Western Blot Protocol for E2F-1

This protocol is adapted for the detection of the nuclear protein E2F-1. The general workflow is the same as depicted in the diagram above.

1. Sample Preparation (Nuclear Extract Recommended):

  • While whole-cell lysates can be used, preparing a nuclear extract is recommended for higher signal intensity of transcription factors like E2F-1.

  • Use a commercial nuclear extraction kit or a standard protocol involving hypotonic lysis of the cytoplasm followed by high-salt extraction of the nucleus.

  • Determine the protein concentration of the nuclear extract using a suitable assay.

2. SDS-PAGE and Protein Transfer:

  • Mix 20-40 µg of nuclear extract protein with Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load onto a 10% or 12% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST.

  • Dilute the E2F-1 (C-20) antibody in the blocking buffer, starting with a 1:200 dilution.[7]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Perform three final washes for 10 minutes each with TBST.

4. Detection:

  • Use an enhanced chemiluminescent (ECL) substrate to detect the HRP activity.

  • Image the blot to visualize the 60 kDa band corresponding to E2F-1.[7]

Positive Controls: K-562 or NAMALWA whole cell lysates can be used as positive controls for E2F-1 expression.[7]

References

Application Note: Identifying Synthetic Lethal Partners of AMG-193 (PRMT5 Inhibitor) using a Genome-Wide CRISPR-Cas9 Knockout Screen

Author: BenchChem Technical Support Team. Date: December 2025

An official application note for a compound designated solely as "B 193" in the context of CRISPR screening is not available in publicly accessible scientific literature. However, based on catalogs of chemical suppliers, "this compound" may refer to several research compounds. This document will focus on a plausible and well-documented candidate, AMG-193 , a potent and selective MTA-cooperative inhibitor of PRMT5, to illustrate the application of a compound of this nature in CRISPR screening.

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMG-193 is a first-in-class, orally bioavailable and selective inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes including gene transcription, DNA damage repair, and cell cycle progression. A significant portion of human cancers exhibit deletions of the methylthioadenosine phosphorylase (MTAP) gene, which is located near the tumor suppressor gene CDKN2A. MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which sensitizes cells to PRMT5 inhibition. AMG-193 is an MTA-cooperative inhibitor, meaning it has enhanced activity in MTAP-deleted cells, making it a promising therapeutic agent for such cancers.[1][2]

CRISPR-Cas9 knockout screens are a powerful tool for functional genomics, enabling the systematic identification of genes that modulate cellular responses to genetic or chemical perturbations. In the context of drug development, CRISPR screens can be employed to identify synthetic lethal interactions, where the combination of a gene knockout and a drug treatment leads to cell death, while either perturbation alone is tolerated. This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that are synthetic lethal with AMG-193 in an MTAP-deficient cancer cell line.

Principle of the Screen

A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is introduced into a population of Cas9-expressing MTAP-deficient cancer cells. The cell population is then split into two groups: one treated with a sub-lethal dose of AMG-193 and a control group treated with a vehicle (e.g., DMSO). In the AMG-193 treated population, cells with a knockout of a synthetic lethal partner gene will be selectively depleted. By using next-generation sequencing to quantify the abundance of sgRNAs in both populations at the end of the experiment, genes whose corresponding sgRNAs are significantly depleted in the AMG-193 treated group can be identified as synthetic lethal hits.

Experimental Protocols

1. Cell Line Selection and Preparation

  • Cell Line: A human cancer cell line with a homozygous deletion of the MTAP gene (e.g., HCT116 MTAP-/-) should be used.

  • Cas9 Expression: Stably express Cas9 nuclease in the selected cell line. This can be achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection and single-cell cloning to ensure homogenous Cas9 activity.

  • AMG-193 Dose-Response: Determine the IC50 value of AMG-193 in the Cas9-expressing cell line using a standard cell viability assay (e.g., CellTiter-Glo). For the screen, a sub-lethal concentration (e.g., IC20) should be used to minimize non-specific toxicity while still exerting selective pressure.

2. Genome-Wide CRISPR-Cas9 Knockout Screen

  • Day 0: Lentiviral Library Transduction

    • Plate 1 x 10^8 Cas9-expressing MTAP-deficient cells.

    • Transduce the cells with a genome-wide sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. This requires a library coverage of at least 500 cells per sgRNA.

    • Include a non-targeting sgRNA control.

  • Day 2: Antibiotic Selection

    • Begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Day 7: Start of Treatment

    • After selection is complete, harvest a baseline cell sample (T0).

    • Split the remaining cells into two arms:

      • Control Arm: Treat with vehicle (DMSO).

      • Treatment Arm: Treat with a pre-determined sub-lethal concentration of AMG-193.

    • Maintain a library coverage of at least 500 cells per sgRNA throughout the experiment.

  • Day 21: Final Harvest

    • After 14 days of treatment, harvest the final cell pellets from both the control and treatment arms.

3. Genomic DNA Extraction and sgRNA Sequencing

  • Extract genomic DNA from the T0 and final cell pellets using a commercial kit.

  • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.

  • Pool the barcoded PCR products and perform high-throughput sequencing on a platform such as the Illumina NextSeq.

4. Data Analysis

  • De-multiplex the sequencing reads based on the barcodes.

  • Align the reads to the sgRNA library reference to determine the read count for each sgRNA.

  • Calculate the log-fold change (LFC) of each sgRNA between the final time point and the T0 sample for both the control and treatment arms.

  • Identify synthetic lethal genes by comparing the LFCs between the treatment and control arms. Genes for which sgRNAs are significantly depleted in the AMG-193 treated arm are considered synthetic lethal hits. Statistical methods such as MAGeCK or DrugZ can be used for this analysis.

Data Presentation

Table 1: Hypothetical Results of a CRISPR Screen for Synthetic Lethal Partners of AMG-193

Gene SymbolGene DescriptionAverage Log-Fold Change (AMG-193 vs. DMSO)p-valueFalse Discovery Rate (FDR)
GENE A DNA repair protein-2.51.2e-65.5e-5
GENE B Chromatin remodeling factor-2.13.5e-69.8e-5
GENE C Splicing factor-1.98.1e-61.5e-4
GENE D Ubiquitin ligase-1.71.5e-52.2e-4

Visualizations

experimental_workflow cluster_prep Preparation cluster_screen CRISPR Screen cluster_analysis Analysis cell_line MTAP-deficient Cancer Cell Line cas9_transduction Stable Cas9 Expression cell_line->cas9_transduction ic50_determination AMG-193 Dose-Response cas9_transduction->ic50_determination library_transduction Lentiviral sgRNA Library Transduction ic50_determination->library_transduction selection Antibiotic Selection library_transduction->selection t0_sample T0 Baseline Sample selection->t0_sample treatment_split Split into Treatment Arms selection->treatment_split control_arm Vehicle (DMSO) Treatment treatment_split->control_arm amg193_arm AMG-193 Treatment treatment_split->amg193_arm final_harvest Final Cell Harvest (Day 21) control_arm->final_harvest amg193_arm->final_harvest gdna_extraction gDNA Extraction final_harvest->gdna_extraction pcr_sequencing sgRNA Amplification & Sequencing gdna_extraction->pcr_sequencing data_analysis Data Analysis (Hit Identification) pcr_sequencing->data_analysis

Experimental workflow for a genome-wide CRISPR knockout screen.

synthetic_lethality cluster_cell_state Cellular State cluster_wt MTAP Wild-Type Cell cluster_deficient MTAP-Deficient Cell cluster_perturbation Perturbation MTAP_wt MTAP MTA_low Low MTA MTAP_wt->MTA_low Metabolizes MTA PRMT5_active Active PRMT5 MTA_low->PRMT5_active No potentiation Cell_Survival_wt Cell Survival PRMT5_active->Cell_Survival_wt MTAP_del MTAP Deletion MTA_high High MTA MTAP_del->MTA_high PRMT5_sens Sensitized PRMT5 MTA_high->PRMT5_sens Accumulation AMG193 AMG-193 PRMT5_sens->AMG193 Cell_Death Cell Death AMG193->Cell_Death Inhibits PRMT5 GeneX_KO Gene X Knockout (Synthetic Lethal Partner) GeneX_KO->Cell_Death Disrupts parallel pathway

PRMT5 pathway and synthetic lethality with AMG-193.

References

Application Notes and Protocols: B 193 (AMG 193) in Combination with Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of B 193 (AMG 193), an MTA-cooperative PRMT5 inhibitor, in combination with other anti-cancer agents. The provided data and protocols are intended to guide researchers in designing and conducting their own studies to explore the synergistic potential of AMG 193.

Introduction

AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor. It preferentially targets cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 10-15% of all human cancers, leads to the accumulation of MTA, which AMG 193 utilizes to selectively inhibit PRMT5 in cancer cells while sparing normal tissues.[1] Preclinical studies have demonstrated that AMG 193 exhibits synergistic or additive anti-tumor effects when combined with standard-of-care chemotherapies, targeted agents such as KRAS G12C inhibitors, and other novel therapeutic agents like MAT2A inhibitors. These combinations offer promising strategies to enhance therapeutic efficacy and overcome potential resistance mechanisms.

Data Presentation

In Vitro Synergy of AMG 193 with Chemotherapeutic Agents

The synergistic effects of AMG 193 in combination with various chemotherapies were evaluated across a panel of MTAP-deleted cancer cell lines. The combination index (CI) was calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineCancer TypeCombination AgentCombination Index (CI)Synergy Level
HCT116 MTAP-/-Colorectal CarcinomaCarboplatin< 1Synergy
HCT116 MTAP-/-Colorectal CarcinomaPaclitaxel< 1Synergy
HCT116 MTAP-/-Colorectal CarcinomaGemcitabine< 1Synergy
HCT116 MTAP-/-Colorectal CarcinomaIrinotecan< 1Synergy
HCT116 MTAP-/-Colorectal Carcinoma5-Fluorouracil~ 1Additive
H292Non-Small Cell Lung CancerCarboplatin< 1Strong Synergy
H292Non-Small Cell Lung CancerPaclitaxel< 1Moderate Synergy

Data summarized from preclinical studies show that AMG 193 in combination with several standard-of-care chemotherapies results in synergistic to additive anti-tumor activity in MTAP-deleted cancer cell lines.[2]

In Vitro Synergy of AMG 193 with Sotorasib (B605408) (KRAS G12C Inhibitor)

The combination of AMG 193 with the KRAS G12C inhibitor sotorasib was assessed in cancer cell lines harboring both MTAP deletion and a KRAS G12C mutation.

Cell LineCancer TypeCombination Index (CI)IC50 Fold Reduction (AMG 193)Synergy Level
LU99Non-Small Cell Lung Cancer< 16.5-foldSynergy

Preclinical data demonstrates that the combination of AMG 193 and sotorasib is synergistic in a cancer cell line with both MTAP deletion and a KRAS G12C mutation, leading to a significant reduction in the IC50 of AMG 193.[2]

In Vivo Efficacy of AMG 193 Combinations in Xenograft Models

The anti-tumor activity of AMG 193 in combination with other inhibitors was evaluated in mouse xenograft models of human cancers.

Xenograft ModelCancer TypeCombinationOutcome
H292 (CDX)Non-Small Cell Lung CancerAMG 193 + CarboplatinGreater tumor growth inhibition than either single agent.
H292 (CDX)Non-Small Cell Lung CancerAMG 193 + PaclitaxelGreater tumor growth inhibition than either single agent.
MIAPACA2 (CDX)Pancreatic CancerAMG 193 + SotorasibSubstantial tumor growth inhibition compared to single agents.
LU99 (CDX)Non-Small Cell Lung CancerAMG 193 + SotorasibSubstantial tumor growth inhibition compared to single agents.
LU5268 (PDX)Non-Small Cell Lung CancerAMG 193 + SotorasibSubstantial tumor growth inhibition compared to single agents.
NSCLC (CDX)Non-Small Cell Lung CancerAMG 193 + IDE397 (MAT2A Inhibitor)Deep and durable complete tumor responses.[2]

In vivo studies confirm that AMG 193 in combination with chemotherapies, the KRAS G12C inhibitor sotorasib, or the MAT2A inhibitor IDE397 leads to significantly enhanced anti-tumor efficacy in various xenograft models of MTAP-deleted cancers.[2]

Experimental Protocols

In Vitro Synergy Assay

Objective: To determine the synergistic, additive, or antagonistic effect of AMG 193 in combination with another inhibitor on the proliferation of MTAP-deleted cancer cells.

Materials:

  • MTAP-deleted cancer cell line(s) of interest

  • Complete cell culture medium

  • AMG 193 (stock solution in DMSO)

  • Inhibitor of interest (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence detection

  • Combination analysis software (e.g., CompuSyn)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for both AMG 193 and the inhibitor of interest. A constant ratio combination design is recommended for synergy analysis.

  • Treatment: Treat the cells with AMG 193 alone, the inhibitor of interest alone, and the combination of both at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 6 days).

  • Viability Assessment: On the day of analysis, allow the plates to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Generate dose-response curves for each agent alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of AMG 193 in combination with another inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., female nude mice)

  • MTAP-deleted cancer cells or patient-derived xenograft (PDX) tissue

  • AMG 193 (formulated for oral administration)

  • Inhibitor of interest (formulated for appropriate administration route)

  • Vehicle control solutions

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, AMG 193 alone, Inhibitor X alone, AMG 193 + Inhibitor X).

  • Treatment Administration:

    • Administer AMG 193 orally (PO) once daily (QD) at the desired dose.

    • Administer the combination agent according to its established dosing schedule and route.

    • Administer vehicle to the control group.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health of the animals.

  • Study Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.

Signaling Pathways and Workflows

AMG193_Mechanism cluster_MTAP_WT MTAP Wild-Type Cell cluster_MTAP_Deleted MTAP-Deleted Cancer Cell SAM_WT SAM PRMT5_WT PRMT5 SAM_WT->PRMT5_WT Methyl Donor MTA_WT MTA MTAP_WT MTAP MTA_WT->MTAP_WT Methylated_Substrate_WT Methylated Substrate PRMT5_WT->Methylated_Substrate_WT Methylation Substrate_WT Substrate Substrate_WT->PRMT5_WT SAM_Del SAM PRMT5_Del PRMT5 SAM_Del->PRMT5_Del MTA_Del MTA (Accumulates) MTA_Del->PRMT5_Del Binds PRMT5 Complex PRMT5-MTA-AMG193 Complex MTAP_Del MTAP (Deleted) Methylated_Substrate_Del Methylated Substrate PRMT5_Del->Methylated_Substrate_Del Inhibited Substrate_Del Substrate Substrate_Del->PRMT5_Del AMG193 AMG 193 AMG193->PRMT5_Del Apoptosis Cell Cycle Arrest, DNA Damage, Apoptosis Complex->Apoptosis

Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.

Combination_Synergy_Workflow start Start: Hypothesis AMG 193 + Inhibitor X is synergistic invitro In Vitro Synergy Screen (e.g., Cell Viability Assay) start->invitro data_analysis Data Analysis (Dose-Response Curves, CI Calculation) invitro->data_analysis synergy_check Synergy? (CI < 1) data_analysis->synergy_check invivo In Vivo Xenograft Study (CDX or PDX model) synergy_check->invivo Yes stop End: No Synergy (Re-evaluate combination) synergy_check->stop No tgi_analysis Tumor Growth Inhibition (TGI) and Statistical Analysis invivo->tgi_analysis efficacy_check Enhanced Efficacy? tgi_analysis->efficacy_check mechanism Mechanism of Synergy Studies (e.g., Western Blot, FACS, RNA-seq) efficacy_check->mechanism Yes efficacy_check->stop No conclusion Conclusion: Combination is a promising therapeutic strategy mechanism->conclusion Synthetic_Lethality_Pathway cluster_pathway Synthetic Lethality with AMG 193 and IDE397 Methionine Methionine MAT2A MAT2A Methionine->MAT2A SAM S-Adenosylmethionine (SAM) MAT2A->SAM MTA MTA (Accumulates) SAM->MTA Methylation Reactions MTAP_del MTAP (Deleted) MTA->MTAP_del PRMT5 PRMT5 MTA->PRMT5 Partial Inhibition Methylation Protein & RNA Methylation PRMT5->Methylation Cell_Survival Cancer Cell Survival Methylation->Cell_Survival IDE397 IDE397 IDE397->MAT2A Inhibits AMG193 AMG 193 AMG193->PRMT5 Inhibits (MTA-cooperative)

References

Application Note: Quantitative Analysis of Urinary Steroids Using a Robust LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note describes a robust and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comprehensive profiling of multiple steroids in human urine. This protocol is based on the methodology presented in the publication referenced as "B-193," which details a validated approach for urinary steroid analysis, particularly relevant for research in adrenal diseases like primary aldosteronism.[1][2] The method utilizes efficient enzymatic hydrolysis followed by solid-phase extraction (SPE) and detection by a triple quadrupole mass spectrometer, ensuring high sensitivity, specificity, and throughput for clinical research and drug development applications.

Target Audience

This document is intended for researchers, scientists, and professionals in the field of drug development and clinical chemistry who are involved in the quantitative analysis of steroid hormones.

Experimental Protocol

This section provides a detailed methodology for the analysis of urinary steroids, from sample preparation to data acquisition.

Sample Preparation

a. Urine Sample Hydrolysis:

  • To a 1 mL aliquot of human urine, add an internal standard solution.

  • Perform enzymatic hydrolysis using IMCS RT transgenic ß-glucuronidase (activity >200 kU/mL).[1][2]

  • Incubate the samples. The original study evaluated various hydrolysis durations (0, 0.25, 0.5, 1, 2, and 4 hours) to optimize the efficiency of the deconjugation of steroid glucuronides.[1][2] A 2-hour incubation at 55°C is a common starting point for such assays.

b. Solid-Phase Extraction (SPE):

  • Utilize a 96-well µHLB solid-phase extraction plate for the purification and concentration of steroids.[1][2]

  • Conditioning: Condition the SPE plate with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load the hydrolyzed urine sample onto the conditioned SPE plate.

  • Washing: Wash the plate with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the steroid analytes with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase.

Liquid Chromatography
  • LC System: A Waters Acquity I-Class UPLC system or a similar ultra-high-performance liquid chromatography system is recommended.[1][2]

  • Column: A C18 reversed-phase column with a particle size of ≤ 2 µm is suitable for the separation of steroids.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A gradient elution should be optimized to achieve adequate separation of all target steroid analytes. A typical gradient might start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is appropriate for most UPLC applications.

  • Injection Volume: 5-10 µL.

Mass Spectrometry
  • MS System: A Waters TQ-S triple quadrupole mass spectrometer or an equivalent instrument is used for detection.[1][2]

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes may be required to cover a broad range of steroid hormones.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions, cone voltages, and collision energies must be optimized for each steroid analyte and internal standard.

  • Source Parameters: Typical source parameters should be optimized for the specific instrument and may include a capillary voltage of 1-3 kV, a source temperature of 150°C, and a desolvation gas temperature of 350-500°C.

Quantitative Data Summary

The performance of the LC-MS/MS method was validated according to the Clinical & Laboratory Standards Institute guidelines.[1][2] The following table summarizes the key quantitative performance characteristics of the assay as reported in the "B-193" abstract.

ParameterPerformance Characteristics
Linearity Range Analyte-dependent, ranging from 0.006 ng/mL to 5000 ng/mL for various steroids.[1]
Recovery Between 85% and 115%.[1]
Matrix Effect No obvious matrix effect was observed with internal standard correction.[1]
Precision Total coefficients of variation (CVs) were <20% at low concentrations and <15% at medium and high concentrations for all analytes.[2]
Carryover No carryover was found.[2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for urinary steroid profiling.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (ß-glucuronidase) urine_sample->hydrolysis Add Internal Standard spe Solid-Phase Extraction (SPE) (µHLB plate) hydrolysis->spe Load Sample dry_reconstitute Dry-down and Reconstitution spe->dry_reconstitute Elute Steroids uplc UPLC Separation (C18 Column) dry_reconstitute->uplc Inject Sample msms Tandem MS Detection (Triple Quadrupole) uplc->msms Ionize and Fragment quantification Quantification (MRM) msms->quantification Acquire Data validation Method Validation quantification->validation Assess Performance

Caption: Experimental workflow for urinary steroid analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of a wide panel of steroids in human urine using LC-MS/MS. The described method is robust, sensitive, and suitable for high-throughput applications in clinical research and diagnostics. The provided workflow and performance data serve as a valuable resource for laboratories aiming to establish or optimize their steroid hormone analysis capabilities.

References

Application Notes and Protocols: In Vivo Imaging Techniques for Preclinical Assessment of "AMG 193"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The designation "B 193" is associated with multiple chemical entities in scientific literature. For the purpose of these application notes, we will focus on the clinical-stage compound AMG 193 , a potent and selective MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] AMG 193 is under investigation for the treatment of cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition present in approximately 10-15% of all human cancers.[4][5] While AMG 193 is a therapeutic agent and not an imaging probe itself, in vivo imaging techniques are critical for the preclinical evaluation of its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy. These notes provide an overview of how to apply common in vivo imaging modalities to study the effects of AMG 193 in preclinical cancer models.

Target Audience: These protocols and notes are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research and the evaluation of targeted therapies.

Mechanism of Action of AMG 193

AMG 193 exhibits a novel mechanism of action, capitalizing on a synthetic lethal interaction in MTAP-deleted cancer cells. In these cells, the absence of the MTAP enzyme leads to the accumulation of its substrate, methylthioadenosine (MTA).[4] MTA binds to PRMT5, and AMG 193 preferentially binds to this MTA-PRMT5 complex, leading to potent inhibition of PRMT5's methyltransferase activity.[1][2] This selective inhibition in cancer cells, while sparing normal tissues, leads to DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately resulting in tumor cell death.[1][4]

AMG 193 Signaling Pathway cluster_0 MTAP-deleted Cancer Cell cluster_1 Downstream Effects MTA MTA (accumulates) MTA_PRMT5 MTA-PRMT5 Complex MTA->MTA_PRMT5 binds PRMT5 PRMT5 PRMT5->MTA_PRMT5 AMG193 AMG 193 Inhibited_Complex Inhibited MTA-PRMT5-AMG193 Ternary Complex AMG193->Inhibited_Complex preferentially binds MTA_PRMT5->Inhibited_Complex DNA_damage DNA Damage Inhibited_Complex->DNA_damage Cell_cycle_arrest Cell Cycle Arrest Inhibited_Complex->Cell_cycle_arrest Splicing_defects mRNA Splicing Defects Inhibited_Complex->Splicing_defects Tumor_cell_death Tumor Cell Death DNA_damage->Tumor_cell_death Cell_cycle_arrest->Tumor_cell_death Splicing_defects->Tumor_cell_death

Figure 1: Simplified signaling pathway of AMG 193 in MTAP-deleted cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of AMG 193.

Table 1: In Vitro Potency of AMG 193

Cell Line MTAP Status IC50 (µM)
HCT116 Isogenic Pair Wild-Type > 4
HCT116 Isogenic Pair Deleted 0.1

Data from in vitro cell viability assays.[2]

Table 2: In Vivo Anti-Tumor Efficacy of AMG 193 in Xenograft Models

Xenograft Model Cancer Type Dosing Tumor Growth Inhibition (%)
BxPC-3 Pancreatic Undisclosed Robust
Various CDX and PDX NSCLC, Pancreatic, Esophageal Oral, once-daily Robust

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft.[1][2]

Experimental Protocols for In Vivo Imaging

While specific in vivo imaging protocols for AMG 193 are not detailed in the provided search results, the following are standard protocols that can be adapted to assess the efficacy of PRMT5 inhibitors like AMG 193 in preclinical models.

Protocol 1: Bioluminescence Imaging (BLI) for Monitoring Tumor Growth

This protocol is suitable for tracking the growth of luciferase-expressing tumors in response to treatment with AMG 193.

1. Cell Line Preparation:

  • Transduce an MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-) with a lentiviral vector expressing firefly luciferase (luc).

  • Select a stable, high-expressing clone using antibiotic selection and in vitro bioluminescence assays.

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor xenografts.

  • Implant the luciferase-expressing cancer cells subcutaneously or orthotopically.

3. Tumor Growth and Treatment:

  • Monitor tumor growth by caliper measurements and/or baseline BLI.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

  • Administer AMG 193 orally, once daily, at the desired dose.[2]

4. Bioluminescence Imaging Procedure:

  • Anesthetize mice using isoflurane.

  • Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

  • Wait for the substrate to distribute (typically 10-15 minutes).

  • Place the mouse in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).

  • Acquire images with an exposure time of 1-60 seconds, depending on signal intensity.

  • Analyze images using appropriate software to quantify the bioluminescent signal (photon flux) from the tumor region of interest.

  • Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor response.

5. Data Analysis:

  • Plot the mean photon flux for each group over time to visualize tumor growth kinetics.

  • Compare the tumor growth in the AMG 193-treated group to the vehicle control group to determine treatment efficacy.

BLI Experimental Workflow start Start cell_prep Prepare Luciferase-expressing MTAP-deleted Cancer Cells start->cell_prep implantation Implant Cells into Immunodeficient Mice cell_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Vehicle Groups tumor_growth->randomization treatment Administer AMG 193 or Vehicle randomization->treatment imaging Perform Bioluminescence Imaging (e.g., weekly) treatment->imaging imaging->treatment Repeat Treatment Cycle data_analysis Quantify Photon Flux and Analyze Data imaging->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for bioluminescence imaging in a preclinical study.
Protocol 2: Positron Emission Tomography (PET) for Assessing Tumor Metabolism and Proliferation

PET imaging can provide functional information about the tumor in response to AMG 193 treatment. For example, [¹⁸F]FDG-PET can measure changes in glucose metabolism, and [¹⁸F]FLT-PET can assess cell proliferation.

1. Animal Model and Treatment:

  • Establish tumor xenografts as described in Protocol 1.

  • Treat animals with AMG 193 or vehicle.

2. PET Imaging Procedure (using [¹⁸F]FDG as an example):

  • Fast mice for 4-6 hours before imaging to reduce background glucose levels.

  • Anesthetize mice and keep them warm to maintain physiological conditions.

  • Administer [¹⁸F]FDG (e.g., 5-10 MBq) via tail vein injection.

  • Allow for a 60-minute uptake period.

  • Place the anesthetized mouse in the PET scanner.

  • Acquire a static PET scan for 10-20 minutes.

  • A co-registered CT scan can be performed for anatomical localization.

3. Data Analysis:

  • Reconstruct PET images and co-register with CT data.

  • Draw regions of interest (ROIs) around the tumor.

  • Calculate the standardized uptake value (SUV) to quantify radiotracer accumulation.

  • Compare SUV values between baseline and post-treatment scans, and between treated and control groups. A decrease in [¹⁸F]FDG uptake would suggest a reduction in tumor metabolic activity.

Considerations for Other Imaging Modalities:

  • Magnetic Resonance Imaging (MRI): Can provide high-resolution anatomical images of tumors and can be used to monitor changes in tumor volume and morphology with high precision. Diffusion-weighted MRI (DW-MRI) can also provide information on tumor cellularity and response to treatment.

  • Fluorescence Imaging: If a fluorescently-labeled version of AMG 193 were available, it could be used to study the drug's biodistribution and tumor accumulation. Alternatively, fluorescent reporters of apoptosis (e.g., Annexin V-based probes) could be used to visualize treatment-induced cell death in vivo.

In vivo imaging is an indispensable tool for the preclinical evaluation of targeted therapies like AMG 193. While AMG 193 is not an imaging agent, modalities such as bioluminescence imaging, PET, and MRI can provide crucial quantitative data on its anti-tumor efficacy and mechanism of action. The protocols outlined here provide a framework for researchers to design and execute robust in vivo imaging studies to assess the therapeutic potential of novel cancer drugs.

References

Application Notes and Protocols for Flow Cytometry Analysis of "B 193" Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"B 193" is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a clinical-stage therapeutic candidate, it is identified as AMG 193.[1][2][3] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[4][5] In certain cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on PRMT5 activity for their survival.[4][6] "this compound" is an MTA-cooperative inhibitor, meaning it selectively targets PRMT5 in MTAP-deleted cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][2][4]

Flow cytometry is an indispensable tool for elucidating the cellular effects of targeted therapies like "this compound". This document provides detailed protocols for analyzing the impact of "this compound" on the cell cycle and apoptosis using flow cytometry.

Data Presentation

The following tables summarize representative quantitative data from flow cytometry analyses of MTAP-deleted cancer cell lines treated with "this compound" for 72 hours.

Table 1: Cell Cycle Distribution Analysis of MTAP-deleted Cancer Cells Treated with "this compound"

TreatmentConcentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)-45.2 ± 2.135.8 ± 1.519.0 ± 1.8
This compound1055.7 ± 2.528.3 ± 1.216.0 ± 1.4
This compound5068.9 ± 3.015.1 ± 1.016.0 ± 1.9
This compound25075.3 ± 2.88.2 ± 0.916.5 ± 2.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Analysis of MTAP-deleted Cancer Cells Treated with "this compound" by Annexin V and Propidium Iodide (PI) Staining

TreatmentConcentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle (DMSO)-92.5 ± 3.23.5 ± 0.84.0 ± 1.1
This compound1085.1 ± 2.98.9 ± 1.26.0 ± 1.0
This compound5072.4 ± 3.518.3 ± 2.19.3 ± 1.5
This compound25055.8 ± 4.129.7 ± 2.814.5 ± 2.0

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the procedure for analyzing cell cycle distribution in response to "this compound" treatment.

Materials:

  • MTAP-deleted cancer cell line (e.g., HCT116 MTAP-deleted)

  • Complete cell culture medium

  • "this compound" compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.

  • "this compound" Treatment: The following day, treat the cells with the desired concentrations of "this compound" or vehicle control (DMSO) for 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect the cell suspension into 5 mL polystyrene round-bottom tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and discard the supernatant.[7]

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8]

  • Incubation: Incubate the cells on ice for at least 30 minutes for fixation. For long-term storage, samples can be kept at -20°C.[8]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[9]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[8][9]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use a linear scale for the PI signal (FL2 or equivalent channel) to properly resolve the G0/G1, S, and G2/M peaks.[8]

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells following "this compound" treatment.

Materials:

  • MTAP-deleted cancer cell line

  • Complete cell culture medium

  • "this compound" compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with "this compound" as described in Protocol 1, steps 1 and 2.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS. Centrifuge and discard the supernatant.[10]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Annexin V Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • PI Staining and Dilution: Add 5 µL of PI staining solution and 400 µL of 1X Annexin V Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Annexin V fluorescence is typically detected in the FL1 channel (FITC), and PI fluorescence in the FL2 or FL3 channel (PE or PerCP).

Visualizations

Signaling Pathway Diagram

B193_Signaling_Pathway cluster_nucleus Nucleus PRMT5 PRMT5 Histones Histones PRMT5->Histones Methylation Splicing_Factors Splicing Factors PRMT5->Splicing_Factors Methylation Gene_Expression Altered Gene Expression RNA_Splicing Aberrant RNA Splicing p53 p53 G1_Arrest G1 Cell Cycle Arrest p53->G1_Arrest E2F1 E2F1 S_Phase_Progression S-Phase Progression E2F1->S_Phase_Progression Gene_Expression->G1_Arrest Apoptosis Apoptosis RNA_Splicing->Apoptosis B193 This compound B193->PRMT5 Inhibition MTA MTA (accumulates in MTAP-del cells) MTA->PRMT5 Cooperation DNA_Damage_Response Impaired DNA Damage Response DNA_Damage_Response->Apoptosis Flow_Cytometry_Workflow cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Seed_Cells Seed MTAP-deleted Cancer Cells Treat_Cells Treat with this compound (0-250 nM, 72h) Seed_Cells->Treat_Cells Harvest Harvest Cells Treat_Cells->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fixation Fixation (70% Ethanol) Wash_PBS->Fixation Staining_Apop Annexin V & PI Staining (Apoptosis) Wash_PBS->Staining_Apop Staining_CC PI/RNase Staining (Cell Cycle) Fixation->Staining_CC Flow_Cytometer Flow Cytometry Acquisition Staining_CC->Flow_Cytometer Staining_Apop->Flow_Cytometer Data_Analysis Data Analysis (Cell Cycle & Apoptosis Percentages) Flow_Cytometer->Data_Analysis

References

Troubleshooting & Optimization

Troubleshooting "B 193" solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: B 193

Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. The designation "this compound" has been associated with multiple distinct chemical entities in scientific literature. The following troubleshooting guides and FAQs are based on general principles for handling compounds with limited aqueous solubility and may not be specific to the particular "this compound" molecule you are working with. Always refer to the manufacturer's specific product information sheet for the most accurate data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. For initial stock solutions, it is recommended to use an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions.[1][2] Other potential organic solvents include ethanol, methanol, or a mixture of solvents, but their suitability should be experimentally confirmed.

Q2: I observed precipitation when diluting my this compound stock solution in an aqueous buffer or cell culture medium. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try using a lower final concentration.

  • Increase the percentage of co-solvent: If your experimental conditions permit, increasing the final percentage of the organic solvent (e.g., DMSO) in the aqueous solution can help maintain solubility. However, be mindful of potential solvent toxicity in cellular assays. It is advisable to keep the final DMSO concentration below 0.5%.

  • Use a different buffer system: The pH and composition of the buffer can influence the solubility of this compound. Experiment with different pH values or buffer components.

  • Employ sonication or vortexing: Gentle sonication or vigorous vortexing while diluting the stock solution can sometimes help to keep the compound in solution.

  • Consider the use of surfactants or cyclodextrins: In some cases, non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or solubility enhancers like cyclodextrins can be used to improve aqueous solubility, particularly for in vivo formulations.

Q3: Can I store this compound solutions? If so, under what conditions?

A3: Stock solutions of this compound in anhydrous DMSO can typically be stored at -20°C or -80°C for several months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Aqueous dilutions of this compound are generally not recommended for long-term storage as the compound may precipitate out of solution over time. Prepare fresh aqueous dilutions for each experiment.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.

This could be related to the solubility and stability of this compound in your cell culture medium.

Possible Cause Recommended Action
Precipitation of this compound in culture medium Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, refer to the troubleshooting steps in FAQ Q2 .
Adsorption to plasticware Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. Consider using low-adhesion microplates or glassware.
Degradation in aqueous medium The stability of this compound in your specific culture medium and conditions (e.g., temperature, light exposure) may be limited. Prepare fresh dilutions immediately before use and minimize exposure to light if the compound is light-sensitive.
Interaction with serum proteins If using serum in your culture medium, this compound may bind to serum proteins, affecting its free concentration and activity. Consider reducing the serum percentage or using serum-free medium if your cells can tolerate it.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution and Dilution for Cellular Assays
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

    • Vortex mixer

    • Cell culture medium (e.g., DMEM with 10% FBS)

  • Procedure for 10 mM Stock Solution:

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but check the compound's stability at elevated temperatures.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Procedure for Dilution in Cell Culture Medium:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is crucial to add the this compound stock solution to the medium while vortexing to ensure rapid mixing and minimize precipitation.

    • For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • Visually inspect the final dilution for any signs of precipitation before adding it to your cells.

Visualizations

G cluster_0 Troubleshooting this compound Solubility Issues start Start: this compound Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_solvent Is the co-solvent percentage sufficient? check_conc->check_solvent No end_success Success: this compound is soluble reduce_conc->end_success increase_solvent Increase co-solvent (e.g., DMSO) check_solvent->increase_solvent No check_buffer Is the buffer optimal? check_solvent->check_buffer Yes increase_solvent->end_success change_buffer Test different pH or buffer systems check_buffer->change_buffer No use_enhancers Consider solubility enhancers (e.g., surfactants) check_buffer->use_enhancers Yes change_buffer->end_success use_enhancers->end_success end_fail Issue persists: Contact technical support use_enhancers->end_fail G cluster_pathway Hypothetical Signaling Pathway for this compound B193 This compound Receptor Cell Surface Receptor B193->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocation GeneExpression Target Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

References

Technical Support Center: Optimizing AMG 193 (B 193) Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "B 193": The query "this compound" is broad. This guide focuses on AMG 193 , a clinical-stage MTA-cooperative PRMT5 inhibitor, a compound of significant current interest in cancer research. If you are working with a different compound, such as ICRF-193 (a topoisomerase II inhibitor), please note that the specific details regarding mechanism of action and expected IC50 values will differ.

This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the generation of reliable and reproducible IC50 data for AMG 193.

Frequently Asked Questions (FAQs)

Q1: What is AMG 193 and what is its mechanism of action?

AMG 193 is a potent and selective, CNS-penetrant MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] In cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, there is an accumulation of methylthioadenosine (MTA).[2][3] AMG 193 preferentially binds to the MTA-bound state of PRMT5, leading to selective inhibition of its methyltransferase activity in MTAP-deleted cancer cells.[2] This targeted inhibition induces synthetic lethality, leading to cell cycle arrest, DNA damage, and apoptosis in tumor cells while sparing normal tissues.[3][4]

Q2: What are the expected IC50 values for AMG 193?

The IC50 values for AMG 193 are highly dependent on the specific cell line and the assay conditions. The key determinant of sensitivity is the MTAP-deletion status of the cancer cells.

Assay TypeCell Line TypeExpected IC50 Range
Cellular (Proliferation) MTAP-deleted cancer cell lines (e.g., Pancreatic, Lung)Potent, typically in the low nanomolar range.
Cellular (Proliferation) MTAP wild-type cell linesSignificantly less potent, with IC50 values orders of magnitude higher.
Biochemical PRMT5/MTA complexPotent inhibition.

Note: This table is illustrative. Actual IC50 values should be determined empirically for your specific experimental system.

Q3: Why are my AMG 193 IC50 values inconsistent across experiments?

Inconsistent IC50 values are a common issue and can stem from various sources.[5][6] Key factors include variability in cell culture conditions (passage number, seeding density), reagent quality and preparation, and the specifics of the assay protocol and data analysis.[5][6][7]

Experimental Protocols

Detailed Protocol: Determining AMG 193 IC50 using an MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of AMG 193 on an MTAP-deleted cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.[8]

1. Cell Culture and Seeding:

  • Culture MTAP-deleted cells (e.g., HCT116 MTAP-/-) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells during the logarithmic growth phase. Ensure a single-cell suspension.
  • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[8][9]

2. Compound Preparation and Treatment:

  • Prepare a stock solution of AMG 193 (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the AMG 193 stock solution in culture medium to achieve a range of final concentrations (e.g., from 1 nM to 10 µM). It is crucial to select a wide enough range to capture the full dose-response curve.[5]
  • Include appropriate controls: vehicle control (medium with the highest concentration of DMSO used) and a positive control for cell death if available.
  • Carefully remove the medium from the adhered cells and add 100 µL of the prepared drug dilutions or controls.
  • Incubate the plate for a predetermined duration (e.g., 72 hours).

3. MTT Assay and Data Acquisition:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
  • Carefully aspirate the medium containing MTT.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance (from no-cell control wells).
  • Normalize the data by calculating the percentage of cell viability for each concentration relative to the vehicle control (100% viability).[10]
  • Plot the percentage of viability against the logarithm of the drug concentration.
  • Fit a sigmoidal dose-response (variable slope) curve to the data using a non-linear regression model to determine the IC50 value.[10][11] Software such as GraphPad Prism or online IC50 calculators can be used for this purpose.[11][12]

Visualizations

AMG193_Signaling_Pathway AMG 193 Mechanism of Action cluster_cell MTAP-Deleted Cancer Cell MTAP_Deletion MTAP Gene Deletion MTA_Accumulation MTA Accumulation MTAP_Deletion->MTA_Accumulation PRMT5_MTA PRMT5-MTA Complex MTA_Accumulation->PRMT5_MTA Inhibition Inhibition PRMT5_MTA->Inhibition AMG193 AMG 193 AMG193->Inhibition Downstream_Effects ↓ Protein Methylation ↓ RNA Splicing ↓ Gene Expression Inhibition->Downstream_Effects Cellular_Outcomes Cell Cycle Arrest DNA Damage Apoptosis Downstream_Effects->Cellular_Outcomes IC50_Workflow Experimental Workflow for IC50 Determination Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Adherence Incubate (24h) for Adherence Cell_Seeding->Adherence Drug_Dilution Prepare Serial Dilutions of AMG 193 Adherence->Drug_Dilution Treatment Add Drug Dilutions to Cells Drug_Dilution->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis Normalize Data & Plot Dose-Response Curve Data_Acquisition->Data_Analysis IC50_Calc Calculate IC50 via Non-linear Regression Data_Analysis->IC50_Calc End End IC50_Calc->End Troubleshooting_Tree Troubleshooting Inconsistent IC50 Results Start Inconsistent IC50 Results Check_Curve Does the dose-response curve look sigmoidal? Start->Check_Curve No_Curve Poor/No Curve Check_Curve->No_Curve No High_Variability High Variability Check_Curve->High_Variability Yes, but noisy Inaccurate_IC50 Inaccurate IC50 Check_Curve->Inaccurate_IC50 Yes, but shifted Sol_Range Check Concentration Range No_Curve->Sol_Range Sol_Reagents Check Reagent Stability/Prep No_Curve->Sol_Reagents Sol_Cells Check Cell Health/Seeding High_Variability->Sol_Cells Sol_Pipetting Review Pipetting Technique High_Variability->Sol_Pipetting Inaccurate_IC50->Sol_Reagents Sol_MTAP Confirm Cell Line MTAP Status Inaccurate_IC50->Sol_MTAP

References

"B 193" off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and mitigation strategies for Compound B 193, a small molecule inhibitor of the oncoprotein gankyrin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound this compound?

Compound this compound is a 2,5-substituted pyrimidine (B1678525) designed as a small-molecule binder to the oncoprotein gankyrin.[1][2][3] Gankyrin is overexpressed in several cancers and facilitates the degradation of tumor suppressor proteins, such as p53 and retinoblastoma protein (Rb), through the proteasome pathway.[4][5][6] By binding to gankyrin, Compound this compound inhibits its function, leading to the stabilization of tumor suppressors, cell cycle arrest, and subsequent inhibition of cancer cell proliferation.[1][2]

Q2: What are the known off-target effects of Compound this compound?

Currently, specific off-target protein interactions of Compound this compound have not been extensively profiled. However, studies have demonstrated its selectivity for cancer cells over non-cancerous cells. In vitro experiments have shown that while Compound this compound is potent against cancer cell lines like A549 (lung carcinoma), it exhibits significantly lower toxicity in non-cancerous cell lines such as HEK293.[1] This suggests a favorable therapeutic window with minimal off-target effects on normal cells at effective concentrations.

Q3: How can I assess the selectivity of Compound this compound in my experiments?

To assess the selectivity of Compound this compound, it is recommended to perform a comparative cytotoxicity assay using a panel of both cancerous and non-cancerous cell lines. This will allow for the determination of the half-maximal inhibitory concentration (IC50) for each cell line and calculation of a selectivity index.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in non-cancerous control cell lines.

  • Possible Cause: The concentration of Compound this compound used may be too high, leading to non-specific toxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Titrate Compound this compound across a wide range of concentrations on your non-cancerous cell line to determine the precise IC50 value.

    • Review Published Data: Compare your determined IC50 for non-cancerous cells with published values. For example, the IC50 for HEK293 cells has been reported to be greater than 50 μM.[1]

    • Optimize Incubation Time: Shortening the incubation period may reduce non-specific toxicity while still allowing for on-target effects in cancer cells.

    • Serum Concentration: Ensure consistent serum concentration in your culture media, as serum proteins can bind to small molecules and affect their free concentration.

Issue 2: Lack of antiproliferative activity in a gankyrin-overexpressing cancer cell line.

  • Possible Cause 1: The cell line may have mutations downstream of gankyrin in the signaling pathway, rendering it resistant to gankyrin inhibition.

  • Troubleshooting Steps:

    • Confirm Gankyrin Expression: Verify the overexpression of gankyrin in your target cell line using Western blot or qPCR.

    • Assess Downstream Markers: Measure the protein levels of downstream effectors of the gankyrin pathway, such as p53 and Rb, following treatment with Compound this compound. An effective response should show an increase in the levels of these tumor suppressor proteins.

  • Possible Cause 2: Issues with the compound's stability or delivery.

  • Troubleshooting Steps:

    • Compound Integrity: Ensure the proper storage and handling of Compound this compound to prevent degradation. Prepare fresh stock solutions for each experiment.

    • Cellular Uptake: If technically feasible, use analytical methods like LC-MS to quantify the intracellular concentration of Compound this compound.

Quantitative Data Summary

The following table summarizes the reported antiproliferative activity of Compound this compound and related compounds.

CompoundCell LineCell TypeIC50 (μM)
193 A549 Lung Carcinoma 5.7 [1]
192A549Lung Carcinoma6.4[1]
188MCF7Breast Cancer1.0[1]
185MCF7Breast Cancer3.1[1]
186MCF7Breast Cancer4.7[1]
193 HEK293 Non-cancerous Kidney >50 [1]
185HEK293Non-cancerous Kidney>50[1]
186HEK293Non-cancerous Kidney>50[1]
188HEK293Non-cancerous Kidney>50[1]
189HEK293Non-cancerous Kidney>50[1]
190HEK293Non-cancerous Kidney>50[1]
191HEK293Non-cancerous Kidney>50[1]

Experimental Protocols

Protocol 1: Determination of Antiproliferative Activity using MTT Assay

  • Cell Seeding: Plate cells (e.g., A549 or HEK293) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the viability against the log of the compound concentration.

Visualizations

Gankyrin_Signaling_Pathway B_193 Compound this compound Gankyrin Gankyrin B_193->Gankyrin Proteasome 26S Proteasome Gankyrin->Proteasome Associates with p53 p53 Rb Rb Proteasome->p53 Proteasome->Rb Degrades CellCycle Cell Cycle Arrest p53->CellCycle Promotes Apoptosis Apoptosis p53->Apoptosis Promotes Proliferation Cell Proliferation Rb->Proliferation Inhibits CellCycle->Proliferation Apoptosis->Proliferation Inhibits

Caption: Gankyrin signaling pathway and the inhibitory effect of Compound this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Culture A549 and HEK293 cells Seeding Seed cells in 96-well plates Cell_Culture->Seeding Compound_Prep Prepare serial dilutions of Compound this compound Treatment Treat cells with Compound this compound Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT Add MTT reagent Incubation->MTT Readout Measure absorbance at 570 nm MTT->Readout Viability Calculate % cell viability Readout->Viability IC50 Determine IC50 values Viability->IC50 Selectivity Calculate Selectivity Index (IC50 HEK293 / IC50 A549) IC50->Selectivity

Caption: Workflow for assessing the selectivity of Compound this compound.

References

Technical Support Center: Stability and Handling of B 193

Author: BenchChem Technical Support Team. Date: December 2025

Note on "B 193": The designation "this compound" does not correspond to a single, well-defined chemical entity in publicly available scientific literature. It may refer to an internal compound code, a component of a larger system (such as in Phaeobacter sp. MED193), or a specific isotope like Iridium-193.[1][2] This guide provides a comprehensive framework for preventing the degradation of a sensitive research compound, using "this compound" as a placeholder. Researchers should adapt these recommendations based on the known chemical properties of their specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of compound this compound?

A1: While specific sensitivities depend on the molecule's structure, common causes of degradation for research compounds include exposure to light (photodegradation), elevated temperatures, non-optimal pH conditions (acidic or basic hydrolysis), oxidation, and enzymatic activity in biological samples.

Q2: How should I store my stock solutions of this compound?

A2: For maximum stability, stock solutions should be stored at or below -20°C, protected from light by using amber vials or by wrapping containers in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What is the recommended solvent for dissolving this compound?

A3: The ideal solvent depends on the compound's polarity. While DMSO is a common choice for many organic molecules, its hygroscopic nature can introduce water, potentially leading to hydrolysis over time. Always use anhydrous, high-purity solvents. If using aqueous buffers, prepare solutions fresh daily and ensure the pH is within the compound's stable range.

Q4: Can I prepare working solutions of this compound in my cell culture medium in advance?

A4: It is strongly advised to prepare working solutions in aqueous media, such as cell culture medium, immediately before use. Components in the medium, along with physiological pH and temperature (37°C), can significantly reduce the stability and half-life of the compound.

Q5: How can I tell if my this compound has degraded?

A5: Degradation can manifest as a loss of biological activity, leading to inconsistent or irreproducible experimental results. Physical signs may include a change in the color or clarity of a solution. Analytically, degradation can be confirmed by techniques like HPLC or LC-MS, which can separate the parent compound from its degradation products.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent or weaker-than-expected results between experiments. Compound degradation due to improper storage or handling.1. Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. 2. Confirm the stability of the compound under your specific experimental conditions (e.g., in media at 37°C over the time course of your assay). 3. Perform an analytical check (e.g., HPLC) on an older stock solution to assess its integrity.
Complete loss of compound activity. Extensive degradation of the stock solution.1. Discard the compromised stock solution. 2. Synthesize or procure a new batch of the compound. 3. Implement stricter storage and handling protocols, including minimizing freeze-thaw cycles and protecting from light.
Precipitate forms in the stock solution upon thawing. Poor solubility or compound degradation into less soluble products.1. Gently warm the solution to 37°C and vortex to attempt redissolving. 2. If the precipitate remains, centrifuge the vial and use the supernatant, but be aware the concentration may be lower than expected. 3. Consider using a different solvent or a lower stock concentration for future preparations.
Experimental variability increases over the duration of a long assay. The compound is unstable in the assay medium at the incubation temperature.1. Design a time-course experiment to measure the compound's half-life under assay conditions. 2. If significant degradation occurs, consider replenishing the compound by replacing the medium at set intervals during the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to identify the primary degradation pathways for this compound, providing critical information for its proper handling and storage.

1. Materials:

  • Compound this compound
  • Solvents: Acetonitrile (B52724), Methanol, DMSO (anhydrous)
  • Buffers: pH 3.0 (e.g., 0.1 M HCl), pH 7.4 (e.g., PBS), pH 9.0 (e.g., 0.1 M NaOH)
  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).
  • Control Sample: Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with a 50:50 mixture of acetonitrile and water. Analyze immediately via HPLC/LC-MS to establish the baseline (t=0) peak area and retention time.
  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize, dilute, and analyze.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize, dilute, and analyze.
  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. Dilute and analyze.
  • Photodegradation: Expose a clear vial of the working solution to direct, high-intensity UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil at the same temperature. Analyze both samples.
  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 48 hours. Dilute and analyze.

3. Data Analysis:

  • Compare the chromatograms from the stressed samples to the control.
  • Calculate the percentage of this compound remaining.
  • Identify the number and relative abundance of major degradation products.

Visualizing Experimental Logic and Pathways

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Receive/Synthesize Compound this compound B Prepare High-Concentration Stock in Anhydrous DMSO A->B C Aliquot into Single-Use Amber Vials B->C D Store at -80°C C->D E Thaw Single Aliquot D->E F Prepare Fresh Working Solution in Assay Buffer E->F G Add to Experiment (e.g., Cell Culture) F->G H Incubate (e.g., 37°C) G->H I Collect Data H->I J Troubleshoot Inconsistent Results I->J K Perform Stability Check (HPLC) on Stock J->K

Caption: Workflow for handling sensitive compounds like this compound.

Signaling_Pathway B193 This compound Receptor Receptor Tyrosine Kinase (RTK) B193->Receptor Inhibits Degradation Degraded this compound (Inactive) B193->Degradation RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Troubleshooting_Logic A Inconsistent Results? B Is stock solution old or freeze-thawed multiple times? A->B Yes F Check other variables: reagents, cell passage, technique A->F No C Is compound stable in assay medium for experiment duration? B->C No D Root Cause: Stock Degradation B->D Yes E Root Cause: In-Assay Instability C->E No C->F Yes G Action: Use new aliquot. Prepare fresh stock. D->G H Action: Reduce incubation time or replenish compound. E->H

Caption: Logic diagram for troubleshooting inconsistent results.

References

"B 193" experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "B 193" is broad and can refer to multiple distinct scientific topics, including the antidepressant compound B-193, the microRNA miR-193a, and nuclear spectroscopy of Bismuth-193.[1][2][3] This technical support guide focuses on AMG 193 , a clinical-stage, first-in-class MTA-cooperative PRMT5 inhibitor, which is a subject of significant interest for researchers, scientists, and drug development professionals in oncology.

This center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with AMG 193.

Frequently Asked Questions (FAQs)

Q1: What is AMG 193?

AMG 193 is an orally bioavailable, investigational, and potent small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[4][5] It is designed to be "MTA-cooperative," meaning it preferentially binds to and inhibits the PRMT5 enzyme when it is in a complex with methylthioadenosine (MTA).[5][6] This mechanism allows it to selectively target cancer cells with a specific genetic deletion.

Q2: What is the primary mechanism of action for AMG 193?

AMG 193 induces synthetic lethality in cancer cells that have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[7][8] The MTAP gene deletion, which occurs in approximately 10-15% of cancers, leads to an accumulation of MTA within the tumor cells.[6][7] This high concentration of MTA forms a complex with the PRMT5 enzyme. AMG 193 preferentially binds to this MTA-PRMT5 complex, inhibiting its function far more potently than in normal cells where MTA levels are low.[4][5] The inhibition of PRMT5 leads to downstream effects such as DNA damage, cell cycle arrest (primarily in the G2/M phase), and defects in RNA splicing, ultimately causing tumor cell death while sparing normal, MTAP-wild-type (WT) cells.[4][5][7]

Q3: Why is MTAP-deletion a critical biomarker for AMG 193 activity?

The deletion of the MTAP gene is the central vulnerability that AMG 193 exploits. Without the MTAP enzyme, cells cannot salvage adenine (B156593) and methionine from MTA, causing MTA to accumulate to high levels. This accumulation creates the specific drug target—the MTA-PRMT5 complex—that AMG 193 is designed to inhibit. Therefore, the antitumor activity of AMG 193 is highly dependent on the MTAP-deleted status of the cancer cells.

Q4: Which signaling pathways are most affected by AMG 193 treatment?

In MTAP-deleted cells, AMG 193-mediated PRMT5 inhibition significantly impacts several key cellular pathways:

  • Cell Cycle Regulation: Leads to G2/M arrest.[4]

  • RNA Processing: Causes an increase in alternative mRNA splicing and intron retention.[4][7]

  • DNA Damage Response: Induces DNA damage and attenuates the DNA damage response pathway.[4][7]

  • Gene Expression: Results in substantial changes in global gene expression related to the cell cycle and RNA processing.[4]

Q5: What are the common preclinical and clinical applications being investigated for AMG 193?

AMG 193 is being evaluated as a targeted therapy for a wide range of advanced or metastatic solid tumors harboring MTAP deletions. These include, but are not limited to, non-small-cell lung cancer (NSCLC), pancreatic cancer, biliary tract cancer, glioblastoma, and mesothelioma.[7][8][9] Clinical trials are assessing its safety, tolerability, and efficacy both as a monotherapy and in combination with other standard-of-care agents like docetaxel (B913) and various chemotherapies.[5][10][11]

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assays

Question: We are observing significant well-to-well variability in our in vitro cell proliferation/viability assays with AMG 193. What are the common causes and how can we improve consistency?

Answer: High variability in cell-based assays can obscure the true effect of AMG 193. Common causes and recommended controls are outlined below.

Potential Causes & Solutions:

  • Inconsistent MTAP Status:

    • Problem: The MTAP status of your cell line may be heterogeneous or unverified. The efficacy of AMG 193 is critically dependent on homozygous MTAP deletion.

    • Solution: Routinely verify the MTAP status of your cell lines via PCR, western blot for MTAP protein, or genomic sequencing. Use an MTAP-wild-type (WT) cell line of the same lineage as a negative control to confirm selectivity.

  • Cell Seeding Density:

    • Problem: Uneven cell seeding can lead to significant differences in cell number at the time of analysis.

    • Solution: Ensure a single-cell suspension before plating. Calibrate the optimal seeding density for your specific cell line and assay duration to ensure cells remain in the exponential growth phase and do not become over-confluent.

  • Reagent Stability and Handling:

    • Problem: AMG 193, like many small molecules, can degrade if not stored or handled properly. The solvent (e.g., DMSO) concentration can also impact cell health.

    • Solution: Prepare fresh dilutions of AMG 193 from a validated stock solution for each experiment. Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is below a cytotoxic threshold (typically <0.1%).

  • Assay Timing and Duration:

    • Problem: The effects of PRMT5 inhibition, such as cell cycle arrest, are time-dependent. A short incubation period may not be sufficient to observe a significant effect on proliferation.

    • Solution: Perform a time-course experiment (e.g., 72, 96, 120 hours) to determine the optimal endpoint for your cell line.

Recommended Experimental Controls:

Control TypePurposeExpected Outcome
Vehicle Control To control for the effect of the drug solvent (e.g., DMSO).No significant effect on cell viability compared to untreated cells.
Positive Control To ensure the assay system is working. (e.g., a known cytotoxic agent).Significant and consistent reduction in cell viability.
MTAP-WT Cell Line To confirm the MTAP-selective activity of AMG 193.AMG 193 should show significantly less potency (higher IC50) compared to the MTAP-deleted line.[12]
No-Cell Control To determine the background signal of the assay reagents.Minimal signal, which should be subtracted from all other readings.
Issue 2: Inconsistent Efficacy in In Vivo Xenograft Models

Question: Our patient-derived xenograft (PDX) model with a reported MTAP deletion is showing inconsistent tumor growth inhibition with AMG 193. What are the key factors to control?

Answer: In vivo experiments introduce multiple layers of complexity. Below are critical factors to standardize for reproducible results.

Potential Causes & Solutions:

  • Verification of Xenograft MTAP Status:

    • Problem: The MTAP status of the PDX or cell line xenograft may have drifted over passages or may not have been accurately characterized.

    • Solution: Before initiating a large-scale study, sacrifice a subset of established tumors to confirm homozygous MTAP deletion at the genomic and protein level.

  • Drug Formulation and Administration:

    • Problem: Improper formulation can lead to poor solubility, stability, and bioavailability. Inconsistent administration (e.g., gavage volume, injection site) can increase variability.

    • Solution: Follow a validated formulation protocol. Ensure the dosing vehicle does not cause adverse effects. Train all personnel on consistent administration techniques to minimize animal-to-animal variation.

  • Pharmacokinetics and Dosing Schedule:

    • Problem: The dosing schedule may not be optimal to maintain sufficient drug exposure in the tumor tissue. AMG 193 has a reported half-life of approximately 13 hours, amenable to once-daily dosing.[7]

    • Solution: If encountering poor efficacy, consider performing a pilot pharmacokinetic (PK) study to measure drug concentration in plasma and tumor tissue over time to ensure adequate exposure is being achieved with your dosing regimen.

  • Animal Health and Tolerability:

    • Problem: While AMG 193 is reported to be well-tolerated, high doses or specific model sensitivities could lead to adverse effects (e.g., nausea, fatigue) that impact animal weight and overall health, confounding tumor growth measurements.[8]

    • Solution: Implement a strict animal monitoring plan, including daily health checks and bi-weekly body weight measurements. Establish clear endpoints for humane euthanasia if signs of toxicity are observed.

Quantitative Data Summary

Table 1: In Vivo Efficacy of AMG 193 in Xenograft Models

Xenograft ModelCancer TypeDosingResult
BxPC-3Pancreatic (MTAP-null)100 mg/kg QD (oral)96% Tumor Growth Inhibition (TGI)
U87MGGlioblastoma (MTAP-null)100 mg/kg QD (oral)88% Tumor Growth Inhibition (TGI)
Data sourced from preclinical studies.[12]

Table 2: Common Treatment-Related Adverse Events (TRAEs) from Phase I Dose Exploration (n=80 patients)

Adverse EventFrequency
Nausea48.8%
Fatigue31.3%
Vomiting30.0%
Data from the Phase I dose exploration study presented as of May 23, 2024. Most events were low-grade.[8]

Experimental Protocols

Protocol: Western Blot for PRMT5 Target Engagement (SDMA Reduction)

This protocol describes a method to assess the pharmacodynamic effect of AMG 193 by measuring the reduction of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.[7]

1. Materials:

  • MTAP-deleted and MTAP-WT cells
  • AMG 193 (and vehicle control, e.g., DMSO)
  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
  • BCA Protein Assay Kit
  • Primary antibodies: Anti-SDMA, Anti-Vinculin or Beta-Actin (loading control)
  • HRP-conjugated secondary antibody
  • Chemiluminescence substrate

2. Procedure:

  • Cell Treatment: Seed MTAP-deleted and MTAP-WT cells in 6-well plates. Allow them to adhere overnight. Treat cells with a dose-range of AMG 193 (e.g., 1 nM to 10 µM) and a vehicle control for 48-72 hours.
  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.
  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
  • Immunoblotting:
  • Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate with primary anti-SDMA antibody overnight at 4°C.
  • Wash the membrane 3x with TBST.
  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane 3x with TBST.
  • Detection: Apply chemiluminescence substrate and image the blot.
  • Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.

3. Controls:

  • Negative Control: Lysate from MTAP-WT cells, where AMG 193 should have minimal effect on SDMA levels.
  • Vehicle Control: Lysate from MTAP-deleted cells treated with DMSO to establish the baseline SDMA level.
  • Loading Control: Probing for a housekeeping protein (Actin, Vinculin) is essential to confirm that observed changes in SDMA are not due to differences in the amount of protein loaded.

Visualizations

AMG_193_Mechanism_of_Action cluster_Normal_Cell Normal Cell (MTAP WT) cluster_Cancer_Cell Cancer Cell (MTAP Deleted) MTA_low Low [MTA] PRMT5_norm PRMT5 MTA_low->PRMT5_norm Weakly Binds Product_norm Methylated Product (SDMA) PRMT5_norm->Product_norm Methylates Substrate_norm Substrate Substrate_norm->PRMT5_norm AMG193_norm AMG 193 AMG193_norm->PRMT5_norm Weakly Inhibits MTAP_del MTAP Deletion MTA_high High [MTA] MTAP_del->MTA_high Leads to MTA_PRMT5 MTA-PRMT5 Complex MTA_high->MTA_PRMT5 PRMT5_cancer PRMT5 PRMT5_cancer->MTA_PRMT5 Product_cancer Methylation Blocked MTA_PRMT5->Product_cancer Inhibition AMG193_cancer AMG 193 AMG193_cancer->MTA_PRMT5 Strongly Inhibits Substrate_cancer Substrate Downstream Cell Cycle Arrest RNA Splicing Defects DNA Damage Product_cancer->Downstream

Caption: Mechanism of MTA-cooperative PRMT5 inhibition by AMG 193.

Experimental_Workflow cluster_controls Key Controls start Start seed_cells Seed MTAP-del and MTAP-WT Cells start->seed_cells adhere Allow Cells to Adhere (e.g., 24h) seed_cells->adhere treat Treat with Vehicle, AMG 193 Dose Range adhere->treat incubate Incubate (e.g., 72-120h) treat->incubate MTAP_WT MTAP-WT Line treat->MTAP_WT Vehicle Vehicle Control treat->Vehicle Positive Positive Control (e.g., Staurosporine) treat->Positive add_reagent Add Viability Reagent (e.g., CellTiter-Glo) incubate->add_reagent readout Measure Signal (Luminescence) add_reagent->readout analyze Analyze Data: Normalize to Vehicle, Calculate IC50 readout->analyze end End analyze->end

Caption: Workflow for an in vitro cell viability assay with AMG 193.

Troubleshooting_Logic start Inconsistent Assay Results is_in_vitro In Vitro Assay? start->is_in_vitro check_mtap Verified MTAP Status Recently? is_in_vitro->check_mtap Yes in_vivo_path Address In Vivo Variability (See Guide) is_in_vitro->in_vivo_path No check_seeding Consistent Seeding Density? check_mtap->check_seeding Yes solution1 Verify MTAP status of cell line via PCR/WB. Include MTAP-WT control. check_mtap->solution1 No check_reagents Fresh Reagents & Controls OK? check_seeding->check_reagents Yes solution2 Optimize and validate seeding density. Ensure single-cell suspension. check_seeding->solution2 No check_reagents->start Yes (Re-evaluate Protocol) solution3 Prepare fresh drug dilutions. Check vehicle concentration. Validate positive control. check_reagents->solution3 No

Caption: Logic diagram for troubleshooting common in vitro assay issues.

References

Technical Support Center: Improving the In Vivo Bioavailability of B 193

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo bioavailability of the poorly soluble compound, B 193.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues during your in vivo experiments with this compound.

Problem Potential Cause Suggested Solution
Low or no detectable plasma concentration of this compound after oral administration. Poor aqueous solubility of this compound limiting its dissolution in the gastrointestinal (GI) tract.- Particle Size Reduction: Decrease the particle size of the this compound powder to increase its surface area and dissolution rate. Techniques like micronization or nanomilling can be employed.[1][2][3] - Formulation with Solubilizing Excipients: Formulate this compound with co-solvents, surfactants, or cyclodextrins to enhance its solubility.[1][2][4] - Lipid-Based Formulations: For lipophilic compounds, consider lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) to improve absorption.[2][4]
High variability in plasma concentrations between individual animals. Inconsistent dissolution and absorption of this compound due to its poor solubility and potential food effects.- Standardize Fasting Conditions: Ensure consistent fasting periods for all animals before dosing to minimize variability from food effects. - Optimize Formulation: Develop a robust formulation, such as a solid dispersion or a nano-suspension, to ensure more uniform drug release and absorption.[3][4]
Evidence of high first-pass metabolism despite adequate in vitro permeability. Extensive metabolism of this compound in the liver or gut wall after absorption.- Administer via a different route: If the goal is to understand systemic effects, consider intravenous (IV) administration to bypass first-pass metabolism and determine the absolute bioavailability. - Co-administration with an Inhibitor: If the metabolic pathway is known, co-administer this compound with a known inhibitor of the specific metabolic enzymes (e.g., cytochrome P450 inhibitors) in a preclinical setting to assess the impact on bioavailability.
Precipitation of this compound in the GI tract upon dilution of a liquid formulation. The concentration of the solubilizing agent in the formulation is too high, leading to drug precipitation when diluted with GI fluids.- Optimize Formulation: Reduce the concentration of the co-solvent or surfactant and/or add a precipitation inhibitor to the formulation. - Use of Supersaturating Drug Delivery Systems: Employ formulations like solid dispersions that can generate a supersaturated state of the drug in the GI tract, enhancing absorption before precipitation occurs.[3]

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to improve the bioavailability of this compound?

A1: The initial and most critical step is to thoroughly characterize the physicochemical properties of this compound, particularly its aqueous solubility and permeability. Based on the Biopharmaceutics Classification System (BCS), if this compound is a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, the primary focus should be on enhancing its solubility and dissolution rate.[1]

Q2: How can I reduce the particle size of my this compound compound effectively?

A2: Several techniques can be used for particle size reduction.[3] For laboratory-scale experiments, wet milling or sonication can be effective. For larger scale production, jet milling or high-pressure homogenization are common methods.[3] The goal is to increase the surface area of the drug, which generally leads to a faster dissolution rate.[2][3]

Q3: What are some common excipients used to formulate poorly soluble compounds like this compound?

A3: A variety of excipients can be used to improve the solubility and bioavailability of poorly soluble drugs:

  • Co-solvents: Propylene glycol, ethanol, and polyethylene (B3416737) glycols (PEGs).[1][2]

  • Surfactants: Polysorbates (e.g., Tween® 80), sorbitan (B8754009) esters (e.g., Span® 20), and Cremophor® EL.[1][4]

  • Lipids: Oils (e.g., sesame oil, corn oil) and triglycerides for lipid-based formulations.[2]

  • Polymers for Solid Dispersions: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and polyethylene glycol (PEG).[3][4]

Q4: Should I consider a lipid-based formulation for this compound?

A4: Lipid-based drug delivery systems (LBDDS) are an excellent strategy for lipophilic (fat-soluble) compounds.[2] These formulations can enhance drug solubilization in the GI tract and promote absorption via the lymphatic pathway, which can help bypass first-pass metabolism in the liver.[2]

Q5: How do I prepare a solid dispersion of this compound?

A5: A common laboratory-scale method for preparing a solid dispersion is the solvent evaporation method.[3] This involves dissolving both this compound and a hydrophilic carrier (e.g., PVP, HPMC) in a common solvent, followed by evaporation of the solvent.[3] This process disperses the drug at a molecular level within the carrier, which can significantly improve its dissolution rate and bioavailability.[3]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration.

Materials:

  • This compound (formulated as a solution, suspension, or other advanced formulation)

  • Sprague-Dawley rats (or other appropriate rodent species)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least 3 days prior to the study.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulation orally via gavage at the desired dose. Record the exact time of dosing.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration of this compound versus time and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v solution of Poloxamer 188 or HPMC in water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • Bead mill

  • Particle size analyzer

Procedure:

  • Premix Preparation: Prepare a coarse suspension of this compound in the stabilizer solution.

  • Milling: Add the premix and milling media to the milling chamber of the bead mill.

  • Milling Process: Mill the suspension at a set speed and temperature for a specified duration.

  • Particle Size Analysis: Periodically take samples and measure the particle size distribution using a particle size analyzer. Continue milling until the desired particle size (typically < 200 nm) is achieved.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_outcome Outcome Formulation_Strategy Select Formulation Strategy (e.g., Nanosuspension, Solid Dispersion) Preparation Prepare this compound Formulation Formulation_Strategy->Preparation Characterization Characterize Formulation (Particle Size, Solubility) Preparation->Characterization Dosing Oral Administration to Animals Characterization->Dosing Optimized Formulation Sampling Blood Sample Collection Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Bioavailability Determine Bioavailability PK_Analysis->Bioavailability

Caption: Experimental workflow for improving and evaluating the in vivo bioavailability of this compound.

signaling_pathway B_193 This compound Receptor Target Receptor B_193->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway activated by this compound.

logical_relationship Poor_Solubility Poor Aqueous Solubility of this compound Low_Dissolution Low Dissolution Rate Poor_Solubility->Low_Dissolution Low_Absorption Low GI Absorption Low_Dissolution->Low_Absorption Low_Bioavailability Low Oral Bioavailability Low_Absorption->Low_Bioavailability

Caption: The logical relationship between solubility and oral bioavailability for this compound.

References

Technical Support Center: Toxicity Assessment of "B 193" in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the toxicity assessment of compounds referred to as "B 193" in various cell lines. It is intended for researchers, scientists, and drug development professionals.

Important Note on Compound Identity: The designation "this compound" has been used in scientific literature to refer to several distinct chemical compounds. It is crucial to identify the specific compound being used in your experiments to ensure the relevance of the data and protocols presented here.

Summary of "this compound" Compounds and their Reported Cytotoxic Activities

The following table summarizes the available quantitative data for different compounds designated as "this compound".

Compound Name/TypeCell Line(s)Reported IC50 Value(s)Reference(s)
Mycaperoxide B (193)P-388, A-549, HT-290.5-1.0 µg/mL[1]
2,5-substituted pyrimidine (B1678525) (193)A5495.7 µM[2]
HEK293 (non-cancerous)>50 µM[2]
Fluostarene B (193)SF-268, MCF-7, HepG2, A5497-10 µM[3][4]
Allobrevicompanine B (193)Not specifiedNot specified[5]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for determining the cytotoxic effects of a "this compound" compound on various cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • "this compound" compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the "this compound" compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the "this compound" compound to the respective wells. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of a "this compound" compound on the cell cycle distribution of a cell population.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • "this compound" compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the "this compound" compound at various concentrations for the desired time.

    • Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

  • Cell Fixation:

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8]

Apoptosis Detection using Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • "this compound" compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the "this compound" compound as described for the cell cycle analysis protocol.

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Centrifuge the cells and resuspend the pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Differentiate cell populations:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Troubleshooting and FAQs

Q1: My IC50 values for "this compound" are inconsistent across experiments. What could be the reason?

A1: Inconsistent IC50 values can arise from several factors:

  • Cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

  • Cell seeding density: Ensure a consistent cell seeding density across all experiments. Over-confluent or sparsely populated wells will yield variable results.

  • Compound stability: "this compound" may be unstable in solution. Prepare fresh dilutions for each experiment and protect from light if it is light-sensitive.

  • Incubation time: The duration of compound exposure can significantly impact the IC50 value. Maintain a consistent incubation time.

  • DMSO concentration: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

Q2: I am observing high background signal in my MTT assay. How can I reduce it?

A2: High background in an MTT assay can be due to:

  • Contamination: Check your cell cultures for microbial contamination (e.g., bacteria, yeast, or mycoplasma) which can metabolize MTT.

  • Phenol (B47542) red interference: Some culture media contain phenol red, which can interfere with absorbance readings. Use a phenol red-free medium if this is an issue.

  • Incomplete formazan dissolution: Ensure the formazan crystals are completely dissolved in DMSO before reading the plate. You can increase the incubation time with DMSO or use a plate shaker.

Q3: My cell cycle analysis shows a large sub-G1 peak after treatment with "this compound". What does this indicate?

A3: A prominent sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[6] This suggests that "this compound" may be inducing apoptosis in your cell line. To confirm this, you should perform a specific apoptosis assay, such as Annexin V/PI staining.

Q4: The 2,5-substituted pyrimidine (193) is reported to be selective for gankyrin-overexpressing cancer cells. How can I test this?

A4: To verify the selectivity of this compound, you can perform cytotoxicity assays on a panel of cell lines with varying levels of gankyrin expression. You would expect to see lower IC50 values in cell lines with high gankyrin expression compared to those with low or no expression. You can also compare the cytotoxicity in cancer cell lines versus non-cancerous cell lines, as was done with HEK293 cells.[2]

Q5: For Fluostarene B (193), what is a suitable positive control for cytotoxicity assays?

A5: A common positive control for cytotoxicity assays is a well-characterized chemotherapeutic agent such as Doxorubicin or Cisplatin. The choice may also depend on the specific cell line and the expected mechanism of action.

Visualizations

experimental_workflow General Experimental Workflow for Toxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in Multi-well Plate cell_culture->cell_seeding treatment Treat Cells with 'this compound' cell_seeding->treatment compound_prep Prepare 'this compound' Dilutions compound_prep->treatment incubation Incubate for a Defined Period (e.g., 24-72h) treatment->incubation viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Data Acquisition (e.g., Plate Reader) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis

Caption: General workflow for assessing the toxicity of "this compound".

signaling_pathway Hypothetical Signaling Pathway for 'this compound' Induced Cytotoxicity cluster_input Stimulus cluster_pathway Cellular Response cluster_output Outcome B193 This compound gankyrin Gankyrin Inhibition (for pyrimidine 193) B193->gankyrin proteasome Proteasomal Degradation Disruption gankyrin->proteasome p53 p53 Stabilization proteasome->p53 p21 p21 Upregulation p53->p21 apoptosis_pathway Pro-apoptotic Protein Upregulation p53->apoptosis_pathway cdk CDK Inhibition p21->cdk cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest caspase Caspase Activation apoptosis_pathway->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical signaling cascade for "this compound" cytotoxicity.

References

Technical Support Center: Overcoming Resistance to B 193 (AMG 193) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with B 193 (AMG 193), an MTA-cooperative PRMT5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (AMG 193)?

This compound is a first-in-class, MTA-cooperative PRMT5 inhibitor.[1] It induces synthetic lethality in solid tumors with methylthioadenosine phosphorylase (MTAP) gene deletion.[1][2] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5. This compound preferentially binds to this MTA-bound PRMT5, leading to complete inhibition of its methyltransferase activity.[1][3][4] This inhibition affects RNA splicing, gene expression, and DNA repair, ultimately causing cell cycle arrest and cell death in cancer cells with MTAP deletion while sparing normal tissues.[1][2]

Q2: My MTAP-deleted cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Acquired resistance to PRMT5 inhibitors like this compound can occur through several mechanisms, often without affecting the drug's ability to bind to its target. Key mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative pro-survival signaling pathways to compensate for PRMT5 inhibition. Commonly upregulated pathways include PI3K/AKT/mTOR and insulin-like growth factor signaling.[2][5]

  • Transcriptional Reprogramming: The cancer cells may undergo a drug-induced switch in their transcriptional state, leading to a stable, resistant phenotype. This is not always due to the selection of a pre-existing resistant subpopulation.[6][7][8]

  • Alterations in Tumor Suppressor Pathways: Downregulation or mutation of the p53 tumor suppressor pathway is frequently observed in resistant cells.[2][9]

  • Upregulation of Specific Resistance-Driving Genes: Overexpression of certain genes has been shown to be crucial for the establishment and maintenance of resistance. Examples include STMN2 in lung adenocarcinoma and the RNA-binding protein MSI2 in B-cell lymphomas.[6][7][8][9]

Q3: How can I confirm that this compound is engaging its target in my resistant cells?

Even in resistant cells, it's crucial to confirm that the drug is still engaging PRMT5. A key biomarker for PRMT5 activity is the symmetric dimethylation of arginine (SDMA) on its substrate proteins.

  • Western Blot for SDMA: You can perform a western blot to measure the levels of SDMA on known PRMT5 substrates (e.g., SmD3 or Histone H4R3me2s).[10] A reduction in SDMA levels upon treatment with this compound, even in resistant cells, indicates that the drug is still binding to and inhibiting PRMT5.[2]

  • NanoBRET™ Target Engagement Assay: This live-cell assay can quantify the intracellular affinity of this compound for PRMT5 and can be used to assess target engagement of MTA-cooperative inhibitors.[11][12]

Troubleshooting Guides

Problem 1: Decreased Cell Viability is Observed, but at a Higher IC50 Value than Expected.

If your MTAP-deleted cell line shows a rightward shift in the dose-response curve, indicating acquired resistance, consider the following troubleshooting steps:

Potential Cause Troubleshooting/Investigation Strategy
Activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR).[2]Pathway Analysis: Perform RNA sequencing on sensitive and resistant cell lines to identify upregulated signaling pathways.[2][13] Protein Validation: Use western blotting to check for increased phosphorylation of key pathway components like AKT and S6 kinase.
Alterations in the p53 pathway.[2][9]Sequencing: Sequence the TP53 gene in resistant clones to check for new mutations. Western Blot: Analyze the protein levels of p53 and its downstream targets like p21.
Upregulation of resistance-driving genes (e.g., STMN2, MSI2).[6][9]Gene Expression Analysis: Use RT-qPCR or RNA sequencing to compare the expression levels of known resistance-associated genes between sensitive and resistant cells. Functional Studies: Use siRNA or CRISPR to knock down the upregulated gene in resistant cells and assess for re-sensitization to this compound.
Problem 2: Inconsistent IC50 Values Between Experiments.

Inconsistent IC50 values can arise from various experimental factors.

Potential Cause Troubleshooting/Investigation Strategy
Compound Integrity and Handling Solubility: Ensure this compound is fully dissolved. Prepare fresh stock solutions in a suitable solvent like DMSO and visually inspect for any precipitate.[10] Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.[10]
Assay Conditions Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.[10] Cell Density: Ensure consistent cell seeding density, as this can influence inhibitor sensitivity.[10] Serum Concentration: Fluctuations in serum concentration in the cell culture media can affect cell growth and drug sensitivity. Maintain a consistent serum percentage.[10]

Quantitative Data Summary

The following tables summarize quantitative data on the development of resistance to PRMT5 inhibitors in preclinical models.

Table 1: IC50 Values of PRMT5 Inhibitors in Sensitive vs. Resistant Mantle Cell Lymphoma (MCL) Cell Lines

Cell Line StatusIC50 Range (nM)Reference
Sensitive20 - 140[2]
Primary Resistant340 - 1650[2]
Acquired Resistant200 - 500[2]

Table 2: Fold-Change in IC50 for an MTA-Cooperative PRMT5 Inhibitor (MRTX1719) in a Resistant Glioblastoma Cell Line

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Increase in ResistanceReference
LN-189.87> 1000> 100[14]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous dose escalation.

  • Initial IC50 Determination: Determine the initial IC50 of this compound in your MTAP-deleted cell line of interest using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Dose Escalation: Culture the cells in the presence of this compound at a concentration equal to the IC50.

  • Monitor Cell Growth: Monitor the cells for signs of recovery and proliferation.

  • Increase Drug Concentration: Once the cells have adapted and are growing steadily, double the concentration of this compound.

  • Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.

  • Characterize Resistant Clones: Once a resistant population is established (e.g., can tolerate 5-10 times the initial IC50), isolate single-cell clones.

  • Confirm Resistance: Confirm the resistant phenotype of the clones by re-determining the IC50 of this compound and comparing it to the parental cell line.[2]

Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA)

This protocol allows for the assessment of PRMT5 inhibition in a cellular context.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for SDMA (e.g., anti-SDMA on SmD3 or pan-SDMA) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add a chemiluminescent substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[10][15]

Visualizations

B193_Mechanism_of_Action cluster_tumor_cell MTAP-Deleted Tumor Cell MTAP MTAP Gene (Deleted) MTA MTA (Accumulates) PRMT5_MTA PRMT5-MTA Complex MTA->PRMT5_MTA Binds to PRMT5 PRMT5 PRMT5->PRMT5_MTA B193 This compound (AMG 193) Inhibited_Complex Inhibited PRMT5-MTA-B193 Complex B193->Inhibited_Complex Binds to PRMT5_MTA->Inhibited_Complex Downstream_Effects ↓ RNA Splicing Alterations ↓ Altered Gene Expression ↓ DNA Repair Inhibition Inhibited_Complex->Downstream_Effects Leads to Cell_Outcome Cell Cycle Arrest & Apoptosis Downstream_Effects->Cell_Outcome

Caption: Mechanism of action of this compound (AMG 193) in MTAP-deleted cancer cells.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms B193 This compound Treatment PRMT5_Inhibition PRMT5 Inhibition B193->PRMT5_Inhibition Apoptosis Apoptosis PRMT5_Inhibition->Apoptosis Resistance Drug Resistance PRMT5_Inhibition->Resistance Blocked by Bypass Activation of Bypass Pathways (e.g., PI3K/AKT/mTOR) Bypass->Resistance P53 Alteration of p53 Pathway P53->Resistance Gene_Upregulation Upregulation of Resistance Genes (e.g., STMN2) Gene_Upregulation->Resistance Transcriptional Transcriptional Reprogramming Transcriptional->Resistance

Caption: Overview of potential mechanisms of resistance to this compound treatment.

Troubleshooting_Workflow Start Reduced this compound Sensitivity (Increased IC50) Confirm_Target Q: Is this compound engaging PRMT5? (Western for SDMA) Start->Confirm_Target Yes_Engaged Yes Confirm_Target->Yes_Engaged No_Not_Engaged No Confirm_Target->No_Not_Engaged Investigate_Mechanisms Investigate Resistance Mechanisms Yes_Engaged->Investigate_Mechanisms Investigate_Compound Investigate Compound Integrity & Assay Conditions No_Not_Engaged->Investigate_Compound RNA_Seq RNA Sequencing Investigate_Mechanisms->RNA_Seq Western_Blot Western Blot (p-AKT, p53) Investigate_Mechanisms->Western_Blot Functional_Assays Functional Assays (siRNA, CRISPR) Investigate_Mechanisms->Functional_Assays Outcome Identify Resistance Pathway & Test Combination Therapies RNA_Seq->Outcome Western_Blot->Outcome Functional_Assays->Outcome

Caption: A logical workflow for troubleshooting this compound resistance in experiments.

References

Technical Support Center: Troubleshooting Batch-to-Batch Consistency Issues with Small Molecule Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in your experiments involving small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in our experimental results (e.g., IC50 values, cellular responses) with a new batch of our small molecule inhibitor. What are the likely causes?

A1: Batch-to-batch inconsistency is a common challenge in research. Several factors can contribute to this variability:

  • Purity and Impurity Profile: The most common cause is a difference in the purity of the compound between batches. Even small amounts of impurities can have significant biological effects. The impurity profile may also differ, with new impurities being introduced or the relative amounts of existing ones changing.

  • Compound Identity and Integrity: It's crucial to confirm that the new batch is indeed the correct compound and has not degraded. Small molecules can be susceptible to degradation over time, especially if not stored under the recommended conditions.[1]

  • Solubility and Formulation Issues: Incomplete solubilization of the compound can lead to inaccurate concentrations in your experiments. Different batches may have subtle differences in physical properties (e.g., crystallinity) that affect solubility.

  • Experimental Variability: It's also important to rule out variability in your experimental procedures, such as inconsistent cell seeding densities, variations in media or serum batches, and differences in incubation times.[2]

Q2: How can we confirm the identity and purity of a new batch of a small molecule compound?

A2: A multi-pronged analytical approach is recommended to ensure the quality of your compound.[3] Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing purity by separating the target compound from any impurities.[3][4] Comparing the chromatograms of the new and old batches can reveal differences in purity and impurity profiles.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight of your compound, verifying its identity.[4] High-resolution mass spectrometry (HRMS) provides a more accurate mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for confirming the chemical structure of your compound.[3]

Q3: Our compound appears to be pure by HPLC, but we still see inconsistent results. What else could be the issue?

A3: If the purity appears consistent, consider these possibilities:

  • Presence of Enantiomers or Diastereomers: If your compound is chiral, different batches may have varying ratios of enantiomers or diastereomers. These stereoisomers can have vastly different biological activities. Chiral HPLC may be necessary to resolve and quantify them.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility and bioavailability.

  • Endotoxin Contamination: For in vivo or cell-based assays, contamination with endotoxins can elicit strong biological responses, confounding your results.

  • Compound Stability: The compound may be degrading in your experimental media or under your specific assay conditions.

Troubleshooting Guides

Guide 1: Initial Troubleshooting of Inconsistent Experimental Results

This guide provides a step-by-step workflow to diagnose the source of variability when using a new batch of a small molecule compound.

Experimental Workflow: Initial Troubleshooting

G cluster_0 Phase 1: Verify Compound Integrity cluster_1 Phase 2: Assess Experimental Parameters cluster_2 Phase 3: Analyze Results and Conclude A Obtain Certificate of Analysis (CoA) for new batch B Compare CoA with previous batch A->B C Perform in-house analytical validation (HPLC, LC-MS) B->C D Confirm compound identity and purity C->D H Run a pilot experiment with both old and new batches in parallel D->H E Review experimental protocol for any changes F Check consistency of cell culture conditions (passage number, media) E->F G Verify calibration of equipment (pipettes, plate readers) F->G G->H I Compare dose-response curves of old and new batches H->I J Analyze statistical significance of differences I->J K Determine if variability is due to compound or experimental factors J->K

Caption: A workflow for troubleshooting inconsistent experimental results.

Guide 2: Quantitative Analysis of Compound Purity by HPLC

This section outlines a general protocol for assessing the purity of a small molecule compound using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Purity Assessment by HPLC

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the new batch of the compound in a suitable solvent (e.g., DMSO, methanol) to a known concentration (e.g., 1 mg/mL).

    • Prepare a similar solution of the previous, well-characterized batch to serve as a reference.

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Column: A C18 reverse-phase column is commonly used for small molecules.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol) with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typical.

    • Flow Rate: A standard flow rate is 1 mL/min.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance. A photodiode array (PDA) detector can provide spectral information.[3]

    • Injection Volume: Typically 5-10 µL.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the compound as the percentage of the main peak area relative to the total area of all peaks.

    • Compare the chromatogram of the new batch to the reference batch, looking for new impurity peaks or changes in the relative areas of existing impurities.

Data Presentation: HPLC Purity Comparison

Batch IDMain Peak Retention Time (min)Main Peak Area (%)Number of Impurity PeaksTotal Impurity Area (%)
Reference Batch 5.2199.5%20.5%
New Batch 5.2297.8%42.2%
Guide 3: Verifying Biological Activity with a Dose-Response Assay

To confirm if the observed experimental variability is due to a change in the compound's biological activity, perform a parallel dose-response experiment.

Experimental Protocol: Comparative Dose-Response Assay

  • Cell Seeding: Seed cells at a consistent density in a multi-well plate and allow them to adhere overnight.[2]

  • Compound Preparation:

    • Prepare stock solutions of both the reference and new batches of the compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each stock solution in cell culture medium to create a range of concentrations. It's crucial that the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of each compound batch. Include a vehicle control (medium with the same final solvent concentration).

  • Incubation: Incubate the cells for a predetermined time, appropriate for the assay (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the relevant assay to measure the biological response (e.g., cell viability assay, enzyme activity assay).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves for both batches.

    • Calculate the IC50 or EC50 values for each batch and compare them.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical flow of how batch-to-batch variability in a small molecule inhibitor can impact a downstream biological readout.

G cluster_0 Compound Properties cluster_1 Experimental System cluster_2 Observed Outcome A Batch A (High Purity) C Target Protein A->C Effective Inhibition B Batch B (Lower Purity/Degraded) B->C Ineffective Inhibition D Signaling Pathway C->D F Expected Inhibition (Low IC50) C->F G Reduced Inhibition (High IC50) C->G E Cellular Response (e.g., Proliferation) D->E

Caption: Impact of compound quality on experimental outcome.

References

Technical Support Center: Refining "AMG 193" Delivery Methods in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MTA-cooperative PRMT5 inhibitor, AMG 193, in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AMG 193?

A1: AMG 193 is a potent and orally bioavailable MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[1][2] AMG 193 preferentially binds to the MTA-bound PRMT5, leading to potent inhibition of its enzymatic activity. This selective inhibition in MTAP-deleted cells induces synthetic lethality, resulting in DNA damage, cell cycle arrest at the G2/M phase, and aberrant alternative mRNA splicing, ultimately leading to tumor cell death while sparing normal tissues with wild-type MTAP.[1][3]

Q2: How should I prepare a stock solution of AMG 193?

A2: AMG 193 is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a stock solution of 10 mM or higher can be prepared. To ensure complete dissolution, gentle warming and/or sonication may be used. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is a typical working concentration for AMG 193 in cell culture?

A3: The effective concentration of AMG 193 is highly dependent on the MTAP status of the cell line. For MTAP-deleted cancer cell lines, the IC50 (the concentration that inhibits 50% of cell viability) is in the nanomolar to low micromolar range. In contrast, MTAP wild-type cell lines are significantly less sensitive, with IC50 values often being orders of magnitude higher. A common starting point for a dose-response experiment is a serial dilution from a top concentration of 10 µM. For some applications, concentrations up to 200 µM have been used to study its effects.

Q4: How long should I treat my cells with AMG 193?

A4: The optimal treatment duration will vary depending on the cell line and the endpoint being measured. For cell viability assays, incubation times of 3 to 6 days are commonly reported. For mechanistic studies, such as analyzing changes in protein methylation or cell cycle distribution, shorter incubation times of 24 to 72 hours may be sufficient.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in an MTAP-deleted cell line.

  • Possible Cause 1: Incorrect MTAP status of the cell line.

    • Troubleshooting Step: Confirm the MTAP deletion status of your cell line using a reliable method such as PCR, Western blot for the MTAP protein, or next-generation sequencing.

  • Possible Cause 2: Compound precipitation.

    • Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding AMG 193. If precipitation is observed, try preparing fresh dilutions from your stock solution. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to maintain solubility.

  • Possible Cause 3: High cell density.

    • Troubleshooting Step: Optimize the cell seeding density for your experiments. High cell densities can sometimes reduce the apparent potency of a compound. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the treatment period.

  • Possible Cause 4: Cell line heterogeneity or acquired resistance.

    • Troubleshooting Step: Ensure you are using a low-passage number of the cell line. If you suspect acquired resistance, obtain a fresh stock of the cells from a reputable cell bank.

Issue 2: High background or no signal in a Western blot for symmetric dimethylarginine (SDMA).

  • Possible Cause 1: Poor antibody quality.

    • Troubleshooting Step: Use a well-validated antibody specific for SDMA. Check the antibody datasheet for recommended applications and dilutions. Include positive and negative controls in your experiment. A lysate from an untreated MTAP-deleted cell line can serve as a positive control, while a lysate from cells with PRMT5 knocked down or out can serve as a negative control.

  • Possible Cause 2: Insufficient protein loading.

    • Troubleshooting Step: Ensure that you are loading a sufficient amount of protein per lane (typically 20-30 µg). Perform a protein quantification assay (e.g., BCA or Bradford) to accurately determine the protein concentration in your lysates.

  • Possible Cause 3: Inefficient protein transfer.

    • Troubleshooting Step: Optimize your Western blot transfer conditions. Ensure good contact between the gel and the membrane, and that the transfer buffer is fresh. Use a loading control (e.g., GAPDH or β-actin) to verify transfer efficiency.

Data Presentation

Table 1: In Vitro Potency of AMG 193 in Isogenic HCT116 Cell Lines

Cell LineMTAP StatusIC50 (µM)Selectivity (Fold)
HCT116MTAP-deleted~0.1~40x
HCT116MTAP Wild-Type>4

Note: For most MTAP wild-type cell lines, accurate IC50 values could not be calculated as the dose-response curves did not reach 50% inhibition, highlighting the high selectivity of AMG 193.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo®
  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of AMG 193 in complete culture medium from your DMSO stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

  • Cell Treatment: Carefully add 100 µL of the 2x compound dilutions to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL and the desired final concentrations of AMG 193.

  • Incubation: Incubate the plate for 3 to 6 days at 37°C in a humidified 5% CO₂ incubator.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of Symmetric Dimethylarginine (SDMA)
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and treat with various concentrations of AMG 193 for 24-72 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of each protein sample onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against SDMA overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

AMG193_Signaling_Pathway cluster_MTAP_WT MTAP Wild-Type Cell cluster_MTAP_Deleted MTAP-Deleted Cell MTAP_WT MTAP MTA_WT MTA MTA_WT->MTAP_WT Metabolized SAM_WT SAM PRMT5_WT PRMT5 SAM_WT->PRMT5_WT Methylated_Substrate_WT Symmetrically Dimethylated Protein PRMT5_WT->Methylated_Substrate_WT Substrate_WT Protein Substrate Substrate_WT->PRMT5_WT MTA_acc MTA (accumulates) PRMT5_MTA MTA-PRMT5 Complex MTA_acc->PRMT5_MTA PRMT5_inh Inhibited MTA-PRMT5 Complex AMG193 AMG 193 AMG193->PRMT5_MTA Binds Cooperatively Cell_Effects DNA Damage Cell Cycle Arrest (G2/M) Alternative Splicing PRMT5_inh->Cell_Effects Leads to Apoptosis Apoptosis Cell_Effects->Apoptosis

Caption: Signaling Pathway of AMG 193 in MTAP-Deleted Cells.

AMG193_Experimental_Workflow cluster_assays Endpoint Assays prep Prepare AMG 193 Stock Solution (in DMSO) treat Treat cells with serial dilutions of AMG 193 prep->treat seed Seed MTAP-deleted and MTAP-WT cells in plates seed->treat incubate Incubate for desired duration (e.g., 3-6 days) treat->incubate viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability western Western Blot (e.g., for SDMA) incubate->western facs Flow Cytometry (Cell Cycle Analysis) incubate->facs analyze Data Analysis (IC50, Protein Levels, etc.) viability->analyze western->analyze facs->analyze

Caption: General Experimental Workflow for in vitro AMG 193 Studies.

Troubleshooting_Logic start Inconsistent/Low Potency in MTAP-deleted cells q1 Is MTAP status confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is compound precipitating? a1_yes->q2 sol1 Verify MTAP deletion (PCR, Western, NGS) a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Prepare fresh dilutions Ensure low final DMSO % a2_yes->sol2 q3 Is cell density optimized? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are cells low passage? a3_yes->q4 sol3 Perform cell titration experiment a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Problem likely resolved a4_yes->end sol4 Use fresh, low-passage cell stock a4_no->sol4

Caption: Troubleshooting Logic for Inconsistent AMG 193 Potency.

References

Validation & Comparative

A Comparative Analysis of USP7 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

The Ubiquitin-Specific Protease 7 (USP7) has emerged as a high-value target in oncology. By regulating the stability of key proteins like MDM2, the primary negative regulator of the p53 tumor suppressor, USP7 plays a critical role in cancer cell survival and proliferation.[1][2] Inhibition of USP7 leads to the degradation of MDM2, thereby stabilizing p53 and reactivating its tumor-suppressive functions.[3] This guide provides a comparative overview of a covalent inhibitor series, referenced by abstract B193, against other well-characterized USP7 inhibitors, offering a data-driven resource for researchers.

The inhibitor series detailed in abstract B193, developed by Progenra, represents a class of selective, active-site targeted covalent inhibitors.[4][5] These compounds specifically modify the active site cysteine (Cys223) of USP7, leading to irreversible inhibition.[4][5] While specific quantitative data for a compound designated "B 193" is not publicly available, compounds from this research program, such as P217564, exemplify this class of inhibitors.[1][6] This guide will compare the characteristics of this covalent inhibitor class with other prominent non-covalent and allosteric USP7 inhibitors.

Key Signaling Pathway: The USP7-MDM2-p53 Axis

USP7's primary role in many cancers involves its regulation of the MDM2-p53 feedback loop. In normal, unstressed cells, USP7 deubiquitinates and stabilizes MDM2.[3] MDM2, an E3 ubiquitin ligase, then targets the p53 tumor suppressor for ubiquitination and subsequent degradation by the proteasome.[6] This action keeps p53 levels low.[6] USP7 inhibitors disrupt this cycle. By inhibiting USP7, MDM2 is no longer stabilized, leading to its own degradation. This allows p53 levels to rise, activating downstream pathways that lead to cell cycle arrest and apoptosis in cancer cells.[7]

USP7_Pathway USP7-MDM2-p53 Signaling Pathway cluster_nucleus Nucleus USP7 USP7 MDM2 MDM2 (E3 Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasomal Degradation MDM2->Proteasome Degraded when USP7 is inhibited p53->MDM2 Induces Transcription (Negative Feedback) p53->Proteasome Degraded when MDM2 is active Apoptosis Cell Cycle Arrest Apoptosis p53->Apoptosis Activates B193 "this compound" Class Inhibitor (Covalent) B193->USP7 Inhibits Experimental_Workflow General Workflow for USP7 Inhibitor Evaluation cluster_workflow A Biochemical Assay (e.g., Ub-AMC Cleavage) B Determine IC50 (Potency & Selectivity) A->B C Cellular Viability Assay (e.g., CellTiter-Glo) B->C D Determine Cellular EC50 (Anti-proliferative Effect) C->D E Target Engagement Assay (Western Blot) D->E F Analyze Protein Levels (MDM2, p53, p21) E->F G In Vivo Xenograft Model F->G H Assess Tumor Growth Inhibition G->H

References

Validating Target Engagement of B 193 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy. This guide offers a comparative overview of the primary methodologies used to validate the cellular target engagement of small molecules, using the hypothetical kinase inhibitor "B 193" as a case study. We will explore the principles, advantages, and limitations of several widely used techniques, present their typical quantitative outputs, and provide detailed experimental protocols.

Comparison of Target Engagement Validation Methods

Choosing the right target engagement assay is contingent on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes and compares the key features of three prominent methods for validating the engagement of our hypothetical compound, this compound, with its target, Kinase X.

FeatureCellular Thermal Shift Assay (CETSA)NanoBioluminescence Resonance Energy Transfer (NanoBRET™)Photoaffinity Labeling (PAL)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[1][2]Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor when in close proximity.[1][3]A photoreactive drug analog forms a covalent bond with the target upon UV irradiation.
Compound Modification Not required.[2][4]Requires a fluorescently labeled tracer molecule.Requires synthesis of a photoreactive and tagged compound analog.
Target Modification Not required.Requires genetic fusion of the target protein with a luciferase (e.g., NanoLuc®).[3]Not required.
Quantitative Readout Thermal shift (ΔTm), Isothermal dose-response curves (EC50).[2]BRET ratio, Competition binding curves (IC50), Residence time.[1][3]Target occupancy, identification of binding site.
Throughput Can be adapted for high-throughput screening (HT-CETSA).[2][5]High-throughput compatible.Lower throughput, often used for target identification and validation.[5]
Cellular Context Intact cells, cell lysates, and tissues.[6][7]Live cells in real-time.[1][3]Live cells or cell lysates.
Key Advantages Label-free for the compound and target, applicable in native cells and tissues.[2][4]Real-time measurement in live cells, allows for determination of residence time.[1][3]Covalently captures the target, enabling identification of unknown targets and binding sites.[5]
Key Limitations Indirect measurement of binding, not all proteins show a thermal shift.Requires genetic modification of the target protein and a specific fluorescent tracer.[3]Compound modification may alter binding affinity, potential for non-specific labeling.[6]

Experimental Protocols

Here, we provide detailed methodologies for the key experiments cited in this guide for validating the engagement of this compound with its target, Kinase X.

1. Cellular Thermal Shift Assay (CETSA)

This protocol describes the determination of this compound engagement with Kinase X in intact cells by measuring the change in its thermal stability.

a. Cell Treatment and Heat Challenge:

  • Culture cells to 80-90% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]

b. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[8]

  • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed.[5]

  • Collect the supernatant containing the soluble proteins.

c. Western Blot Analysis:

  • Normalize the protein concentration for all samples.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for Kinase X.

  • Incubate with a secondary antibody and detect the signal using chemiluminescence.

  • Quantify the band intensities to generate a melting curve and determine the thermal shift (ΔTm).[8]

For isothermal dose-response CETSA (ITDR-CETSA), cells are treated with a range of this compound concentrations and heated at a single temperature near the Tm of unbound Kinase X to determine the EC50.[2]

2. NanoBRET™ Target Engagement Assay

This protocol describes a competitive displacement assay using NanoBRET™ technology to quantify the affinity of this compound for Kinase X in live cells.[1][3]

a. Cell Preparation:

  • Co-transfect HEK293 cells with a vector expressing Kinase X fused to NanoLuc® luciferase and seed them in 96-well plates.

  • Incubate the cells for 24 hours to allow for protein expression.

b. Assay Plate Preparation:

  • Prepare serial dilutions of the unlabeled compound this compound.

  • Add the this compound dilutions to the wells containing the transfected cells.

  • Add the NanoBRET™ tracer, a fluorescently labeled molecule that binds to Kinase X, at a fixed concentration.

  • Include control wells with no this compound (for maximum BRET signal) and no tracer (for background).

c. Measurement:

  • Incubate the plate for a specified period (e.g., 2 hours) at 37°C to reach binding equilibrium.

  • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

  • Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer.

  • Calculate the BRET ratio and plot the data against the concentration of this compound to determine the IC50 value.

3. Photoaffinity Labeling (PAL)

This protocol outlines a general workflow for using a photoaffinity-labeled analog of this compound to identify and validate its interaction with Kinase X.

a. Probe Incubation:

  • Synthesize a this compound analog containing a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or a click chemistry handle).

  • Incubate intact cells or cell lysates with the photoaffinity probe.

  • For competition experiments, pre-incubate the cells/lysate with an excess of the unlabeled compound this compound.

b. UV Crosslinking:

  • Irradiate the samples with UV light of a specific wavelength to activate the photoreactive group, leading to covalent bond formation with interacting proteins.[5]

c. Enrichment and Identification:

  • Lyse the cells (if not already done).

  • If a biotin tag was used, enrich the covalently labeled proteins using streptavidin beads.

  • Elute the bound proteins and identify them using mass spectrometry. The specific binding to Kinase X can be confirmed by its presence in the sample treated with the probe alone and its absence or significant reduction in the sample co-treated with excess this compound.

Visualizations

Signaling Pathway of a Hypothetical Kinase X

G cluster_0 Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase X Kinase X Receptor->Kinase X Activates Substrate Substrate Kinase X->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Activates Cellular Response Cellular Response Downstream Signaling->Cellular Response This compound This compound This compound->Kinase X Inhibits

Caption: Inhibition of the Kinase X signaling pathway by this compound.

CETSA Experimental Workflow

G A Treat cells with this compound or vehicle B Heat cells at various temperatures A->B C Lyse cells B->C D Centrifuge to separate soluble and aggregated proteins C->D E Collect supernatant (soluble fraction) D->E F Quantify Kinase X by Western Blot E->F G Generate melting curve and determine ΔTm F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

NanoBRET™ Target Engagement Workflow

G cluster_cell Live Cell cluster_assay Assay Principle Target Kinase X-NanoLuc® Tracer Fluorescent Tracer Compound This compound NoCompound No this compound: Tracer binds to Kinase X-NanoLuc® → High BRET Signal WithCompound With this compound: This compound displaces Tracer → Low BRET Signal Start Transfect cells with Kinase X-NanoLuc® vector AddCompound Add this compound and Tracer Start->AddCompound Measure Add substrate and measure BRET signal AddCompound->Measure Analyze Calculate IC50 Measure->Analyze

Caption: NanoBRET™ competitive displacement assay workflow.

References

Reproducibility of AMG 193 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for AMG 193, a clinical-stage, first-in-class, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor. The focus is on the reproducibility and consistency of findings from preclinical and clinical studies, with a comparison to the alternative MTA-cooperative PRMT5 inhibitor, MRTX1719. This document is intended to serve as a resource for researchers and drug development professionals evaluating the therapeutic potential of targeting PRMT5 in MTAP-deleted cancers.

Executive Summary

AMG 193 is an investigational oral drug that selectively targets cancer cells with a specific genetic deletion known as MTAP (methylthioadenosine phosphorylase) deletion.[1][2] This deletion occurs in approximately 10-15% of all human cancers.[2] Preclinical and early-phase clinical data suggest that AMG 193 has a manageable safety profile and shows promising anti-tumor activity in patients with various MTAP-deleted solid tumors.[2][3] This guide summarizes the key experimental findings, compares them with a similar compound, MRTX1719, and discusses the current state of reproducibility for this therapeutic approach. While the available data from different research groups on similar molecules show consistent trends, it is important to note that most of the comprehensive data on AMG 193 has been reported by its developer, Amgen. Independent, peer-reviewed replication studies will be crucial for definitively establishing the reproducibility of these findings.

Mechanism of Action: MTA-Cooperative PRMT5 Inhibition

The therapeutic strategy for AMG 193 is based on the concept of synthetic lethality. In cancer cells with MTAP deletion, the metabolite methylthioadenosine (MTA) accumulates.[2] MTA is a partial inhibitor of PRMT5, an enzyme essential for various cellular processes.[2] AMG 193 is designed to preferentially bind to the PRMT5-MTA complex, further inhibiting its activity. This selective action is intended to kill cancer cells with MTAP deletion while sparing normal, healthy cells where MTA levels are low.[1] The downstream effects of PRMT5 inhibition include DNA damage, cell cycle arrest, and alterations in mRNA splicing.[1]

AMG_193_Mechanism_of_Action cluster_mtap_wt Normal Cell (MTAP WT) cluster_mtap_deleted Cancer Cell (MTAP-deleted) cluster_drug_action AMG 193 Action MTAP_WT MTAP MTA_low Low MTA MTAP_WT->MTA_low Metabolizes MTA PRMT5_active Active PRMT5 MTA_low->PRMT5_active Minimal Inhibition Normal_function Normal Cell Function PRMT5_active->Normal_function MTAP_del MTAP Deletion MTA_high High MTA MTAP_del->MTA_high Leads to PRMT5_partially_inhibited Partially Inhibited PRMT5 MTA_high->PRMT5_partially_inhibited Partially Inhibits PRMT5_MTA_AMG193 PRMT5-MTA-AMG 193 Complex PRMT5_partially_inhibited->PRMT5_MTA_AMG193 Forms AMG193 AMG 193 AMG193->PRMT5_MTA_AMG193 Binds to PRMT5_inhibited Complete PRMT5 Inhibition PRMT5_MTA_AMG193->PRMT5_inhibited Leads to Cell_death Cell Cycle Arrest, DNA Damage, Altered Splicing, Apoptosis PRMT5_inhibited->Cell_death

Diagram 1: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.

Preclinical Experimental Data

In Vitro Studies

Key Findings:

  • Selective Cell Killing: AMG 193 demonstrates potent and selective killing of MTAP-deleted cancer cell lines compared to their MTAP wild-type counterparts.[1]

  • Target Engagement: Treatment with AMG 193 leads to a dose-dependent decrease in symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity, in MTAP-deleted cells.[1]

  • Cellular Effects: Inhibition of PRMT5 by AMG 193 induces DNA damage, G2/M cell cycle arrest, and changes in alternative mRNA splicing in MTAP-deleted cells.[1]

Data Summary:

Cell LineMTAP StatusAMG 193 IC50 (Viability)SDMA Inhibition IC50Reference
HCT116Wild-Type> 4 µMNot reported[1]
HCT116Deleted~0.1 µM~0.01 µM[1]
MRTX1719
HCT116Wild-Type890 nM653 nM[4]
HCT116Deleted12 nM8 nM[4]

Experimental Protocol: Cell Viability Assay

  • Cell Seeding: Cancer cell lines (both MTAP-deleted and wild-type) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of AMG 193 or a vehicle control for a specified period (e.g., 5-10 days).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Studies

Key Findings:

  • Tumor Growth Inhibition: Oral administration of AMG 193 leads to significant, dose-dependent tumor growth inhibition in mouse xenograft models of MTAP-deleted cancers.[1]

  • Favorable Tolerability: AMG 193 is generally well-tolerated in animal models, with no significant impact on body weight or signs of toxicity at efficacious doses.[1]

  • Pharmacodynamic Effects: AMG 193 treatment reduces SDMA levels in tumor tissues, confirming target engagement in vivo.[1]

Data Summary:

Xenograft ModelMTAP StatusTreatmentTumor Growth Inhibition (TGI)Reference
HCT116DeletedAMG 193 (dose-dependent)Statistically significant[1]
HCT116Wild-TypeAMG 193No significant inhibition[1]
MRTX1719
VariousDeletedMRTX1719 (dose-dependent)Marked antitumor activity[4]
VariousWild-TypeMRTX1719Minimal effects[4]

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Human cancer cells (MTAP-deleted or wild-type) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. AMG 193 is administered orally at various doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., SDMA levels).

Xenograft_Workflow start Start cell_implantation Subcutaneous injection of MTAP-deleted cancer cells into immunocompromised mice start->cell_implantation tumor_growth Tumor growth to palpable size cell_implantation->tumor_growth randomization Randomization of mice into treatment and control groups tumor_growth->randomization treatment Oral administration of AMG 193 or vehicle randomization->treatment measurement Regular tumor volume measurement treatment->measurement measurement->treatment Repeated cycles endpoint End of study: Tumor excision and pharmacodynamic analysis measurement->endpoint stop End endpoint->stop

Diagram 2: General experimental workflow for in vivo xenograft studies.

Clinical Trial Data (Phase I)

Key Findings:

  • Safety and Tolerability: AMG 193 has demonstrated a favorable safety profile in a first-in-human Phase I trial (NCT05094336).[2][3] The most common treatment-related adverse events were nausea, fatigue, and vomiting.[3] Importantly, there was no clinically significant myelosuppression, a dose-limiting toxicity for first-generation PRMT5 inhibitors.[3]

  • Pharmacokinetics: The exposure to AMG 193 increased in a dose-proportional manner.[3]

  • Preliminary Efficacy: Encouraging antitumor activity has been observed across a variety of MTAP-deleted solid tumors.[3] As of May 2024, the objective response rate was 21.4% in efficacy-evaluable patients treated at active and tolerable doses.[3] Responses were seen in non-small cell lung cancer, pancreatic adenocarcinoma, and biliary tract cancer.[3]

Data Summary (AMG 193 vs. MRTX1719):

ParameterAMG 193 (NCT05094336)MRTX1719 (Phase I/II)Reference
Population Advanced MTAP-deleted solid tumorsAdvanced MTAP-deleted solid tumors[3][4]
Most Common TRAEs Nausea, fatigue, vomitingNot specified in detail[3]
Dose-Limiting Toxicity Nausea, vomiting, fatigue, hypersensitivity, hypokalemia at ≥240 mgNo dose-limiting toxicities up to 400 mg q.d.[3][5]
Myelosuppression Not clinically significantNot a significant issue[3][6]
Objective Response Rate 21.4% (at active and tolerable doses)Partial responses in 6 of 18 patients (33%) in an early report[3][6][7]
Tumor Types with Response NSCLC, Pancreatic, Biliary Tract, and othersMesothelioma, NSCLC, Melanoma, Gallbladder, MPNST[3][4]

Reproducibility and Comparison with Alternatives

A direct assessment of the reproducibility of AMG 193's experimental results is challenging due to the limited number of independent, peer-reviewed publications. The majority of the detailed data comes from studies conducted by Amgen, the developer of AMG 193.

However, the emergence of another MTA-cooperative PRMT5 inhibitor, MRTX1719, from Mirati Therapeutics (now part of Bristol Myers Squibb), provides an opportunity for indirect comparison and an assessment of the consistency of the therapeutic concept.

Points of Consistency:

  • Mechanism of Action: Both AMG 193 and MRTX1719 are reported to be MTA-cooperative PRMT5 inhibitors, demonstrating a similar, selective mechanism of action.[1][4]

  • Preclinical Selectivity: Preclinical studies for both compounds show a consistent pattern of selective inhibition of viability and PRMT5 activity in MTAP-deleted cancer models compared to MTAP wild-type models.[1][4]

  • Clinical Safety Profile: Early clinical data for both drugs suggest a favorable safety profile, notably the absence of significant myelosuppression that plagued earlier, non-selective PRMT5 inhibitors.[3][6]

  • Clinical Activity: Both AMG 193 and MRTX1719 have demonstrated preliminary anti-tumor activity in patients with a range of MTAP-deleted solid tumors.[3][4]

Points of Ditterence and Considerations:

  • Potency: Cross-trial comparisons of IC50 values and clinical response rates should be interpreted with caution due to differences in experimental protocols and patient populations. However, early data suggests that both molecules are potent inhibitors of PRMT5.

  • Chemical Structure: AMG 193 and MRTX1719 have different chemical structures, which may lead to differences in their pharmacokinetic and pharmacodynamic properties, as well as their off-target effects.[1]

  • Clinical Development: Both drugs are in early-stage clinical development, and the reported data is from a limited number of patients.[1][8] As more data becomes available from larger, randomized trials, a clearer picture of their comparative efficacy and safety will emerge.

Conclusion

The experimental results for AMG 193, an MTA-cooperative PRMT5 inhibitor, show a consistent and promising preclinical and early clinical profile for the treatment of MTAP-deleted cancers. The findings are supported by data from a similar molecule, MRTX1719, which strengthens the rationale for this therapeutic approach.

While the consistency between the findings for these two drugs provides a degree of confidence in the underlying scientific principles, the field would greatly benefit from independent replication of the key preclinical and clinical findings. Future research, including head-to-head clinical trials and independent laboratory studies, will be essential to fully understand the reproducibility of these results and the comparative effectiveness of different MTA-cooperative PRMT5 inhibitors. Researchers are encouraged to critically evaluate the available data and consider the need for independent validation in their own research and development programs.

References

"B 193" cross-reactivity with other proteins

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification is needed regarding the identity of "B 193." Initial research indicates that "this compound" is not a universally recognized, single protein identifier in widespread scientific literature. The term could potentially refer to several different molecules, including:

  • A specific microRNA (miR-193a).

  • A protein from a specific bacterial strain (Phaeobacter sp. MED193).

  • A 193-kilodalton vault protein.

  • A specific crystal structure of a well-known protein (e.g., lysozyme (B549824) 193L).

  • An internal product code or a less common nomenclature.

To provide an accurate and relevant comparison guide on protein cross-reactivity, please specify the full and accurate name of the molecule of interest. For example, please provide the complete protein name, its species of origin, any associated gene names, or a product number from a supplier.

Once this information is provided, a comprehensive guide will be developed to address your requirements for data presentation, experimental protocols, and visualizations.

A Comparative Analysis of AMG 193 and its Analogs: A New Wave of MTA-Cooperative PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of MTA-cooperative PRMT5 inhibitors marks a significant advancement in precision oncology. This guide provides a detailed comparative analysis of the clinical-stage compound AMG 193 and its key analogs, focusing on their performance, supporting experimental data, and underlying mechanisms of action.

The discovery of synthetic lethality between the loss of the methylthioadenosine phosphorylase (MTAP) gene and the inhibition of protein arginine methyltransferase 5 (PRMT5) has paved the way for a new class of targeted cancer therapies. In MTAP-deleted cancers, which account for approximately 10-15% of all human cancers, the accumulation of methylthioadenosine (MTA) creates a unique therapeutic window.[1][2] MTA-cooperative PRMT5 inhibitors are designed to preferentially bind to the PRMT5-MTA complex, leading to selective inhibition of cancer cells while sparing normal tissues.[3][4] This guide will delve into the specifics of AMG 193 and its analogs, providing a comprehensive overview for the scientific community.

Performance Comparison of MTA-Cooperative PRMT5 Inhibitors

The following tables summarize the available quantitative data for AMG 193 and its primary analogs: MRTX1719, TNG462, TNG908, and AZD3470. This data allows for a direct comparison of their biochemical potency, cellular activity, and selectivity.

Compound Biochemical Potency (IC50/Ki against PRMT5-MTA) Cellular Potency (GI50/IC50 in MTAP-null cells) Selectivity (Fold difference, MTAP-WT vs. MTAP-null) Key Preclinical Findings Clinical Status (as of late 2025)
AMG 193 IC50 = 0.107 µM[5]Not explicitly statedPreferentially inhibits MTAP-deleted cells[3]Induces DNA damage, cell cycle arrest, and aberrant mRNA splicing in MTAP-deleted cells.[3]Phase 1/2 (NCT05094336)[6]
MRTX1719 Potent inhibitor of PRMT5/MTA complex[7]MTAP-del SDMA IC50 = 0.83 µM[8]4-fold (SDMA)[8]Marked antitumor activity across a panel of xenograft models.[7]Phase 1/2 (NCT05245500)[7]
TNG462 Ki ≤ 300 fM[1]GI50 = 4 nM (HAP1 MTAP-null)[1]~45-fold[1]Potentially best-in-class characteristics with substantive durability.[9]Phase 1/2 (NCT05732831)[1]
TNG908 Not explicitly statedIC50 = 110 nM[10]15-fold[10]Brain-penetrant, efficacious in preclinical glioblastoma models.[10][11]Phase 1/2 (NCT05275478), enrollment stopped for portfolio prioritization[9][12]
AZD3470 IC50 = 5.4 nM[13]Selectively inhibits proliferation in MTAP-deleted cells[13]37-fold MTA cooperativity[13]Robust PK/PD/efficacy relationship and durable regressions in PDX models.[13]Phase 1 (NCT06130553, NCT06137144)[13]

Clinical Trial Overview

The clinical development of these MTA-cooperative PRMT5 inhibitors is rapidly progressing. The table below provides a snapshot of their performance in early-phase clinical trials.

Compound Trial Identifier Key Clinical Results Dose-Limiting Toxicities (DLTs)
AMG 193 NCT05094336Confirmed partial responses in patients with MTAP-deleted solid tumors.[3][14]Vomiting and hypokalaemia at higher doses.[15]
MRTX1719 NCT05245500Confirmed objective responses in melanoma, gallbladder adenocarcinoma, mesothelioma, NSCLC, and MPNST.[7][16]Generally well-tolerated with no DLTs observed up to 400mg QD.[17]
TNG462 NCT05732831ORR of 43% in cholangiocarcinoma (n=7).[18]Thrombocytopenia.[9]
TNG908 NCT05275478Responses in pancreatic, NSCLC, and urothelial cancers; no responses in glioblastoma.[9]Not explicitly stated.
AZD3470 NCT06130553, NCT06137144Currently in early clinical development.[13]Data not yet available.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

PRMT5_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core PRMT5 Complex cluster_downstream Downstream Effects MTAP_deletion MTAP Gene Deletion MTA_accumulation MTA Accumulation MTAP_deletion->MTA_accumulation MTA MTA MTA_accumulation->MTA PRMT5 PRMT5 PRMT5_MTA PRMT5-MTA Complex PRMT5->PRMT5_MTA MTA->PRMT5_MTA Inhibitor AMG 193 & Analogs Inhibitor->PRMT5_MTA Inhibition Splicing Altered RNA Splicing PRMT5_MTA->Splicing DNA_damage DNA Damage PRMT5_MTA->DNA_damage Cell_cycle Cell Cycle Arrest (G2/M) PRMT5_MTA->Cell_cycle Apoptosis Apoptosis Cell_cycle->Apoptosis

PRMT5 Signaling Pathway Inhibition

The diagram above illustrates the mechanism of action of MTA-cooperative PRMT5 inhibitors. The deletion of the MTAP gene leads to the accumulation of MTA, which forms a complex with PRMT5. AMG 193 and its analogs selectively inhibit this complex, leading to downstream effects such as altered RNA splicing, DNA damage, and G2/M cell cycle arrest, ultimately resulting in apoptosis of the cancer cell.[3][19]

Inhibitor_Comparison_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Biochemical Biochemical Assay (IC50 vs. PRMT5-MTA) Cellular Cell-Based Assays (Viability, SDMA) Biochemical->Cellular Selectivity Selectivity Assessment (MTAP-null vs. MTAP-WT) Cellular->Selectivity PK Pharmacokinetics (Mouse, Rat) Selectivity->PK Efficacy Xenograft Models (Tumor Growth Inhibition) PK->Efficacy Phase1 Phase 1 Trials (Safety, MTD) Efficacy->Phase1 Phase2 Phase 2 Trials (Efficacy, ORR) Phase1->Phase2

Experimental Workflow for Inhibitor Comparison

The workflow diagram outlines the typical progression for evaluating and comparing novel enzyme inhibitors. It begins with in vitro assessments of biochemical and cellular potency, followed by in vivo studies to determine pharmacokinetic profiles and efficacy in animal models, and culminates in clinical trials to assess safety and efficacy in humans.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the objective comparison of drug candidates. Below are generalized methodologies for the key experiments cited in this guide.

Biochemical PRMT5 Enzyme Assay

This assay is designed to determine the direct inhibitory activity of a compound on the PRMT5 enzyme in the presence of MTA.

  • Principle: The assay measures the transfer of a tritiated methyl group from S-[³H-methyl]-adenosyl-L-methionine (³H-SAM) to a histone H4 peptide substrate by the PRMT5/MEP50 complex. The reaction is performed in the presence and absence of MTA to determine cooperativity.

  • Materials: Recombinant human PRMT5/MEP50 complex, histone H4 peptide, ³H-SAM, MTA, test compounds, and assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the PRMT5/MEP50 enzyme, histone H4 peptide, MTA (for cooperative assay), and the test compound.

    • Initiate the reaction by adding ³H-SAM.

    • Incubate at a controlled temperature for a specified time.

    • Stop the reaction and capture the methylated peptide on a filter plate.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[8]

Cell Viability Assay

This assay assesses the effect of the inhibitors on the proliferation and survival of cancer cell lines.

  • Principle: The metabolic activity of viable cells is quantified using a colorimetric or luminescent reagent. The signal is proportional to the number of living cells.

  • Materials: MTAP-deleted and MTAP-wild-type cancer cell lines, cell culture medium, test compounds, and a cell viability reagent (e.g., MTT, CellTiter-Glo).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for a specified period (e.g., 72-120 hours).

    • Add the cell viability reagent to each well.

    • Incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the GI50 or IC50 value, representing the concentration that inhibits cell growth by 50%.[20][21]

In Vivo Xenograft Models

These models are used to evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Principle: Human cancer cells (either cell lines or patient-derived tumors) are implanted into immunodeficient mice. The effect of the drug on tumor growth is then monitored over time.

  • Materials: Immunodeficient mice (e.g., nude or SCID), MTAP-deleted human cancer cell lines or patient-derived tumor fragments, and the test compound formulated for oral administration.

  • Procedure:

    • Implant the tumor cells or tissue subcutaneously into the flanks of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into vehicle control and treatment groups.

    • Administer the test compound orally at various doses and schedules.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like SDMA).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[22][23]

Conclusion

The development of MTA-cooperative PRMT5 inhibitors represents a promising strategy for the treatment of MTAP-deleted cancers. AMG 193 and its analogs, including MRTX1719, TNG462, TNG908, and AZD3470, have all demonstrated significant preclinical activity and are progressing through clinical trials. While each compound exhibits a unique profile of potency, selectivity, and clinical efficacy, they collectively validate the therapeutic potential of this novel class of drugs. Continued research and clinical evaluation will be crucial in determining the optimal application of these inhibitors in the fight against cancer. This guide serves as a foundational resource for professionals in the field, providing a data-driven comparison to inform future research and development efforts.

References

A Comparative Guide to Therapies Targeting MTAP-Deleted Cancers: An Analysis of the B 193 (AMG 193) Clinical Trial and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic strategies targeting solid tumors with methylthioadenosine phosphorylase (MTAP) deletion. This genetic alteration, present in approximately 10-15% of all human cancers, creates a therapeutic vulnerability that has led to the development of targeted inhibitors.[1] This guide focuses on the clinical trial results of AMG 193 (erroneously referred to as B 193 in the query), a first-in-class MTA-cooperative PRMT5 inhibitor, and compares its performance against other emerging therapies, including other PRMT5 inhibitors and MAT2A inhibitors.

Executive Summary

The loss of the MTAP gene, often co-deleted with the tumor suppressor CDKN2A, leads to the accumulation of methylthioadenosine (MTA). This accumulation creates a dependency on the PRMT5 and MAT2A enzymes for cancer cell survival, a concept known as synthetic lethality. AMG 193 and other MTA-cooperative PRMT5 inhibitors are designed to selectively target cancer cells with high MTA levels, thereby sparing normal tissues and potentially offering a wider therapeutic window compared to first-generation, non-selective PRMT5 inhibitors.[1] This guide will delve into the clinical data, experimental protocols, and underlying biological pathways of these novel cancer therapies.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from the clinical trials of AMG 193 and its principal alternatives in patients with MTAP-deleted solid tumors.

Table 1: Efficacy of AMG 193 and Comparator PRMT5 Inhibitors
Drug (Target)Clinical TrialTumor TypesObjective Response Rate (ORR)Disease Control Rate (DCR)
AMG 193 (PRMT5)NCT05094336 (Phase 1)Various Solid TumorsNon-Small Cell Lung Cancer (NSCLC): 2 confirmed PRs, 3 unconfirmed PRs (n=17) Pancreatic Ductal Adenocarcinoma: 2 confirmed PRs, 3 unconfirmed PRs (n=23) Biliary Tract Cancer: 2 confirmed PRs (n=19) Esophageal/Gastric Cancer: 1 confirmed PR, 1 unconfirmed PR (n=6)NSCLC: SD in 6/17 patients Pancreatic: SD in 4/23 patients Biliary Tract: SD in 8/19 patients Esophageal/Gastric: SD in 2/6 patients
Vopimetostat (TNG462) (PRMT5)Phase 1/2Various Solid TumorsOverall (n=94): 27% 2nd Line Pancreatic Cancer: 25%Overall (n=94): 78% Pancreatic Cancer (all lines): 71%
BMS-986504 (MRTX1719) (PRMT5)NCT05245500 (Phase 1/2)Various Solid TumorsObjective responses observed in melanoma, gallbladder adenocarcinoma, mesothelioma, NSCLC, and malignant peripheral nerve sheath tumors. Specific ORR percentages not detailed in the provided results.Data not specified in the provided results.

PR: Partial Response, SD: Stable Disease

Table 2: Efficacy of MAT2A Inhibitors in MTAP-Deleted Cancers
Drug (Target)Clinical TrialTumor TypesObjective Response Rate (ORR)Disease Control Rate (DCR)
IDE397 (MAT2A)NCT04794699 (Phase 2)Urothelial and NSCLCOverall (n=18): 38.9% (1 CR, 6 PRs)94%
AG-270 (S095033) (MAT2A)NCT03435250 (Phase 1)Various Solid Tumors2 partial responses observed (n=40)17.5% at 16 weeks

CR: Complete Response, PR: Partial Response

Table 3: Comparative Safety Profile of Investigational Agents
DrugMost Common Treatment-Related Adverse Events (TRAEs)Grade ≥3 TRAEs
AMG 193 Nausea, fatigue, vomiting8 of 39 patients experienced Grade ≥3 TRAEs. No clinically significant myelosuppression.
Vopimetostat (TNG462) Nausea (26%), anemia (20%), fatigue (19%), dysgeusia (19%), thrombocytopenia (13%) (predominantly Grade 1)Anemia (13%). No Grade 4 or 5 TRAEs reported.
BMS-986504 (MRTX1719) Well-tolerated with no dose-limiting toxicities observed at doses up to 400mg once daily.Data not specified in the provided results.
IDE397 Fatigue, peripheral neuropathy, decreased appetite, constipation, increased creatinine, nausea, asthenia5.6% of patients experienced Grade ≥3 drug-related AEs. No drug-related serious AEs or discontinuations.
AG-270 (S095033) Fatigue, nausea, increased blood bilirubin, anemia, decreased appetite, diarrhea, dyspneaReversible increases in liver function tests, thrombocytopenia, and anemia were common.

Experimental Protocols

A detailed understanding of the methodologies employed in these clinical trials is crucial for the critical evaluation of their outcomes.

Patient Selection and MTAP Deletion Detection
  • Inclusion Criteria: Across the trials for AMG 193, Vopimetostat, BMS-986504, IDE397, and AG-270, a key inclusion criterion was the presence of a locally advanced or metastatic solid tumor with homozygous MTAP deletion.[2] Patients were typically required to have progressed on or be intolerant to standard therapies.

  • Detection of MTAP Deletion: The homozygous deletion of the MTAP gene was primarily identified through two main methods:

    • Next-Generation Sequencing (NGS): Tumor tissue or blood samples were analyzed using NGS panels to detect the loss of the MTAP gene.[3][4] Some protocols specified the use of panels covering a large number of single nucleotide polymorphism (SNP) loci to infer copy number variations.[5]

    • Immunohistochemistry (IHC): IHC was used to detect the loss of MTAP protein expression in tumor tissue.[4] This method serves as a surrogate for detecting the gene deletion. Commercially available anti-MTAP antibodies are used for staining, and a pathologist evaluates the presence or absence of cytoplasmic staining in tumor cells compared to internal positive controls (e.g., stromal cells, inflammatory cells). A tumor is generally considered to have MTAP loss if there is a complete absence of staining in the tumor cells.

Efficacy Evaluation
  • Tumor Response Assessment: The primary method for evaluating tumor response to treatment in these clinical trials was the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 .[6][7][8]

    • Baseline Assessment: At baseline, tumors were categorized as "measurable" or "non-measurable." Measurable lesions had to have a longest diameter of at least 10 mm (or 15 mm in the short axis for lymph nodes). Up to five target lesions (maximum of two per organ) were selected for serial measurement.

    • Follow-up Assessments: Tumor assessments were typically performed every 6 to 8 weeks.

    • Response Categories:

      • Complete Response (CR): Disappearance of all target lesions.

      • Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions.

      • Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions, with an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progressive disease.

      • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Safety and Tolerability Assessment
  • Adverse Event Monitoring: The safety and tolerability of the investigational drugs were assessed by monitoring and grading adverse events (AEs) according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0 .[9][10][11][12]

    • Grading Scale: CTCAE provides a five-point scale to grade the severity of AEs:

      • Grade 1: Mild

      • Grade 2: Moderate

      • Grade 3: Severe

      • Grade 4: Life-threatening

      • Grade 5: Death related to AE

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathway and a generalized experimental workflow for these clinical trials.

Signaling Pathway in MTAP-Deleted Cancer cluster_normal_cell Normal Cell (MTAP Wild-Type) cluster_cancer_cell Cancer Cell (MTAP-Deleted) cluster_drug_intervention Therapeutic Intervention MTAP_WT MTAP MTA_low MTA (low levels) MTAP_WT->MTA_low metabolizes PRMT5_active PRMT5 (active) Normal Cell Function Normal Cell Function PRMT5_active->Normal Cell Function SAM SAM SAM->PRMT5_active substrate MAT2A_WT MAT2A MAT2A_WT->SAM MTAP_del MTAP (deleted) MTA_high MTA (accumulates) PRMT5_partially_inhibited PRMT5 (partially inhibited) MTA_high->PRMT5_partially_inhibited inhibits Cancer Cell Survival Cancer Cell Survival PRMT5_partially_inhibited->Cancer Cell Survival Cell Death Cell Death PRMT5_partially_inhibited->Cell Death MAT2A_cancer MAT2A SAM_cancer SAM MAT2A_cancer->SAM_cancer SAM_cancer->PRMT5_partially_inhibited substrate AMG193 AMG 193 (PRMT5i) AMG193->PRMT5_partially_inhibited further inhibits (MTA-cooperative) IDE397 IDE397 (MAT2Ai) IDE397->MAT2A_cancer inhibits

Caption: Synthetic lethality in MTAP-deleted cancers.

Generalized Clinical Trial Workflow PatientScreening Patient Screening (Advanced Solid Tumors) TumorBiopsy Tumor Biopsy / Archival Tissue PatientScreening->TumorBiopsy MTAP_Testing MTAP Deletion Testing (NGS / IHC) TumorBiopsy->MTAP_Testing Enrollment Enrollment (MTAP-Deleted Cohort) MTAP_Testing->Enrollment Positive for homozygous deletion Baseline Baseline Assessment (RECIST 1.1) Enrollment->Baseline Treatment Treatment with Investigational Agent (e.g., AMG 193) Baseline->Treatment FollowUp Follow-up Assessments (Tumor Imaging, Safety Monitoring) Treatment->FollowUp EfficacyEval Efficacy Evaluation (RECIST 1.1: CR, PR, SD, PD) FollowUp->EfficacyEval SafetyEval Safety Evaluation (CTCAE v5.0) FollowUp->SafetyEval DataAnalysis Data Analysis and Reporting EfficacyEval->DataAnalysis SafetyEval->DataAnalysis

Caption: A typical workflow for MTAP-targeted clinical trials.

Conclusion

The development of therapies targeting the MTAP-PRMT5/MAT2A synthetic lethal axis represents a significant advancement in precision oncology. The preliminary clinical trial data for AMG 193 and other MTA-cooperative PRMT5 inhibitors, as well as MAT2A inhibitors, are encouraging, demonstrating clinical activity and generally manageable safety profiles in patients with MTAP-deleted solid tumors. As these trials mature and more data become available, a clearer picture of the comparative efficacy and safety of these agents will emerge, potentially leading to new standards of care for this patient population. Continued research into the nuances of the underlying biology and the development of robust biomarkers will be critical for optimizing patient selection and treatment outcomes.

References

Independent Validation of "B 193" (AMG 193) Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of AMG 193, a notable MTA-cooperative PRMT5 inhibitor, with its primary alternative, MRTX1719. The information is based on available preclinical and clinical data, with a focus on independent validation where possible.

AMG 193 is a clinical-stage, orally bioavailable, and brain-penetrant MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[1] It is being developed for the treatment of advanced solid tumors with methylthioadenosine phosphorylase (MTAP) gene deletion.[2] The deletion of the MTAP gene, often co-deleted with the tumor suppressor gene CDKN2A, occurs in approximately 10-15% of all human cancers.[1] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5. AMG 193 leverages this by preferentially binding to the MTA-bound PRMT5, leading to selective tumor cell death in MTAP-deleted cancers while sparing normal tissues.[3][4] This mechanism of action is a key area of interest in precision oncology.

Comparative Analysis: AMG 193 vs. Alternatives

The primary comparator for AMG 193 is MRTX1719 (also known as BMS-986504), another MTA-cooperative PRMT5 inhibitor in clinical development. While direct head-to-head trials are not yet available, a comparison of their reported clinical trial data provides valuable insights.

Table 1: Preclinical and In Vitro Activity
ParameterAMG 193MRTX1719Reference(s)
Mechanism of Action MTA-cooperative PRMT5 inhibitorMTA-cooperative PRMT5 inhibitor[3][4][5]
Selectivity for MTAP-deleted cells (vs. MTAP-WT) ~40-fold in HCT116 isogenic pair viability assays>70-fold in HCT116 isogenic pair viability assays[1][5]
In Vivo Efficacy (Xenograft models) 96% Tumor Growth Inhibition (TGI) in BxPC-3 (pancreatic) at 100 mg/kg QD; 88% TGI in U87MG (glioblastoma) at 100 mg/kg QDDemonstrated marked antitumor activity across a panel of xenograft models at well-tolerated doses[1][5]
Table 2: Phase 1 Clinical Trial Overview
FeatureAMG 193 (NCT05094336)MRTX1719 (NCT05245500)Reference(s)
Phase Phase 1/1b/2Phase 1/2[2][6]
Patient Population Advanced MTAP-null solid tumorsAdvanced solid tumors with homozygous MTAP deletion[2][6]
Treatment Monotherapy and in combination with docetaxelMonotherapy[2][6]
Primary Objectives Evaluate safety, tolerability, MTD/RP2DEvaluate safety, tolerability, PK, PD, and anti-tumor activity[2][6]
Table 3: Clinical Efficacy (Phase 1 Data)
OutcomeAMG 193MRTX1719Reference(s)
Objective Response Rate (ORR) 21.4% in efficacy-assessable patients at active and tolerable dosesObjective responses observed in multiple tumor types[5][7]
Tumor Types with Responses Esophageal, pancreatic, renal cell, gallbladder, and ovarian Sertoli-Leydig cell cancer, non-small cell lung cancer, biliary tract cancerMelanoma, gallbladder adenocarcinoma, mesothelioma, non-small cell lung cancer, and malignant peripheral nerve sheath tumors[5][7][8][9]
Table 4: Safety and Tolerability (Phase 1 Data)
Adverse Events (AEs)AMG 193MRTX1719Reference(s)
Most Common Treatment-Related AEs Nausea, fatigue, loss of appetite, vomitingNot explicitly detailed in the same format, but generally well-tolerated[5][8]
Dose-Limiting Toxicities Nausea and fatigue at higher dosesNot specified in the provided results[10]
Myelosuppression No significant neutropenia or thrombocytopenia reportedNot a reported issue, unlike first-generation PRMT5 inhibitors[8][11]

Experimental Protocols

AMG 193 Phase 1/1b/2 Trial (NCT05094336) Protocol Outline

This is a multi-center, open-label study to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of AMG 193.[12]

  • Part 1a/b (Dose Exploration): Patients with advanced MTAP-null solid tumors receive escalating doses of AMG 193 to determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D).[12]

  • Part 2 (Dose Expansion): Patients are enrolled in specific tumor-type cohorts to further evaluate the safety and efficacy of AMG 193 at the RP2D.

  • Inclusion Criteria: Adults (≥ 18 years) with histologically confirmed locally advanced or metastatic solid tumors with MTAP or CDKN2A deletion, not amenable to curative treatment, and with measurable disease.[12][13]

  • Exclusion Criteria: Prior treatment with a PRMT5 or MAT2A inhibitor, major surgery within 28 days, and certain cardiac conditions.[13]

  • Primary Endpoints: Incidence of dose-limiting toxicities, treatment-emergent adverse events, and serious adverse events.[12]

  • Secondary Endpoints: Pharmacokinetic parameters (Cmax, Tmax, AUC) and preliminary anti-tumor activity (ORR, duration of response).[12]

MRTX1719 Phase 1/2 Trial (NCT05245500) Protocol Outline

This is an open-label, multicenter, first-in-human study of MRTX1719.[6]

  • Phase 1 (Dose Escalation): To determine the safety, tolerability, and RP2D of MRTX1719 in patients with advanced solid tumors with homozygous MTAP deletion.

  • Phase 1b/2 (Expansion Cohorts): To further evaluate the safety, pharmacokinetics, and clinical activity in specific tumor types.

  • Inclusion Criteria: Adults (≥ 18 years) with a histologically confirmed diagnosis of a solid tumor malignancy with homozygous deletion of the MTAP gene, and unresectable or metastatic disease.[14][15]

  • Exclusion Criteria: Prior treatment with a PRMT5 or MAT2A inhibitor, active brain metastases, and significant gastrointestinal conditions that could alter drug absorption.[14][15]

  • Primary Endpoints: Safety and tolerability of MRTX1719.

  • Secondary Endpoints: Pharmacokinetics, Objective Response Rate (ORR), and Duration of Response (DOR).

Visualizations

Signaling Pathway of MTA-Cooperative PRMT5 Inhibition

MTA_Cooperative_PRMT5_Inhibition cluster_normal_cell Normal Cell (MTAP Wild-Type) cluster_cancer_cell Cancer Cell (MTAP-Deleted) MTAP_WT MTAP MTA_low Low MTA MTAP_WT->MTA_low Metabolizes MTA PRMT5_active PRMT5 Active SAM SAM SAM->PRMT5_active Substrate Protein Substrates Methylated_Substrate Methylated Proteins Cell_Homeostasis Cell Homeostasis Methylated_Substrate->Cell_Homeostasis PRMT5_activeSubstrate PRMT5_activeSubstrate PRMT5_activeSubstrate->Methylated_Substrate MTAP_del MTAP Deletion MTA_high High MTA MTAP_del->MTA_high PRMT5_MTA_complex PRMT5-MTA Complex MTA_high->PRMT5_MTA_complex Inhibited_PRMT5 Inhibited PRMT5 PRMT5_MTA_complex->Inhibited_PRMT5 AMG193 AMG 193 AMG193->PRMT5_MTA_complex Binds to Apoptosis Apoptosis Inhibited_PRMT5->Apoptosis Leads to

Caption: MTA-cooperative PRMT5 inhibition in MTAP-deleted cancer cells.

Experimental Workflow for a Phase 1 Dose Escalation Study

Phase1_Dose_Escalation_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment Patient_Screening->Enrollment Cohort_1 Cohort 1 (Dose Level 1) Enrollment->Cohort_1 DLT_Observation_1 DLT Observation Period Cohort_1->DLT_Observation_1 Safety_Review_1 Safety Review DLT_Observation_1->Safety_Review_1 Dose_Escalation Dose Escalation Decision Safety_Review_1->Dose_Escalation Cohort_2 Cohort 2 (Dose Level 2) Dose_Escalation->Cohort_2 If safe DLT_Observation_2 DLT Observation Period Cohort_2->DLT_Observation_2 Safety_Review_2 Safety Review DLT_Observation_2->Safety_Review_2 RP2D_Determination MTD / RP2D Determination Safety_Review_2->RP2D_Determination ...and so on Expansion_Cohorts Expansion Cohorts RP2D_Determination->Expansion_Cohorts

Caption: Generalized workflow for a Phase 1 dose escalation clinical trial.

References

AMG 193 Demonstrates Selective Preclinical Antitumor Activity in MTAP-Deleted Cancers Compared to Placebo Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that AMG 193, a first-in-class, orally bioavailable, and potent MTA-cooperative PRMT5 inhibitor, exhibits significant and selective antitumor activity in cancer models with methylthioadenosine phosphorylase (MTAP) gene deletion when compared to placebo controls. These findings, primarily from studies in human cell line-derived and patient-derived xenograft models, position AMG 193 as a promising targeted therapy for a patient population with high unmet medical needs.

The antitumor effects of AMG 193 are attributed to its unique mechanism of action, which exploits a key vulnerability in MTAP-deleted cancer cells. Deletion of the MTAP gene leads to the accumulation of methylthioadenosine (MTA), which then binds to the protein arginine methyltransferase 5 (PRMT5). AMG 193 preferentially binds to this MTA-PRMT5 complex, leading to potent inhibition of PRMT5's enzymatic activity. This selective inhibition in cancer cells triggers a cascade of downstream events, including DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately resulting in tumor growth inhibition.[1][2] In contrast, normal cells with functional MTAP do not accumulate MTA, and thus are largely spared from the inhibitory effects of AMG 193.

Quantitative Analysis of Preclinical Efficacy

Preclinical studies have consistently demonstrated the dose-dependent efficacy of AMG 193 in inhibiting tumor growth in MTAP-deleted xenograft models. The following tables summarize the key quantitative data from these experiments, comparing the effects of AMG 193 to a vehicle (placebo) control.

Table 1: In Vivo Antitumor Activity of AMG 193 in HCT116 MTAP-Deleted Xenograft Model

Treatment GroupDose (mg/kg, oral, daily)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)P-value vs. Vehicle
Vehicle-~1200--
AMG 1933~800~33<0.05
AMG 19310~500~58<0.001
AMG 19330~200~83<0.0001
AMG 193100<100>90<0.0001

Table 2: In Vivo Antitumor Activity of AMG 193 in BxPC-3 (Pancreatic) Patient-Derived Xenograft Model

Treatment GroupDose (mg/kg, oral, daily)Mean Tumor Volume (mm³) at Day 28Percent Tumor Growth Inhibition (%)P-value vs. Vehicle
Vehicle-~1500--
AMG 193100~300~80<0.001

Experimental Protocols

The following outlines the methodologies for the key in vivo experiments cited in this guide.

Xenograft Tumor Model Studies:

  • Cell Lines and Animal Models: Human colorectal carcinoma HCT116 cells with engineered MTAP deletion and patient-derived pancreatic adenocarcinoma BxPC-3 cells were used. Female athymic nude mice (6-8 weeks old) were utilized for tumor implantation.

  • Tumor Implantation: A suspension of 5 x 10^6 HCT116 cells or small fragments of BxPC-3 tumor tissue were subcutaneously implanted into the flank of each mouse.

  • Treatment Administration: When tumors reached a mean volume of 150-200 mm³, mice were randomized into treatment and vehicle control groups. AMG 193 was formulated in an appropriate vehicle and administered orally once daily at the indicated doses. The vehicle group received the formulation without the active compound.

  • Tumor Volume Measurement: Tumor dimensions were measured two to three times weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical significance was determined using an appropriate statistical test, such as a one-way ANOVA with Dunnett's post-hoc test.

  • Ethical Considerations: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC).[1]

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams illustrate the signaling pathway of AMG 193 and the experimental workflow for the preclinical xenograft studies.

AMG193_Mechanism_of_Action cluster_MTAP_WT Normal Cell (MTAP Wild-Type) cluster_MTAP_deleted Cancer Cell (MTAP-Deleted) MTAP_WT MTAP MTA_low Low MTA Levels MTAP_WT->MTA_low Metabolizes MTA PRMT5_active Active PRMT5 MTA_low->PRMT5_active Normal_function Normal Cellular Function PRMT5_active->Normal_function MTAP_del MTAP Deletion MTA_high High MTA Accumulation MTAP_del->MTA_high MTA_PRMT5 MTA-PRMT5 Complex MTA_high->MTA_PRMT5 Inhibited_PRMT5 Inhibited PRMT5 MTA_PRMT5->Inhibited_PRMT5 Inhibited by AMG 193 AMG193 AMG 193 AMG193->MTA_PRMT5 Binds to Downstream DNA Damage, Cell Cycle Arrest, mRNA Splicing Aberrations Inhibited_PRMT5->Downstream Apoptosis Tumor Growth Inhibition Downstream->Apoptosis

Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.

Preclinical_Xenograft_Workflow start Start tumor_implantation Tumor Cell/Tissue Implantation in Mice start->tumor_implantation tumor_growth Tumor Growth to 150-200 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration (AMG 193 or Vehicle) randomization->treatment measurement Tumor Volume Measurement (2-3x/week) treatment->measurement endpoint Study Endpoint (e.g., Day 21/28) measurement->endpoint Continue until analysis Data Analysis: Tumor Growth Inhibition & Statistical Significance endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo xenograft studies.

References

Head-to-Head Comparison: AMG 193 Versus Competitor Compounds in MTAP-Deleted Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of AMG 193, a first-in-class, methylthioadenosine (MTA)-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, with its key competitor compounds. The information presented is intended to inform research and development decisions by providing a clear overview of the current landscape of PRMT5 inhibitors for the treatment of cancers with methylthioadenosine phosphorylase (MTAP) deletion.

Executive Summary

The deletion of the MTAP gene, which frequently occurs alongside the tumor suppressor CDKN2A, leads to the accumulation of MTA in cancer cells. This accumulation creates a unique therapeutic vulnerability by partially inhibiting PRMT5, an enzyme crucial for various cellular processes, including RNA splicing and cell cycle regulation. AMG 193 and other MTA-cooperative inhibitors leverage this by selectively targeting the PRMT5-MTA complex, offering a potentially wider therapeutic window compared to non-selective, first-generation PRMT5 inhibitors. This guide will delve into the preclinical and clinical data of AMG 193 and its main competitors, providing a comparative analysis of their efficacy and safety profiles.

Preclinical Performance Comparison

The preclinical activity of PRMT5 inhibitors is a key indicator of their potential clinical efficacy. The following tables summarize the in vitro potency of AMG 193 and its competitors in cancer cell lines.

MTA-Cooperative PRMT5 Inhibitors: In Vitro Potency
CompoundCell LineGenotypeAssayIC50/GI50 (nM)Selectivity (MTAP WT/MTAP-null)Reference
AMG 193 HCT116MTAP-nullViability100~40x[1]
HCT116MTAP WTViability>4000[1]
HCT116MTAP-nullSDMA<10>100x[1]
HCT116MTAP WTSDMA>1000[1]
MRTX1719 HCT116MTAP-nullViability (10-day)12>70x[2][3]
HCT116MTAP WTViability (10-day)890[2][3]
HCT116MTAP-nullSDMA8>70x[2]
HCT116MTAP WTSDMA653[2]
TNG462 HAP1MTAP-nullViability (7-day)445x[4][5]
HAP1MTAP WTViability (7-day)180[4]
HAP1MTAP-nullSDMA0.833x (at IC90)[4]
HAP1MTAP WTSDMA26.4[4]
Non-MTA-Cooperative PRMT5 Inhibitors: In Vitro Potency
CompoundCell LineGenotypeAssayIC50/GI50 (nM)Reference
GSK3326595 Z-138N/AGrowth4[6]
HCT116MTAP-nullViability (10-day)164[7]
HCT116MTAP WTViability (10-day)200[7]
JNJ-64619178 NCI-H1048N/AN/AN/A[8]
MultipleN/AProliferationBroad range[9]

Clinical Trial Comparison

The following table summarizes the available clinical trial data for AMG 193 and its key competitors in patients with MTAP-deleted solid tumors.

CompoundTrial PhasePatient PopulationObjective Response Rate (ORR)Key Adverse Events (Grade ≥3)Reference
AMG 193 Phase 1Advanced MTAP-null solid tumors11% (confirmed) at active dosesNausea, vomiting, fatigue, hypokalemia[10]
MRTX1719 Phase 1/2Advanced MTAP-deleted solid tumors33%Generally well-tolerated, no dose-limiting toxicities reported[10]
TNG462 Phase 1/2MTAP-deleted solid tumorsData expectedThrombocytopenia (dose-limiting)[11]
GSK3326595 Phase 1Advanced solid tumors & NHLModest activity (partial responses in ACC and ER+ breast cancer)Anemia, fatigue, nausea
JNJ-64619178 Phase 1Advanced solid tumors & NHL5.6% (11.5% in ACC)Thrombocytopenia (dose-limiting)[12]

Signaling Pathway and Experimental Workflow

PRMT5 Signaling in MTAP-Deleted Cancer

The diagram below illustrates the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition.

PRMT5_Signaling PRMT5 Signaling Pathway in MTAP-Deleted Cancer cluster_0 Normal Cell (MTAP WT) cluster_1 Cancer Cell (MTAP-deleted) cluster_2 Therapeutic Intervention MTAP_WT MTAP MTA_low Low MTA MTAP_WT->MTA_low Metabolizes MTA SAM SAM PRMT5_active Active PRMT5 SAM->PRMT5_active Cofactor Methylation Normal Protein Methylation PRMT5_active->Methylation Cell_Survival Cell Survival Methylation->Cell_Survival MTAP_del MTAP Deletion MTA_high High MTA MTAP_del->MTA_high PRMT5_hypo Hypoactive PRMT5 MTA_high->PRMT5_hypo Inhibits AMG193 AMG 193 (MTA-Cooperative Inhibitor) MTA_high->AMG193 Reduced_Methylation Reduced Methylation PRMT5_hypo->Reduced_Methylation Vulnerability Increased Vulnerability Reduced_Methylation->Vulnerability PRMT5_inhibited Inhibited PRMT5 AMG193->PRMT5_inhibited Selectively Inhibits Apoptosis Apoptosis PRMT5_inhibited->Apoptosis

Caption: Synthetic lethality of PRMT5 inhibition in MTAP-deleted cancer cells.

General Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines a typical workflow for evaluating the efficacy of a PRMT5 inhibitor in a preclinical xenograft model.

Xenograft_Workflow Xenograft Study Workflow for PRMT5 Inhibitors start Start cell_culture 1. Cell Culture (MTAP-null cancer cell line) start->cell_culture implantation 2. Subcutaneous Implantation into immunocompromised mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to ~100-200 mm³) implantation->tumor_growth randomization 4. Randomization into treatment groups tumor_growth->randomization treatment 5. Treatment Administration (e.g., AMG 193 or Vehicle) randomization->treatment monitoring 6. Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint 7. Study Endpoint (e.g., tumor size limit) monitoring->endpoint analysis 8. Tumor Excision & Analysis (Weight, SDMA levels) endpoint->analysis end End analysis->end

Caption: A typical workflow for in vivo evaluation of PRMT5 inhibitors.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT116 MTAP-null and MTAP WT) are seeded in 96-well opaque-walled plates at a density of 500-1000 cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compound (e.g., AMG 193) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 7-10 days) at 37°C in a humidified incubator.

  • Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). The plate is then read on a luminometer.

  • Data Analysis: The luminescent signal is normalized to the vehicle control, and the data is fitted to a dose-response curve to calculate the IC50 or GI50 value.

Symmetric Dimethylarginine (SDMA) In-Cell Western Assay

Objective: To measure the in-cell inhibition of PRMT5 activity by quantifying the levels of SDMA, a direct product of PRMT5-mediated methylation.

Methodology:

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the inhibitor as described in the cell viability assay.

  • Fixation and Permeabilization: After treatment (e.g., 96 hours), the cells are fixed with formaldehyde (B43269) and permeabilized with a detergent-based solution.

  • Immunostaining: The cells are incubated with a primary antibody specific for SDMA (e.g., SYM11) and a normalization antibody (e.g., for total protein). Subsequently, fluorescently labeled secondary antibodies are added.

  • Imaging and Quantification: The plate is scanned on an imaging system, and the fluorescence intensity for both SDMA and the normalization control is quantified.

  • Data Analysis: The SDMA signal is normalized to the total protein signal. The normalized data is then used to generate a dose-response curve and calculate the IC50 for PRMT5 inhibition.[13]

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of a PRMT5 inhibitor in a living organism.

Methodology:

  • Cell Implantation: MTAP-deleted human cancer cells (e.g., HCT116 MTAP-null) are implanted subcutaneously into the flank of immunocompromised mice.[14]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), at which point the mice are randomized into treatment and control groups.[14]

  • Compound Administration: The test compound (e.g., AMG 193) is administered orally at various doses and schedules (e.g., once daily). The control group receives a vehicle solution.[15]

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and can be used for pharmacodynamic analysis (e.g., SDMA levels by ELISA or Western blot). Tumor growth inhibition (TGI) is calculated for each treatment group.[14][15]

References

Safety Operating Guide

Proper Disposal Procedures for B 193 (Acid Blue 193)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides detailed procedural guidance for the safe disposal of B 193, chemically identified as Acid Blue 193. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel from potential hazards.

Chemical and Physical Properties of Acid Blue 193

A comprehensive understanding of the substance's properties is the first step in safe handling and disposal.

PropertyValue
CAS Number 12392-64-2[1][2][3]
Molecular Formula C₂₀H₁₃N₂NaO₅S[1][2][3]
Molecular Weight 416.38 g/mol [1][2][3]
Appearance Dark blue powder[1][2]
Solubility Soluble in water and ethanol[1]

Hazard Identification and Safety Precautions

According to its Material Safety Data Sheet (MSDS), Acid Blue 193 presents several hazards that necessitate careful handling.[3] It is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[3]

Personal Protective Equipment (PPE) is mandatory when handling Acid Blue 193:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: An approved respirator should be worn, especially when handling the powder form, to avoid inhalation.

  • Body Protection: A lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] An eyewash station and safety shower must be readily accessible.[3]

Step-by-Step Disposal Protocol for Acid Blue 193

The following protocol outlines the recommended procedure for the disposal of small quantities of Acid Blue 193 typically used in a laboratory setting. This procedure is designed to be straightforward and to mitigate risks.

1. Waste Collection:

  • Solid Waste:

    • Carefully sweep up any solid Acid Blue 193 powder, minimizing dust generation.[3]

    • Place the collected powder into a clearly labeled, sealed, and compatible waste container. The container should be marked as "Hazardous Waste" and specify "Acid Blue 193".

  • Liquid Waste (Aqueous Solutions):

    • Do not pour solutions of Acid Blue 193 down the drain.

    • Collect all aqueous waste containing Acid Blue 193 in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," "Aqueous Waste with Acid Blue 193," and an approximate concentration.

  • Contaminated Materials:

    • Any materials such as weighing paper, gloves, or paper towels that have come into contact with Acid Blue 193 should be considered contaminated.

    • Place all contaminated disposable materials into a sealed bag and then into the solid hazardous waste container for Acid Blue 193.

2. Waste Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Ensure the container is kept closed at all times except when adding waste.

3. Waste Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide the waste disposal personnel with a complete and accurate description of the waste.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator B Work in a well-ventilated area (e.g., Fume Hood) A->B C Collect Solid Waste: Sweep powder and place in a labeled hazardous waste container. B->C D Collect Liquid Waste: Pour solutions into a labeled hazardous waste container. DO NOT pour down the drain. B->D E Collect Contaminated Materials: Place used gloves, paper towels, etc. in a sealed bag within the solid waste container. B->E F Store waste container in a designated secondary containment area. C->F D->F E->F G Arrange for pickup by institutional EHS or a licensed contractor. F->G

Caption: Logical workflow for the safe disposal of Acid Blue 193.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.